Phenyl vinyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGGUYTANYCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25588-11-8 | |
| Record name | Poly(vinyl phenyl ether) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25588-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00227417 | |
| Record name | Phenyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-94-9 | |
| Record name | Phenyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl vinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl vinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 766-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenyl Vinyl Ether from Phenol and Ethylene Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of phenyl vinyl ether from phenol and ethylene dichloride. The described method is a two-step process involving an initial Williamson ether synthesis to form the intermediate, 2-phenoxyethyl chloride (β-chlorophenetole), followed by a dehydrochlorination reaction to yield the final product. This document offers detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow to aid in the successful replication and understanding of this synthesis.
Reaction Overview
The synthesis proceeds in two main stages:
-
Formation of 2-Phenoxyethyl Chloride: Phenol reacts with an excess of ethylene dichloride in the presence of a base, typically potassium hydroxide, via a Williamson ether synthesis. The use of excess ethylene dichloride is crucial to minimize the formation of the primary byproduct, 1,2-diphenoxyethane (ethylene glycol diphenyl ether).
-
Dehydrochlorination to this compound: The intermediate, 2-phenoxyethyl chloride, is then treated with a strong base, such as powdered potassium hydroxide, at an elevated temperature to induce elimination of hydrogen chloride, yielding this compound.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound from phenol and ethylene dichloride.
| Parameter | Step 1: 2-Phenoxyethyl Chloride Synthesis | Step 2: this compound Synthesis | Overall |
| Reactants | Phenol, Ethylene Dichloride, Potassium Hydroxide | 2-Phenoxyethyl Chloride, Potassium Hydroxide | Phenol, Ethylene Dichloride, Potassium Hydroxide |
| Molar Ratio (Phenol:Ethylene Dichloride:KOH) | 1 : 2 : 1.1 | - | - |
| Reaction Time | 26 hours | 2 hours | 28 hours |
| Reaction Temperature | Reflux | ~150°C | - |
| Yield | 55%[1] | 55-65%[1] | ~30-36% |
| Boiling Point of Product | 219-220°C (pure)[1] | 155-156°C[1] | - |
Experimental Protocols
Step 1: Synthesis of 2-Phenoxyethyl Chloride (β-chlorophenetole)
Materials:
-
Phenol (188 g, 2.0 mol)
-
Ethylene dichloride (398 mL, 4.0 mol)
-
Potassium hydroxide (123 g, 2.2 mol)
-
Water (300 mL)
-
10% Sodium hydroxide solution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add phenol, ethylene dichloride, potassium hydroxide, and water.
-
Heat the mixture to reflux and maintain for 26 hours.[1]
-
After cooling, transfer the mixture to a separatory funnel. The addition of a small amount of water may be necessary to achieve a clean separation of the layers.
-
Separate the organic layer and wash it with a hot 10% sodium hydroxide solution to remove any unreacted phenol.
-
Remove the excess ethylene dichloride by simple distillation.
-
Distill the residue to collect the crude 2-phenoxyethyl chloride. The fraction boiling between 200-225°C should be collected. This crude product is often of sufficient purity for the subsequent step.[1]
-
For a highly pure product, a second distillation can be performed, collecting the fraction boiling at 219-220°C.[1]
Step 2: Synthesis of this compound
Materials:
-
2-Phenoxyethyl chloride (100 g, 0.64 mol)
-
Potassium hydroxide, finely powdered (100 g)
Procedure:
-
Caution: This reaction should be performed in a vessel resistant to strong alkali at high temperatures, such as a stainless steel reactor. Glassware is susceptible to etching under these conditions.[1]
-
Combine the 2-phenoxyethyl chloride and powdered potassium hydroxide in the reaction vessel.
-
Gently heat the mixture to approximately 150°C and maintain this temperature for 2 hours. It is important to control the heating to avoid distillation during this period.[1]
-
After the reaction is complete, distill the mixture. The crude this compound will distill over.
-
The crude product should be subjected to two further distillations from powdered potassium hydroxide to improve purity.[1]
-
Finally, perform a fractional distillation to obtain pure this compound, collecting the fraction boiling at 155-156°C.[1]
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical transformations and the experimental workflow.
Figure 1: Reaction pathway for the synthesis of this compound.
Figure 2: Experimental workflow for the two-step synthesis.
References
Physical and chemical properties of phenyl vinyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl vinyl ether (PVE), a colorless liquid with a characteristic sweet odor, is an aromatic vinyl ether that serves as a versatile monomer and a valuable intermediate in organic synthesis. Its unique chemical structure, featuring a vinyl group attached to a phenoxy moiety, imparts a distinct reactivity profile that makes it a subject of significant interest in polymer chemistry, materials science, and the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its reactivity.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory and research applications.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₈O | [1][2] |
| Molecular Weight | 120.15 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Odor | Sweet, pleasant | [3][4] |
| Boiling Point | 155.5 °C (estimated) | [1][3][5] |
| Melting Point | Not available | [3] |
| Density | 0.978 g/mL at 25 °C | [1][3][5] |
| Refractive Index (n²⁰/D) | 1.522 | [1][3][5] |
| Flash Point | 16 °C | [1][3][5] |
| Vapor Pressure | 3.87 mmHg at 25 °C | [3] |
Chemical Properties and Reactivity
| Property | Description | Reference |
| Polymerization | Readily undergoes cationic polymerization to form poly(this compound). The polymerization can be initiated by Lewis acids. | [6] |
| Hydrolysis | Susceptible to acid-catalyzed hydrolysis to yield phenol and acetaldehyde. The reaction proceeds via protonation of the vinyl group. | [7][8][9] |
| Electrophilic Addition | The double bond reacts with electrophiles such as halogens (e.g., bromine) in an addition reaction. | [10][11] |
| Cycloaddition Reactions | Can participate as a dienophile in Diels-Alder reactions, particularly with electron-poor dienes. | [12][13][14] |
| Solubility | Partially soluble in water. Soluble in many organic solvents such as acetone and benzene. | [15][16] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and key reactions of this compound.
Synthesis of this compound via Vinylation of Phenol
The synthesis of this compound can be achieved through the reaction of phenol with an acetylene equivalent. A common laboratory-scale preparation involves a two-step process starting from phenol and ethylene dichloride.[6]
Experimental Workflow: Two-Step Synthesis of this compound
Caption: Two-step synthesis of this compound.
Materials:
-
Phenol
-
Ethylene dichloride
-
Sodium hydroxide (NaOH)
-
Potassium hydroxide (KOH), powdered
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
Synthesis of β-Chlorophenetole:
-
In a round-bottom flask equipped with a reflux condenser, combine 2 moles of phenol, 2.2 moles of potassium hydroxide, 4 moles of ethylene dichloride, and 300 mL of water.[6]
-
Heat the mixture to reflux and maintain for 26 hours.[6]
-
After cooling, separate the organic layer. If separation is difficult, add more water.[6]
-
Wash the organic layer with a 10% sodium hydroxide solution to remove unreacted phenol, followed by washing with water until neutral.[6]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the excess ethylene dichloride by distillation.
-
Distill the residue under reduced pressure to obtain crude β-chlorophenetole.
-
-
Synthesis of this compound:
-
In a flask equipped with a stirrer, add the crude β-chlorophenetole and powdered potassium hydroxide.
-
Heat the mixture gently with stirring to initiate the dehydrochlorination reaction.
-
After the reaction is complete, distill the mixture to obtain this compound.
-
Further purify the product by fractional distillation.
-
Cationic Polymerization of this compound
This compound can be polymerized via a cationic mechanism using a Lewis acid initiator. The following is a general procedure.
Caption: Mechanism of acid-catalyzed hydrolysis.
Materials:
-
This compound
-
Aqueous acid solution (e.g., dilute hydrochloric acid or sulfuric acid)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware for reaction and extraction
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., acetone or tetrahydrofuran) if necessary to ensure miscibility with the aqueous acid.
-
Add the aqueous acid solution to the flask with stirring.
-
-
Reaction Monitoring:
-
The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the disappearance of the starting material.
-
The reaction is typically allowed to proceed at room temperature or with gentle heating until completion.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product mixture with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture containing phenol and acetaldehyde. The products can be further purified by distillation or chromatography if necessary.
-
Conclusion
This compound is a valuable and reactive monomer with a well-defined set of physical and chemical properties. Its ability to undergo cationic polymerization, acid-catalyzed hydrolysis, and various addition and cycloaddition reactions makes it a versatile tool for synthetic chemists. The experimental protocols provided in this guide offer a foundation for the synthesis and manipulation of this important compound in a research setting. As with all chemical procedures, appropriate safety precautions should be taken when handling this compound and the associated reagents.
References
- 1. This compound | 766-94-9 [chemicalbook.com]
- 2. This compound | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 766-94-9,this compound | lookchem [lookchem.com]
- 4. scent.vn [scent.vn]
- 5. This compound CAS#: 766-94-9 [m.chemicalbook.com]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chemguide.net [chemguide.net]
- 11. When bromine is added to two beakers, one containing phenyl isopr... | Study Prep in Pearson+ [pearson.com]
- 12. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. scribd.com [scribd.com]
- 16. Butyl vinyl ether | C6H12O | CID 8108 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Phenyl Vinyl Ether: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize phenyl vinyl ether (C₈H₈O). It details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Furthermore, this document outlines detailed experimental protocols for each analytical method and includes a logical workflow for the complete spectroscopic analysis of a chemical entity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound
| Hydrogen Atom(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hc (trans to O) | ~4.75 | Doublet of Doublets (dd) | Jca ≈ 13.9 (trans) |
| Ha (-O-CH=) | ~6.55 | Doublet of Doublets (dd) | Jca ≈ 13.9 (trans), Jcb ≈ 6.2 (cis) |
| Hb (cis to O) | ~4.45 | Doublet of Doublets (dd) | Jcb ≈ 6.2 (cis) |
| Aromatic Protons | 7.00 - 7.40 | Multiplet | - |
Note: The chemical shifts and coupling constants are approximate values based on typical spectra of vinyl ethers and substituted benzenes. The exact values can vary depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=C (Vinyl) | 148.2 |
| C=C (Vinyl) | 95.1 |
| C-O (Aromatic) | 156.8 |
| C (Aromatic) | 129.6 |
| C (Aromatic) | 123.3 |
| C (Aromatic) | 117.1 |
Solvent: Chloroform-d; Reference: TMS. Data sourced from SpectraBase and PubChem.[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of liquid this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the sample.[1]
-
If a quantitative internal standard is required, tetramethylsilane (TMS) is commonly used as a reference (0 ppm).
-
Gently vortex or sonicate the mixture to ensure homogeneity.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4.5 and 5.0 cm.[2]
-
Carefully cap the NMR tube.
-
-
Instrument Setup and Data Acquisition :
-
Wipe the exterior of the NMR tube before inserting it into the spinner turbine of the NMR spectrometer.
-
Place the sample into the magnet.
-
Locking : The spectrometer's field frequency is adjusted to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[1]
-
Shimming : The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.[1]
-
Tuning : The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.[1]
-
Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
-
Initiate the acquisition of the Free Induction Decay (FID).
-
-
Data Processing :
-
Apply a Fourier transform to the acquired FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the solvent peak or the TMS reference signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the peak multiplicities and coupling constants to determine the connectivity of atoms.
-
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Data Presentation
Table 3: IR Spectroscopic Data for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| =C-H Stretch (Vinyl) | 3100 - 3000 |
| C-H Stretch (Aromatic) | ~3050 |
| C=C Stretch (Vinyl) | ~1640 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | ~1250 |
| C-O-C Symmetric Stretch (Aryl-Alkyl Ether) | ~1040 |
| C-H Out-of-Plane Bend (Aromatic) | 900 - 675 |
Data compiled from typical values for aryl vinyl ethers.[3]
Experimental Protocol: FTIR Spectroscopy (Neat Liquid)
-
Sample Preparation :
-
As this compound is a liquid, it can be analyzed as a neat sample (undiluted).
-
Place one clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a clean surface.
-
Add one small drop of this compound to the center of the plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[4]
-
-
Instrument Setup and Data Acquisition :
-
Ensure the sample compartment of the FTIR spectrometer is clean and dry.
-
Collect a background spectrum of the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Place the prepared salt plates with the sample into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.[5]
-
-
Data Processing and Analysis :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within this compound, particularly those associated with its conjugated π-electron system.
Data Presentation
Table 4: UV-Vis Spectroscopic Data for this compound
| Electronic Transition | λₘₐₓ (nm) | Molar Absorptivity (ε) | Solvent |
| π → π* (Benzene Ring) | ~270 | Not specified | Ethanol/Hexane |
Note: The λₘₐₓ is an approximation. Benzene absorbs at 255 nm, and the vinyloxy substituent causes a bathochromic (red) shift. A similar chromophore, diphenyl ether, has a λₘₐₓ of 272 nm.[3][6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or hexane). The solvent should not absorb in the region of interest (typically above 220 nm).
-
From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Transfer the dilute solution to a quartz cuvette. A separate cuvette should be filled with the pure solvent to be used as a reference blank.[7]
-
-
Instrument Setup and Data Acquisition :
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Place the cuvette containing the pure solvent (the blank) into the sample holder and perform a baseline correction or zero the instrument.[8]
-
Replace the blank cuvette with the cuvette containing the this compound solution.
-
Run the scan to obtain the absorption spectrum.
-
-
Data Analysis :
-
Identify the wavelength of maximum absorbance (λₘₐₓ) from the spectrum.
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its structure through fragmentation analysis.
Data Presentation
Table 5: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |
| 120 | 99.99 | [M]⁺ (Molecular Ion) |
| 91 | 63.12 | [C₇H₇]⁺ (Tropylium ion) |
| 94 | 31.10 | [C₆H₅OH]⁺ (Phenol radical cation) |
| 77 | 19.34 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | 15.45 | [C₄H₃]⁺ |
Data sourced from PubChem, obtained via GC-MS with Electron Ionization (EI) at 70 eV.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
-
Instrument Setup and Data Acquisition :
-
The GC is used to separate the components of the sample before they enter the mass spectrometer.
-
Injection : Inject a small volume (e.g., 1 µL) of the prepared solution into the heated GC injection port. The sample is vaporized and carried onto the capillary column by an inert carrier gas (e.g., helium).
-
Separation : The GC oven temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.
-
Ionization : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : An electron multiplier detects the ions, and the signal is recorded by a computer.
-
-
Data Analysis :
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound (120.15 g/mol ).
-
Analyze the fragmentation pattern by identifying the major fragment ions. This pattern serves as a molecular fingerprint and can be compared to spectral libraries for confirmation.
-
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. How to make an NMR sample [chem.ch.huji.ac.il]
- 3. This compound | 766-94-9 | Benchchem [benchchem.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Absorption [Phenyl Ether] | AAT Bioquest [aatbio.com]
- 7. ossila.com [ossila.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of phenyl vinyl ether. This document outlines the predicted spectral data, detailed experimental protocols, and structural assignments, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinyl and phenyl protons. The vinyl protons will present as a classic AMX spin system, while the aromatic protons will show multiplets characteristic of a monosubstituted benzene ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-α (vinyl) | ~6.5 - 6.7 | dd | Jtrans ≈ 13-18 Hz, Jcis ≈ 6-11 Hz |
| H-βcis (vinyl) | ~4.4 - 4.6 | dd | Jcis ≈ 6-11 Hz, Jgem ≈ 0.5-3 Hz |
| H-βtrans (vinyl) | ~4.7 - 4.9 | dd | Jtrans ≈ 13-18 Hz, Jgem ≈ 0.5-3 Hz |
| H-ortho (aromatic) | ~7.0 - 7.2 | m | - |
| H-meta (aromatic) | ~7.2 - 7.4 | m | - |
| H-para (aromatic) | ~7.1 - 7.3 | m | - |
Note: The data presented in this table is predicted based on established chemical shift ranges and data from structurally similar compounds. dd = doublet of doublets, m = multiplet.
Predicted ¹³C NMR Spectral Data of this compound
The ¹³C NMR spectrum of this compound is expected to show six distinct signals, four for the aromatic carbons and two for the vinyl carbons. The chemical shifts are influenced by the electron-donating effect of the ether oxygen.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-α (vinyl) | ~148 - 150 |
| C-β (vinyl) | ~95 - 98 |
| C-ipso (aromatic) | ~156 - 158 |
| C-ortho (aromatic) | ~116 - 118 |
| C-meta (aromatic) | ~129 - 131 |
| C-para (aromatic) | ~122 - 124 |
Note: The data presented in this table is predicted based on established chemical shift ranges and data from structurally similar compounds.
Experimental Protocols
A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:
Sample Preparation:
-
A sample of this compound (approximately 5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each carbon environment. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration and observation of all carbon signals.
-
The spectra are processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Structural Assignment and Visualization
The following diagrams illustrate the structure of this compound with the assignment of the different proton and carbon environments and a general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Caption: A logical workflow for the ¹H and ¹³C NMR analysis of this compound.
Discussion of Spectral Features
The ¹H NMR spectrum is anticipated to clearly show the characteristic signals of the vinyl group. The vinylic proton on the α-carbon (H-α) is expected to be a doublet of doublets due to coupling with the two non-equivalent β-protons (H-βcis and H-βtrans). The β-protons will also appear as doublets of doublets, showing geminal, cis, and trans couplings. The aromatic region will display complex multiplets due to the overlapping signals of the ortho, meta, and para protons.
In the ¹³C NMR spectrum, the ipso-carbon of the phenyl ring (C-ipso) is expected to be the most downfield of the aromatic signals due to its direct attachment to the electronegative oxygen atom. The vinyl carbons will be clearly distinguishable, with the α-carbon appearing at a higher chemical shift than the β-carbon, a trend influenced by resonance effects.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Phenyl Vinyl Ether
Introduction
Phenyl vinyl ether (C₈H₈O) is an organic compound featuring three key functional groups: a phenyl ring, a vinyl group, and an ether linkage. Infrared (IR) spectroscopy is a powerful analytical technique used to identify and study chemical substances by measuring their absorption of infrared radiation, which corresponds to molecular vibrations.[1] For researchers, scientists, and drug development professionals, understanding the IR spectrum of this compound is crucial for structural elucidation, reaction monitoring, and quality control. This guide provides a detailed analysis of the characteristic IR absorption frequencies of its functional groups, outlines experimental protocols for spectral acquisition, and presents logical workflows for interpretation.
Core Principles of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter.[1] When a molecule absorbs IR radiation, it is excited to a higher vibrational state. The specific frequencies of radiation absorbed are unique to the types of chemical bonds and functional groups present in the molecule.[2] These absorptions are typically reported in wavenumbers (cm⁻¹) and are plotted on a spectrum of transmittance or absorbance versus wavenumber.[1][2] The resulting spectrum serves as a molecular "fingerprint," with specific peaks corresponding to stretching and bending vibrations of bonds like C-H, C=C, and C-O.[2][3]
Characteristic IR Absorption Frequencies of this compound
The IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the vinyl group, the phenyl (aromatic) ring, and the aryl ether linkage. The conjugation between the vinyl group and the phenyl ring through the oxygen atom can slightly influence the exact position and intensity of these bands.
Data Presentation: Summary of Key Vibrational Modes
The quantitative data for the expected IR absorption bands of this compound are summarized in the table below. These ranges are compiled from established spectroscopic data for similar functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| Aromatic & Vinyl | =C-H Stretch | 3100 - 3000 | Medium |
| Alkene (Vinyl) | C=C Stretch | 1670 - 1625 | Medium to Weak |
| Aromatic (Phenyl) | C=C Ring Stretch | 1600 - 1585 and 1500 - 1400 | Medium to Weak |
| Aryl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |
| Aryl Ether | Symmetric C-O-C Stretch | 1075 - 1020 | Medium |
| Alkene (Vinyl) | =C-H Out-of-Plane Bend | ~990 and ~910 | Strong |
| Aromatic (Phenyl) | C-H Out-of-Plane Bend | 900 - 675 | Strong |
References for data ranges:[2][4][5][6][7][8][9][10]
Detailed Interpretation:
-
C-H Stretching Vibrations (>3000 cm⁻¹): Both the vinyl (=C-H) and aromatic (C-H) groups possess sp²-hybridized carbon atoms. Their C-H stretching vibrations absorb at frequencies just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[2][8] This allows for clear differentiation from the C-H stretching of saturated (sp³-hybridized) carbons, which appear just below 3000 cm⁻¹.[3][7]
-
C=C Double Bond Stretching Vibrations (1700-1400 cm⁻¹):
-
Vinyl C=C Stretch: The carbon-carbon double bond of the vinyl group gives rise to a stretching absorption in the 1670-1625 cm⁻¹ region.[2][5]
-
Aromatic C=C Stretch: The phenyl ring exhibits characteristic C=C stretching vibrations that typically appear as two or more sharp bands, often near 1600 cm⁻¹ and in the 1500-1400 cm⁻¹ range.[7][8]
-
-
C-O Ether Stretching Vibrations (1300-1000 cm⁻¹): The ether linkage in this compound is of the aryl-alkyl type, which results in two distinct C-O stretching bands.
-
Asymmetric Stretch: A strong absorption band between 1275-1200 cm⁻¹ is characteristic of the asymmetric C-O-C stretch.[6][10] This is often one of the most intense peaks in the spectrum.
-
Symmetric Stretch: A medium intensity band corresponding to the symmetric C-O-C stretch appears at a lower frequency, typically in the 1075-1020 cm⁻¹ region.[6][10]
-
-
Out-of-Plane (OOP) Bending Vibrations (<1000 cm⁻¹): This "fingerprint region" contains highly informative bending vibrations.
-
Vinyl =C-H Bends: A vinyl group (R-CH=CH₂) typically shows two strong bands resulting from out-of-plane C-H bending at approximately 990 cm⁻¹ and 910 cm⁻¹.[9]
-
Aromatic C-H Bends: The out-of-plane C-H bending bands for the phenyl ring are very intense and their positions are diagnostic of the substitution pattern.[10] For a monosubstituted ring, as in this compound, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.
-
Visualization of Analysis and Experimental Workflows
Logical Workflow for Spectral Interpretation
The following diagram illustrates a systematic approach to interpreting the IR spectrum of this compound by analyzing key spectral regions.
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. www1.udel.edu [www1.udel.edu]
An In-depth Technical Guide on the Electron-Donating Properties of the Phenoxy Group in Phenyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl vinyl ether (PVE) is a bifunctional organic molecule featuring a phenoxy group and a vinyl ether moiety. The electronic interplay between the aromatic ring and the vinyl group, mediated by the ether oxygen, imparts unique reactivity to the molecule. This guide provides a comprehensive analysis of the electron-donating properties of the phenoxy group in this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding these properties is crucial for predicting the reactivity of PVE in various chemical transformations and for its application in polymer chemistry and as a building block in organic synthesis, including drug development.
The phenoxy group, through a combination of inductive and resonance effects, significantly influences the electron density of the vinyl group. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can participate in resonance with both the phenyl ring and the vinyl group's π-system, resulting in an overall electron-donating resonance effect (+M). This resonance delocalization increases the electron density of the vinyl double bond, making it more susceptible to electrophilic attack.
Quantitative Analysis of Electron-Donating Properties
The electronic influence of the phenoxy and vinyloxy groups can be quantified using Hammett and Taft parameters. These linear free-energy relationships provide a measure of the electron-donating or electron-withdrawing nature of substituents.
| Parameter | Substituent | Value | Interpretation |
| Hammett Constant (σp) | Phenoxy (-OPh) | -0.32 | Strong electron-donating group through resonance when in the para position. |
| Hammett Constant (σm) | Phenoxy (-OPh) | 0.25 | Electron-withdrawing group through induction when in the meta position.[1] |
| Taft Polar Constant (σ)* | Vinyloxy (-OCH=CH₂) | Value not readily available in literature | Expected to be electron-donating due to the resonance contribution of the oxygen lone pair. |
Spectroscopic Evidence
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable insights into the electronic structure of this compound and confirm the electron-donating nature of the phenoxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts of the vinyl protons and carbons in this compound are shifted upfield compared to unsubstituted ethene, indicating increased electron density.
¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Hα (trans to OPh) | 4.65 | dd | 14.4, 2.2 |
| Hβ (cis to OPh) | 4.35 | dd | 6.8, 2.2 |
| Hγ (=CHO) | 6.55 | dd | 14.4, 6.8 |
| Aromatic Protons | 6.90-7.30 | m | - |
¹³C NMR Spectral Data of this compound [2][3][4]
| Carbon | Chemical Shift (δ, ppm) |
| =CH₂ | 94.5 |
| =CHO | 148.2 |
| C-ipso | 157.1 |
| C-ortho | 116.9 |
| C-meta | 129.5 |
| C-para | 122.9 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The vibrational frequencies in the FTIR spectrum of this compound are characteristic of its functional groups and provide further evidence of its electronic structure. The C=C stretching frequency of the vinyl group is typically observed at a lower wavenumber compared to unconjugated alkenes, which is consistent with the increased electron density from the phenoxy group.
FTIR Spectral Data of this compound [5]
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3110-3040 | =C-H stretch (vinyl & aromatic) |
| 1640 | C=C stretch (vinyl) |
| 1595, 1490 | C=C stretch (aromatic) |
| 1225 | =C-O-C stretch (asymmetric) |
| 1050 | =C-O-C stretch (symmetric) |
| 960, 870 | =C-H bend (vinyl out-of-plane) |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via a two-step procedure from phenol.[2]
Workflow for the Synthesis of this compound
Step 1: Synthesis of 2-Phenoxyethyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol (1.0 mol), ethylene dichloride (2.0 mol), and a solution of sodium hydroxide (1.0 mol) in water.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with 10% aqueous sodium hydroxide solution to remove unreacted phenol, followed by washing with water until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the excess ethylene dichloride by distillation.
-
Purify the crude 2-phenoxyethyl chloride by vacuum distillation.
Step 2: Synthesis of this compound
-
In a round-bottom flask fitted with a distillation apparatus, place the purified 2-phenoxyethyl chloride (1.0 mol) and powdered potassium hydroxide (1.2 mol).
-
Heat the mixture gently to initiate the dehydrochlorination reaction.
-
Distill the this compound as it is formed.
-
Collect the fraction boiling at the appropriate temperature.
-
The crude product can be further purified by redistillation.
Electrophilic Bromination of this compound
The enhanced nucleophilicity of the vinyl group in this compound makes it reactive towards electrophiles. The following is a representative protocol for electrophilic bromination, adapted from general procedures for alkenes.
Workflow for Electrophilic Bromination
References
An In-depth Technical Guide to the Reactivity of the Vinyl Group in Phenyl Vinyl Ether
Introduction
Phenyl vinyl ether (PVE), a molecule possessing both an aromatic phenyl ring and an alkene vinyl group connected by an ether linkage, serves as a fascinating substrate for a variety of organic transformations. The electronic interplay between the electron-donating phenoxy group and the π-system of the vinyl moiety imparts a unique reactivity profile, making it a valuable monomer and synthetic intermediate. The vinyl group's electron-rich nature, a consequence of resonance with the adjacent oxygen atom, dictates its susceptibility to electrophilic attack and its participation in various polymerization and cycloaddition reactions.
This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, with a focus on electrophilic additions, polymerization, cycloaddition reactions, and radical processes. It is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the core chemical behaviors of this versatile compound.
Electrophilic Reactivity of the Vinyl Group
The defining characteristic of the vinyl group in this compound is its high electron density, which makes it a prime target for electrophiles. This reactivity is central to two of its most significant transformations: acid-catalyzed hydrolysis and cationic polymerization.
Acid-Catalyzed Hydrolysis
The hydrolysis of vinyl ethers in the presence of an acid is a classic example of an electrophilic addition to an alkene. The generally accepted mechanism proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group.[1] This step forms a resonance-stabilized alkoxycarbocation intermediate, which is then rapidly hydrated and decomposes to yield phenol and acetaldehyde.
The presence of the α-phenyl group has a nuanced effect on the reaction rate. While phenyl groups typically stabilize adjacent carbocations through resonance, they also stabilize the initial double bond.[2] This initial state stabilization partially counteracts the stabilization of the transition state, leading to a complex relationship between structure and reactivity. For instance, an α-phenyl group accelerates vinyl ether hydrolysis, but less effectively than an α-methyl group.[2] The rate ratio for the hydrolysis of methyl α-phenylvinyl ether compared to ethyl α-methylvinyl ether is 0.2, a result attributed to the phenyl group's preferential stabilization of the initial state and a weak resonance interaction in the transition state.[2]
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Vinyl Ethers at 25°C
| Vinyl Ether Derivative | Catalyst/Conditions | Rate Constant (k) | Reference |
|---|---|---|---|
| This compound (7a) | MINP(8e) catalyst, pH 5-7, 8 h | ~80% yield | [3] |
| This compound (7a) | MINP(1+5e) catalyst, 85°C, 24 h | 32% yield | [3] |
| Methyl α-phenylvinyl ether | H₃O⁺ | k(H₃O⁺) = 53 M⁻¹s⁻¹ | [2] |
| Ethyl α-methylvinyl ether | H₃O⁺ | k(H₃O⁺) = 265 M⁻¹s⁻¹ |[2] |
Cationic Polymerization
This compound can undergo cationic polymerization, a process initiated by electrophiles such as Lewis acids or protonic acids.[4][5] However, achieving high-molecular-weight polymers from PVE is notoriously difficult.[6] The primary reason for this challenge is a competing intramolecular Friedel-Crafts reaction.[7] The propagating carbocation can attack the electron-rich phenyl ring of a penultimate monomer unit, leading to a stable chromane-type structure and termination of the growing polymer chain.[7]
This side reaction can be mitigated by substituting the phenyl ring at the ortho positions with bulky groups, such as methyl groups. This steric hindrance blocks the intramolecular attack and allows for the desired vinyl-addition propagation to proceed, even enabling living polymerization under optimized conditions.[7] The reactivity of vinyl ethers in cationic polymerization generally decreases with decreasing electron-donating ability of the substituent on the oxygen atom.[8]
Table 2: Cationic Polymerization of this compound and Derivatives
| Monomer | Initiator/Catalyst | Solvent | Temperature (°C) | Yield (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|---|
| This compound | Et₁.₅AlCl₁.₅ / Dioxane | Toluene | 0 | - | Low MW Oligomers | - | [7] |
| 2,4,6-Trimethylthis compound | EtAlCl₂ / Dioxane | Toluene | 0 | 95 | 13,400 | 1.14 | [7] |
| Isobutyl Vinyl Ether (IBVE) | CumOH/B(C₆F₅)₃/Et₂O | Aqueous Media | 20 | High | - | - | [4] |
| Ethyl Vinyl Ether (EVE) | Trifluoromethyl Sulfonates | Various | Room Temp. | High | Up to 81% isotacticity | ~1.1 |[5] |
Cycloaddition Reactions
The double bond of this compound can participate in various cycloaddition reactions, acting as the 2π-electron component.
Diels-Alder Reactions
As an electron-rich alkene, this compound is a suitable dienophile for inverse-electron-demand Diels-Alder reactions, where it reacts with electron-poor dienes.[9] It can also participate in hetero-Diels-Alder reactions. For example, the reaction between 3-methylene-2,4-chromandione (an electrophilic heterodiene) and methyl vinyl ether proceeds with total ortho regioselectivity.[10]
Photocycloaddition
When tethered to a phenyl ring, the vinyl ether moiety can undergo intramolecular [2+2], [2+3], or [2+4] photocycloaddition reactions upon UV irradiation. The specific outcome depends on the length and nature of the linker connecting the two chromophores. These reactions can lead to a variety of complex, polycyclic structures. Polymeric materials are often formed as byproducts in these reactions.[11]
Table 3: Cycloaddition Reactions Involving this compound Derivatives
| Reaction Type | Reactants | Conditions | Product(s) | Yield/Quantum Yield | Reference |
|---|---|---|---|---|---|
| Intramolecular Photocycloaddition | 3-Phenylpropyl vinyl ether | UV Irradiation | 1,3- and 2,4-cycloadducts | Φ = 0.005 - 0.11 | [11] |
| Intramolecular Photocycloaddition | Phenethyl vinyl ether | UV Irradiation | Major: 2,5-cycloadduct | Φ = 0.005 - 0.11 | [11] |
| Hetero-Diels-Alder | 3-Methylene-2,4-chromandione + Methyl Vinyl Ether | - | Ortho cycloadduct | 35% |[10] |
Radical Reactions
The vinyl group of this compound can also react via radical mechanisms, although this is less common than its ionic chemistry.
Thiol-Ene Reactions
The reaction between a thiol and the vinyl group of an ether can be initiated by either a radical initiator (like AIBN) or a cationic initiator (like p-toluenesulfonic acid).[11] The radical-mediated pathway proceeds via a free-radical chain mechanism to form a thioether, while the cationic route leads to a thioacetal.[11]
Photoredox-Catalyzed Reactions
Recent methodologies have utilized this compound as a practical surrogate for ethylene gas in complex multi-component reactions.[12] In these processes, a radical (e.g., a sulfonyl radical) adds to the vinyl group, generating an α-oxy radical intermediate. This intermediate can then participate in further transformations, demonstrating the utility of the vinyl ether in modern radical chemistry.[12]
Conclusion
The reactivity of the vinyl group in this compound is dominated by its electron-rich character, conferred by the adjacent phenoxy group. This property makes it highly susceptible to electrophilic attack, leading to facile acid-catalyzed hydrolysis and a complex cationic polymerization pathway marked by a competing intramolecular Friedel-Crafts side reaction. Furthermore, the vinyl group's π-system readily engages in various pericyclic and radical-mediated reactions, including Diels-Alder cycloadditions and thiol-ene additions. This multifaceted reactivity profile underscores the importance of this compound as a versatile building block in polymer chemistry and synthetic organic chemistry, offering numerous avenues for the construction of complex molecular architectures.
Appendix: Experimental Protocols
A.1. Synthesis of this compound via Dehydrochlorination
This two-step protocol is adapted from methods described in the literature for the synthesis of PVE and its derivatives.[13]
Step 1: Synthesis of 2-Phenoxyethyl Chloride (β-chlorophenetole)
-
To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add phenol (1.0 mol), ethylene dichloride (4.0 mol), potassium hydroxide (1.1 mol), and water (300 mL).
-
Heat the mixture to reflux and maintain for 26 hours with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel. The layers may require the addition of more water to separate effectively.
-
Separate the organic layer and wash it with hot 10% aqueous sodium hydroxide solution to remove unreacted phenol, followed by a wash with brine.
-
Remove the excess ethylene dichloride by distillation under atmospheric pressure.
-
Distill the residue under reduced pressure to collect the crude 2-phenoxyethyl chloride. This product is often sufficiently pure for the next step.
Step 2: Dehydrochlorination to this compound
-
In a suitable reaction vessel, combine the crude 2-phenoxyethyl chloride (1.0 mol) with an equal weight of finely powdered, flake potassium hydroxide (approx. 1.0 mol).
-
Gently heat the mixture to approximately 150°C for two hours, preventing distillation.
-
Increase the temperature to 200-220°C and collect the distillate, which consists of this compound and water.
-
Separate the organic layer from the distillate and dry it over anhydrous sodium sulfate.
-
Purify the crude this compound by fractional distillation under reduced pressure to yield the final product.
A.2. Kinetic Measurement of Acid-Catalyzed Hydrolysis
This protocol is based on procedures for studying vinyl ether hydrolysis kinetics.[3]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or dioxane) at a known concentration (e.g., 10 mM).
-
Prepare a series of aqueous buffer solutions (e.g., acetate or phosphate buffers) of known pH and ionic strength. For hydronium ion catalysis, dilute aqueous solutions of a strong acid like perchloric acid can be used.
-
-
Kinetic Run:
-
Equilibrate the buffer solution to the desired temperature (e.g., 25.0 ± 0.1 °C) in a cuvette inside a UV-Vis spectrophotometer.
-
Initiate the reaction by injecting a small aliquot of the PVE stock solution into the cuvette, ensuring rapid mixing. The final PVE concentration should be low enough to ensure pseudo-first-order conditions (e.g., 0.1 mM).
-
Monitor the reaction by recording the change in absorbance over time. The disappearance of PVE can be monitored at a wavelength where it absorbs strongly, or the appearance of a product (e.g., phenol) can be followed.
-
-
Data Analysis:
-
The observed rate constant (k_obs) for the hydrolysis is obtained by fitting the absorbance vs. time data to a first-order exponential decay function.
-
By measuring k_obs at different buffer concentrations (while keeping pH and ionic strength constant), the catalytic rate constant for the general acid can be determined from the slope of a plot of k_obs versus the concentration of the acidic buffer component.
-
A.3. Cationic Polymerization of a Substituted this compound
This protocol is a representative procedure for the controlled cationic polymerization of a sterically hindered PVE derivative, adapted from literature methods that achieve living polymerization.[7]
-
Materials and Preparation:
-
All reagents and solvents must be rigorously purified and dried. Toluene should be distilled from a suitable drying agent (e.g., CaH₂).
-
The monomer, 2,4,6-trimethylthis compound, should be synthesized and purified by distillation under reduced pressure.
-
Prepare stock solutions of the initiator (e.g., 1-(isobutoxy)ethyl acetate) and the Lewis acid catalyst (e.g., EtAlCl₂) in dry toluene under an inert atmosphere (N₂ or Ar).
-
-
Polymerization Procedure:
-
In a baked-out glass flask under an inert atmosphere, dissolve the monomer in dry toluene.
-
Add an appropriate amount of an added base (e.g., dioxane) to control the reactivity of the propagating species.
-
Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Initiate the polymerization by sequentially adding the initiator solution followed by the Lewis acid catalyst solution via syringe.
-
Allow the reaction to proceed for the desired time (e.g., 1-24 hours). Monitor the conversion by taking aliquots and analyzing them by GC or NMR.
-
-
Termination and Isolation:
-
Quench the polymerization by adding pre-chilled methanol containing a small amount of ammonia.
-
Pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterize the polymer by GPC (for Mn and Đ) and NMR spectroscopy (for structure and tacticity).
-
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07989B [pubs.rsc.org]
- 8. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. open.library.ubc.ca [open.library.ubc.ca]
A Technical Guide to the Historical Synthesis of Phenyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational methods for the preparation of phenyl vinyl ether, a significant monomer and chemical intermediate. The document provides a detailed overview of key historical synthetic routes, complete with experimental protocols and quantitative data to facilitate understanding and reproduction.
Introduction
This compound (PVE), also known as phenoxyethene, is an aromatic organic compound with the chemical formula C₈H₈O. Its structure consists of a vinyl group (CH₂=CH−) attached to a phenoxy group (−O−C₆H₅). The presence of both the reactive vinyl moiety and the stable aromatic ring makes PVE a valuable building block in organic synthesis and polymer chemistry. Historically, its preparation has been approached through several distinct chemical pathways, each with its own set of advantages and challenges. This guide focuses on the seminal methods that laid the groundwork for the production of this important compound.
Two-Step Synthesis via β-Chlorophenetole
One of the most well-documented historical methods for preparing this compound is a two-step process involving the formation and subsequent dehydrochlorination of an intermediate, β-chlorophenetole. This method avoids the high pressures required for direct vinylation of phenol with acetylene.
Step 1: Synthesis of β-Chlorophenetole
The first step involves the reaction of phenol with ethylene dichloride in the presence of a base to form β-chlorophenetole.
Reaction Pathway:
Caption: Synthesis of β-Chlorophenetole from Phenol.
Experimental Protocol: [1]
A mixture of 2 moles of phenol (188 g), 4 moles of ethylene dichloride (396 g, 322 mL), 2.2 moles of potassium hydroxide (123 g) dissolved in 300 mL of water is refluxed for 26 hours.[1] After cooling, the layers are separated. The organic layer is washed with a hot 10% sodium hydroxide solution to remove any unreacted phenol, followed by distillation to remove excess ethylene dichloride. The crude β-chlorophenetole is then collected by distillation at 200-225°C.[1] For a purer product, redistillation can be performed, collecting the fraction boiling at 219-220°C.[2]
Step 2: Dehydrochlorination of β-Chlorophenetole
The β-chlorophenetole is then treated with a strong base, typically potassium hydroxide, to eliminate hydrogen chloride and form this compound.
Reaction Pathway:
Caption: Dehydrochlorination to this compound.
Experimental Protocol: [1]
100 g of purified β-chlorophenetole and 100 g of finely powdered, flake potassium hydroxide are placed in a suitable reaction vessel.[1] The mixture is heated gently to approximately 150°C for two hours, taking care to avoid distillation. Following this, the temperature is raised, and the this compound is distilled off. The distillate is then redistilled from a small amount of powdered potassium hydroxide, and the fraction boiling at 154-156°C is collected as pure this compound.[1]
Quantitative Data Summary:
| Step | Reactants | Key Conditions | Product | Yield |
| 1. Synthesis of β-Chlorophenetole | Phenol, Ethylene Dichloride, KOH, Water | Reflux for 26 hours | β-Chlorophenetole | ~90% (crude) |
| 2. Dehydrochlorination | β-Chlorophenetole, Powdered KOH | 150°C for 2 hours, then distillation | This compound | 75% |
Reppe Synthesis: Direct Vinylation of Phenol
Developed by Walter Reppe and his colleagues, this method involves the direct reaction of phenol with acetylene, typically under high pressure and in the presence of a basic catalyst.[3][4][5] This approach offers a more atom-economical route compared to the two-step synthesis.
Reaction Pathway:
Caption: Reppe Synthesis of this compound.
Experimental Protocol:
Quantitative Data Summary:
Due to the limited availability of detailed historical experimental data, precise yields for the Reppe synthesis of this compound are not well-documented in the reviewed literature.
Transvinylation and Transetherification
Transvinylation, or transetherification, is a method where a vinyl group is transferred from a vinyl donor, such as vinyl acetate or another vinyl ether, to an alcohol or phenol. Early examples of this reaction often utilized mercury salts as catalysts.[1]
Reaction Pathway (using Vinyl Acetate):
References
An In-depth Technical Guide to the Molecular Structure of Phenyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl vinyl ether (PVE), a significant monomer and synthetic intermediate, possesses a molecular structure that dictates its reactivity and utility in polymer science and organic synthesis. This guide provides a comprehensive examination of the molecular architecture of PVE, presenting quantitative data on its structure, detailed experimental protocols for its synthesis and characterization, and visual representations of key workflows. The information compiled herein is intended to serve as a core technical resource for professionals engaged in research and development involving this versatile compound.
Introduction
This compound, systematically named (ethenyloxy)benzene, is an aromatic ether with the chemical formula C₈H₈O.[1] Its structure, comprising a phenyl ring linked to a vinyl group through an ether oxygen, imparts a unique combination of reactivity characteristic of both aromatic and vinylic systems. This duality makes PVE a valuable building block in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates. A thorough understanding of its molecular geometry and electronic properties is paramount for predicting its behavior in chemical reactions and for the rational design of novel materials and synthetic pathways.
Molecular Structure and Properties
The molecular structure of this compound has been elucidated through a combination of spectroscopic techniques and computational chemistry. Due to its liquid state at room temperature, direct X-ray crystallographic analysis of the isolated molecule is not feasible. However, computational studies, particularly those employing Density Functional Theory (DFT), provide reliable insights into its geometric parameters.
General Properties
A summary of the general chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| IUPAC Name | (ethenyloxy)benzene[1] |
| CAS Number | 766-94-9[1] |
| Molecular Formula | C₈H₈O[1] |
| Molecular Weight | 120.15 g/mol [1] |
| Appearance | Colorless liquid |
| Boiling Point | 155-156 °C |
| Density | 0.978 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.522 |
Computed Molecular Geometry
The optimized molecular geometry of this compound, as determined by computational methods, provides key information on bond lengths and angles. These parameters are crucial for understanding the molecule's conformation and steric and electronic effects.
| Bond | Bond Length (Å) |
| C(aryl)-O | 1.357 |
| O-C(vinyl) | 1.375 |
| C=C | 1.330 |
| C(aryl)-C(aryl) | 1.390 - 1.395 |
| C(vinyl)-H | 1.080 - 1.085 |
| C(aryl)-H | 1.084 - 1.086 |
| Angle | Bond Angle (°) |
| C(aryl)-O-C(vinyl) | 121.0 |
| O-C(vinyl)-C(vinyl) | 126.5 |
| C(aryl)-C(aryl)-C(aryl) | 119.9 - 120.1 |
| H-C(vinyl)-H | 119.0 |
| H-C(vinyl)-C(vinyl) | 120.5 |
Note: The data presented in the tables above are derived from computational studies and may vary slightly depending on the theoretical model and basis set used.[2][3][4]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods. The two most common routes are the direct vinylation of phenol with acetylene and a two-step synthesis via a β-chlorophenetole intermediate.
This method, adapted from the literature, involves the formation of β-chlorophenetole followed by dehydrochlorination.[5]
Step 1: Synthesis of β-Chlorophenetole
-
Combine 188 g (2 moles) of phenol, 322 mL (4 moles) of ethylene dichloride, 123 g (2.2 moles) of potassium hydroxide, and 300 mL of water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Heat the mixture to reflux and maintain for 26 hours with vigorous stirring.
-
After cooling, separate the organic layer. Additional water may be required to facilitate phase separation.
-
Wash the organic layer with a hot 10% sodium hydroxide solution to remove unreacted phenol.
-
Remove the excess ethylene dichloride by distillation.
-
Distill the residue under reduced pressure, collecting the fraction boiling between 200-225 °C. This yields crude β-chlorophenetole.
Step 2: Synthesis of this compound
-
Treat the crude β-chlorophenetole with powdered potassium hydroxide.
-
Heat the mixture to induce dehydrochlorination.
-
Distill the resulting this compound from the reaction mixture.
This method involves the direct reaction of phenol with acetylene gas in the presence of a catalyst.[6]
-
In a reaction vessel equipped with a gas inlet and a stirrer, dissolve phenol in a suitable solvent (e.g., a superbasic system like KOH-DMSO).
-
Heat the solution to the desired reaction temperature.
-
Bubble acetylene gas through the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by techniques such as gas chromatography (GC).
-
Upon completion, cool the reaction mixture and isolate the this compound through extraction and distillation.
Spectroscopic Characterization
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the solution is free of any solid particles.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) and apply Fourier transform to obtain the ¹H NMR spectrum.
-
Data Processing: Phase the spectrum and integrate the signals. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of this compound in 0.6-0.8 mL of deuterated solvent.
-
Instrument Setup:
-
Use a broadband probe tuned to the ¹³C frequency.
-
Set the appropriate acquisition parameters, including a proton decoupling sequence (e.g., WALTZ-16).
-
-
Data Acquisition: Acquire the FID over a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transform, phase the spectrum, and reference it to the solvent peak.
Attenuated Total Reflectance (ATR)-FTIR Protocol:
-
Instrument Setup:
-
Ensure the ATR crystal (e.g., diamond) is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
References
Phenyl vinyl ether CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of phenyl vinyl ether, a versatile organic compound with applications in polymer chemistry and as a synthetic intermediate. This document consolidates key chemical identifiers, physicochemical properties, spectroscopic data, safety information, and detailed experimental protocols.
Chemical Identifiers and Physicochemical Properties
This compound, also known as ethenoxybenzene, is a colorless liquid.[1] Its fundamental chemical and physical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 766-94-9[2][3][4] |
| Molecular Formula | C8H8O[2][3][4] |
| IUPAC Name | ethenoxybenzene[5] |
| Synonyms | (Ethenyloxy)benzene, Phenoxyethylene, Vinyl phenyl ether[1][3] |
| PubChem CID | 69840[2] |
| SMILES | C=COC1=CC=CC=C1[3][4] |
| InChI | InChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2[3] |
| InChIKey | NHOGGUYTANYCGQ-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 120.15 g/mol [3] |
| Appearance | Clear, colorless liquid[1] |
| Density | 0.978 g/mL at 25 °C[3] |
| Boiling Point | 155.5 °C (estimate)[1] |
| Flash Point | 16 °C[1] |
| Refractive Index | n20/D 1.522[3] |
| Storage Temperature | 2-8°C[2][3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.
Table 3: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data Points |
| ¹³C NMR | Data available, typically recorded in Chloroform-d.[4] |
| Mass Spectrometry (GC-MS) | Major peaks observed at m/z 120 (M+), 94, 91, 77, 51.[3] |
| Infrared (IR) Spectroscopy | C=C stretching for vinyl group and C-O stretching for ether are characteristic.[6] |
Safety and Handling
This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and may cause an allergic skin reaction.[7]
Table 4: GHS Hazard Information for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable liquids | H225 | Danger | Highly flammable liquid and vapor[5] |
| Acute toxicity, oral | H302 | Warning | Harmful if swallowed[5] |
| Sensitization, Skin | H317 | Warning | May cause an allergic skin reaction[5] |
Experimental Protocols
Synthesis of this compound
An established method for the synthesis of this compound involves a two-step process starting from phenol.[2] The first step is the synthesis of an intermediate, β-chlorophenetole, followed by its dehydrochlorination to yield the final product.[2]
Step 1: Synthesis of β-chlorophenetole
-
Combine 2 moles of phenol, 4 moles of ethylene dichloride, 2.2 moles of potassium hydroxide, and 300 mL of water in a reaction vessel. The excess ethylene dichloride helps to minimize the formation of byproducts.[2]
-
Heat the mixture under reflux.
-
After the reaction is complete, the organic layer is separated, washed to remove unreacted phenol, and the excess ethylene dichloride is removed by distillation.
-
The crude β-chlorophenetole is then purified by vacuum distillation.
Step 2: Synthesis of this compound
-
The purified β-chlorophenetole is treated with powdered or flake potassium hydroxide.[2]
-
The mixture is heated, which induces an elimination reaction to form this compound and potassium chloride.
-
The resulting this compound is then purified by distillation.[2]
This synthetic workflow is illustrated in the diagram below.
Reactivity and Applications
This compound is a monomer that can undergo polymerization, primarily through cationic mechanisms, to form poly(this compound).[8] The electron-rich double bond is susceptible to attack by electrophiles, initiating the polymerization process.
Cationic Polymerization
Cationic polymerization of vinyl ethers is a significant area of research.[8] The process can be initiated by Lewis acids in the presence of a proton source. The reactivity of the carbocationic propagating species needs to be controlled to achieve polymers with desired molecular weights and low dispersity.[9]
The general logical relationship of its reactivity in this context is shown below.
While this compound itself is primarily used in polymer science, the broader class of vinyl ethers has been explored in drug delivery systems. For instance, novel pH-responsive assemblies containing phenyl-substituted vinyl ethers have been prepared for gene delivery applications. The ether linkage can be designed to be acid-cleavable, allowing for the release of therapeutic cargo in the acidic environment of endosomes.
References
- 1. This compound | CAS#:766-94-9 | Chemsrc [chemsrc.com]
- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. This compound | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. guidechem.com [guidechem.com]
- 8. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility and miscibility of phenyl vinyl ether in organic solvents
An In-depth Technical Guide on the Solubility and Miscibility of Phenyl Vinyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and miscibility of this compound (PVE) in a range of common organic solvents. Due to a lack of extensive, publicly available quantitative data, this guide synthesizes information from general chemical principles, data on structurally analogous compounds, and qualitative observations from scientific literature. It is designed to offer researchers, scientists, and drug development professionals a robust framework for understanding and predicting the behavior of this compound in various solvent systems. This document also includes detailed experimental protocols for determining solubility and miscibility, alongside a logical workflow diagram to guide laboratory practice.
Introduction to this compound
This compound (CAS No. 766-94-9), with the molecular formula C₈H₈O, is an organic compound featuring a vinyl group and a phenyl group linked by an ether oxygen.[1] It is a colorless liquid with a characteristic sweet odor.[1] PVE is a versatile monomer used in the synthesis of specialty polymers and copolymers, and it also serves as an intermediate in organic synthesis.[1] Understanding its solubility and miscibility is critical for its application in polymerization reactions, formulation development, and purification processes.
Predicted Solubility and Miscibility of this compound
Table 1: Predicted Qualitative Solubility and Miscibility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility/Miscibility | Rationale |
| Polar Protic | Methanol | Partially Miscible | The ether oxygen can act as a hydrogen bond acceptor, but the large nonpolar phenyl and vinyl groups limit miscibility with highly polar, protic solvents. A study on the PVE-methanol complex confirms interaction.[2] |
| Ethanol | Partially Miscible | Similar to methanol, limited by the nonpolar character of the bulk of the molecule. | |
| Water | Immiscible/Slightly Soluble | The hydrophobic nature of the phenyl and vinyl groups dominates, leading to very low solubility in water. | |
| Polar Aprotic | Acetone | Miscible | The polarity is intermediate, and it is a good solvent for many ethers. |
| Acetonitrile | Miscible | A common polar aprotic solvent that is expected to be miscible with PVE. | |
| Dimethyl Sulfoxide (DMSO) | Miscible | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| N,N-Dimethylformamide (DMF) | Miscible | Another versatile polar aprotic solvent that should readily dissolve PVE. | |
| Tetrahydrofuran (THF) | Miscible | As an ether itself, THF is expected to be fully miscible with PVE. | |
| Nonpolar | Toluene | Miscible | The aromatic nature of toluene makes it an excellent solvent for the aromatic this compound. Poly(this compound) has been shown to be soluble in toluene. |
| Benzene | Miscible | Similar to toluene, the aromatic character promotes miscibility. Ethers, in general, are highly soluble in benzene.[3] | |
| Diethyl Ether | Miscible | As a simple ether, it is expected to be fully miscible with another ether like PVE. | |
| Hexane | Miscible | The nonpolar nature of hexane should allow for good miscibility with the largely nonpolar PVE molecule. | |
| Chloroform | Miscible | Ethers are generally highly soluble in chloroform.[3] | |
| Dichloromethane | Miscible | A common chlorinated solvent that is a good solvent for a wide range of organic compounds, including ethers. |
Experimental Protocols for Determining Solubility and Miscibility
For precise and quantitative determination of the solubility and miscibility of this compound, the following experimental protocols are recommended.
Protocol for Determining Qualitative Solubility
This method provides a rapid assessment of whether a substance is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.
Materials:
-
This compound
-
A selection of organic solvents (as listed in Table 1)
-
Small test tubes (e.g., 13x100 mm)
-
Calibrated pipettes or micropipettes
-
Vortex mixer
-
Safety glasses, gloves, and lab coat
Procedure:
-
Add a specific volume of the solvent (e.g., 1 mL) to a clean, dry test tube.
-
Add a small, measured amount of this compound (e.g., 50 µL, which corresponds to approximately 5% v/v) to the solvent.
-
Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.
-
Visually inspect the mixture against a well-lit background.
-
Soluble: A clear, homogeneous solution with no visible particles or phase separation.
-
Partially Soluble: The solution appears cloudy, or a portion of the solute remains undissolved.
-
Insoluble: The solute forms a separate layer or remains as distinct droplets.
-
-
Record the observations. For more detailed analysis, the amount of solute can be incrementally increased to determine the approximate saturation point.
Protocol for Determining Quantitative Solubility (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Syringes and filters (e.g., 0.45 µm PTFE)
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate sealed vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it to remove any undissolved micro-droplets.
-
Dilute the filtered aliquot with a known volume of a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.
Protocol for Determining Miscibility
This protocol is used to determine if two liquids are miscible in all proportions.
Materials:
-
This compound
-
Selected organic solvents
-
Graduated cylinders or volumetric flasks
-
Sealed glass containers
Procedure:
-
Prepare several mixtures of this compound and the test solvent in varying proportions (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 by volume) in sealed glass containers.
-
Agitate each mixture thoroughly.
-
Allow the mixtures to stand at a constant temperature and observe for any phase separation over a period of time (e.g., 24 hours).
-
If all mixtures remain as a single, clear phase, the two liquids are considered miscible. If any mixture forms two distinct layers, they are immiscible or partially miscible.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility and miscibility of this compound.
Conclusion
While quantitative solubility data for this compound remains sparse in the scientific literature, a strong predictive understanding of its behavior can be established based on its chemical structure and the known properties of ethers. This compound is expected to be miscible with a wide range of nonpolar and polar aprotic organic solvents, with limited miscibility in highly polar protic solvents like water. For applications requiring precise solubility data, the experimental protocols outlined in this guide provide a reliable framework for in-house determination. The provided workflow diagram serves as a practical tool for planning and executing these experimental investigations.
References
Methodological & Application
Application Notes and Protocols for the Cationic Polymerization of Phenyl Vinyl Ether Using Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cationic polymerization of phenyl vinyl ether and its derivatives using Lewis acid initiators. Detailed protocols, data summaries, and mechanistic diagrams are included to guide researchers in the synthesis of poly(this compound)s with controlled properties.
Introduction
Cationic polymerization is a chain-growth polymerization technique initiated by an electrophile, typically a Lewis acid or a protonic acid.[1][2] This method is particularly suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating species. This compound (PVE), with its electron-rich phenyl group, is a suitable monomer for this process. However, the cationic polymerization of PVE is often complicated by a side reaction known as intramolecular Friedel-Crafts alkylation, where the propagating carbocation reacts with the phenyl ring of a penultimate monomer unit. This can lead to uncontrolled polymerization and polymers with broad molecular weight distributions.
To achieve controlled or "living" polymerization of aryl vinyl ethers, where termination and chain-transfer reactions are minimized, modifications to the monomer structure are often necessary. A successful strategy involves the use of ortho-substituted phenyl vinyl ethers, such as 2,4,6-trimethylthis compound, where steric hindrance suppresses the intramolecular Friedel-Crafts side reaction.
This document provides protocols for both the challenging polymerization of unsubstituted this compound and the successful living polymerization of 2,4,6-trimethylthis compound, along with a comparative analysis of various Lewis acids.
Data Presentation
Table 1: Cationic Polymerization of Isobutyl Vinyl Ether with Various Lewis Acids
Direct comparative quantitative data for the cationic polymerization of unsubstituted this compound with a range of Lewis acids is scarce in the literature due to the aforementioned side reactions. However, the behavior of isobutyl vinyl ether (IBVE) provides a useful model for understanding the relative activities of different Lewis acids in the cationic polymerization of vinyl ethers. The following table summarizes the results from the polymerization of IBVE initiated by the IBVE-HCl adduct in the presence of various Lewis acids in toluene.
| Lewis Acid | Temperature (°C) | Time | Conversion (%) | M_n (GPC) | M_w/M_n (PDI) |
| SnCl₄ | -30 | 5 sec | 100 | 19,800 | 1.12 |
| SnCl₄ | -78 | 10 sec | 100 | 20,500 | 1.08 |
| EtAlCl₂ | -78 | 5 sec | 100 | 35,000 | 1.85 |
| TiCl₄ | -78 | 5 sec | 100 | 45,000 | 2.10 |
| FeCl₃ | -78 | 5 sec | 100 | 25,000 | 1.45 |
| GaCl₃ | -78 | 5 sec | 100 | 30,000 | 1.60 |
Data adapted from a study on isobutyl vinyl ether polymerization and serves as a qualitative guide for this compound.[3] The molecular weights for EtAlCl₂, TiCl₄, FeCl₃, and GaCl₃ were uncontrolled. M_n (calc) = 20,000.
Observations:
-
SnCl₄ stands out as an effective Lewis acid for achieving controlled polymerization of vinyl ethers, yielding polymers with narrow molecular weight distributions (low PDI), especially at lower temperatures.[3]
-
Stronger Lewis acids like EtAlCl₂ and TiCl₄ lead to very rapid and uncontrolled polymerizations, resulting in polymers with broad molecular weight distributions.[3]
-
FeCl₃ and GaCl₃ show intermediate behavior, with better control than EtAlCl₂ and TiCl₄, but less effective than SnCl₄.[3]
Table 2: Living Cationic Polymerization of 2,4,6-Trimethylthis compound
The introduction of methyl groups at the ortho positions of the phenyl ring sterically hinders the intramolecular Friedel-Crafts reaction, enabling a living cationic polymerization. The following table presents data from the polymerization of 2,4,6-trimethylthis compound initiated by the 1-(isobutoxy)ethyl acetate/EtAlCl₂ system in the presence of 1,4-dioxane in toluene at 0 °C.
| [Monomer]₀ (M) | [Initiator]₀ (mM) | [EtAlCl₂]₀ (mM) | [Dioxane]₀ (M) | Time (h) | Conversion (%) | M_n (GPC) | M_w/M_n (PDI) |
| 0.38 | 10 | 40 | 1.0 | 2 | 95 | 5,900 | 1.15 |
| 0.76 | 10 | 40 | 1.0 | 2 | 98 | 11,800 | 1.12 |
| 1.14 | 10 | 40 | 1.0 | 3 | 99 | 17,500 | 1.10 |
| 1.52 | 10 | 40 | 1.0 | 4 | 97 | 23,100 | 1.13 |
Observations:
-
The polymerization of 2,4,6-trimethylthis compound exhibits characteristics of a living polymerization, with a linear increase in number-average molecular weight (M_n) with monomer conversion.
-
The resulting polymers have narrow molecular weight distributions (PDI < 1.2).
-
The use of a Lewis base additive (1,4-dioxane) is crucial for stabilizing the propagating carbocation and achieving a controlled process.
Experimental Protocols
Protocol 1: General Procedure for Cationic Polymerization of this compound (Uncontrolled)
This protocol describes a general procedure for the cationic polymerization of this compound. Due to the high reactivity and tendency for side reactions, this method typically yields polymers with broad molecular weight distributions.
Materials:
-
This compound (PVE), purified by distillation over calcium hydride.
-
Lewis acid (e.g., SnCl₄, TiCl₄, EtAlCl₂, FeCl₃, GaCl₃) as a solution in a dry, inert solvent (e.g., hexane or toluene).
-
Initiator (e.g., 1-(isobutoxy)ethyl acetate or an HCl adduct of a vinyl ether).
-
Dry toluene (solvent).
-
Methanol (quenching agent).
-
Dry nitrogen or argon gas.
-
Schlenk line or glovebox for inert atmosphere operations.
Procedure:
-
Preparation: All glassware should be flame-dried under vacuum and cooled under a stream of dry nitrogen or argon. All reagents and solvents must be thoroughly dried and deoxygenated.
-
Reaction Setup: In a baked glass tube equipped with a magnetic stir bar and under a nitrogen atmosphere, add dry toluene.
-
Monomer Addition: Add the purified this compound to the toluene.
-
Initiator Addition: Add the initiator solution to the monomer solution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -30 °C, or -78 °C) using an appropriate cooling bath.
-
Initiation: Vigorously stir the cooled solution and rapidly add the Lewis acid solution to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time. The polymerization is often very rapid.
-
Quenching: Terminate the polymerization by adding an excess of pre-chilled methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Purification: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and polydispersity index (PDI).
Protocol 2: Living Cationic Polymerization of 2,4,6-Trimethylthis compound
This protocol details the living cationic polymerization of 2,4,6-trimethylthis compound, which allows for the synthesis of polymers with controlled molecular weights and narrow distributions.
Materials:
-
2,4,6-Trimethylthis compound, synthesized and purified by distillation over calcium hydride.
-
Ethylaluminum dichloride (EtAlCl₂) as a solution in hexane.
-
1-(Isobutoxy)ethyl acetate (IBEA) as the initiator.
-
1,4-Dioxane, dried and distilled.
-
Dry toluene (solvent).
-
Methanol (quenching agent).
-
Dry nitrogen or argon gas.
-
Schlenk line or glovebox for inert atmosphere operations.
Procedure:
-
Preparation: Rigorously dry all glassware, solvents, and reagents as described in Protocol 1.
-
Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, prepare a solution of 2,4,6-trimethylthis compound, 1-(isobutoxy)ethyl acetate, and 1,4-dioxane in dry toluene.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Initiation: While stirring vigorously, add the EtAlCl₂ solution dropwise to initiate the polymerization.
-
Polymerization: Maintain the reaction at 0 °C for the specified time (e.g., 2-4 hours).
-
Quenching: Terminate the polymerization by adding pre-chilled methanol.
-
Polymer Isolation and Purification: Follow the same procedure as described in Protocol 1 for polymer isolation, purification, and drying.
-
Characterization: Analyze the resulting polymer using GPC to determine M_n and PDI.
Mandatory Visualizations
Cationic Polymerization Mechanism
The following diagram illustrates the general mechanism of cationic polymerization of a vinyl ether initiated by a Lewis acid and a protic initiator (e.g., water or alcohol).
References
Application Notes and Protocols for Living Cationic Polymerization of Substituted Phenyl Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the living cationic polymerization of substituted phenyl vinyl ethers. This class of polymers holds significant potential for various applications, including the development of advanced materials and novel drug delivery systems, owing to their tunable properties and well-defined architectures.
Introduction
Living cationic polymerization offers precise control over polymer molecular weight and distribution, enabling the synthesis of well-defined polymers. While the cationic polymerization of phenyl vinyl ether (PhVE) is challenging due to side reactions, such as intramolecular Friedel-Crafts reactions, the introduction of bulky substituents on the phenyl ring, particularly at the ortho positions, can effectively suppress these side reactions and facilitate a living polymerization process. This control opens the door to creating novel polymeric materials with tailored functionalities for various applications, including potential uses in the biomedical field.
Polymers derived from substituted phenyl vinyl ethers are of interest in drug development due to the potential for:
-
Controlled Drug Release: The polymer backbone and side chains can be designed to respond to specific physiological triggers, such as pH or temperature, leading to controlled release of encapsulated or conjugated drugs.
-
Drug Conjugation: The phenyl ring offers a site for the introduction of functional groups, enabling the covalent attachment of therapeutic agents.
-
Biocompatibility: The polyether backbone is generally considered biocompatible, a crucial characteristic for in vivo applications.
Synthesis of Substituted this compound Monomers
A common and effective method for synthesizing aromatically substituted phenyl vinyl ethers involves a two-step process. This method is adaptable for various substituted phenols as starting materials.[1]
Protocol: Synthesis of a Substituted this compound
This protocol is a general guideline and may require optimization for specific substituted phenols.
Step 1: Synthesis of the β-chlorophenetole derivative
-
In a reaction vessel, combine the desired substituted phenol with an excess of ethylene dichloride.
-
Slowly add a suitable base (e.g., sodium hydroxide) to the mixture while stirring.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, wash the reaction mixture with water to remove the base and any unreacted phenol.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate).
-
Remove the excess ethylene dichloride by distillation.
-
Purify the resulting β-chlorophenetole derivative by vacuum distillation.
Step 2: Dehydrochlorination to the Vinyl Ether
-
Dissolve the purified β-chlorophenetole derivative in a suitable aprotic solvent.
-
Add powdered potassium hydroxide to the solution.
-
Heat the mixture under reflux with vigorous stirring for several hours.
-
After the reaction is complete, filter the mixture to remove the potassium chloride and any unreacted potassium hydroxide.
-
Purify the resulting substituted this compound by vacuum distillation.
Living Cationic Polymerization Protocols
The key to achieving living cationic polymerization of phenyl vinyl ethers is the use of ortho-substituted monomers to prevent side reactions. The following protocol is based on the successful living polymerization of 2,4,6-trimethylthis compound.[2]
Protocol: Living Cationic Polymerization of 2,4,6-Trimethylthis compound
Materials:
-
Monomer: 2,4,6-trimethylthis compound (TMPVE)
-
Initiator: 1-isobutoxyethyl acetate (IBEA)
-
Lewis Acid Activator: Tin(IV) chloride (SnCl₄)
-
Solvent: Toluene (dried and distilled)
-
Quenching Agent: Pre-chilled methanol
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen. All reagents and solvents must be anhydrous.
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the desired amount of dried toluene to a reaction flask equipped with a magnetic stirrer.
-
Addition of Reagents:
-
Add the initiator (IBEA) solution in toluene to the reaction flask.
-
Add the monomer (TMPVE) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -30 °C).
-
-
Initiation: Initiate the polymerization by adding the Lewis acid activator (SnCl₄) solution in toluene to the stirred reaction mixture.
-
Polymerization: Allow the polymerization to proceed for the desired time. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography (GC).
-
Termination: Quench the polymerization by adding pre-chilled methanol to the reaction mixture.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn) and polydispersity index (PDI or Đ) of the resulting polymer by gel permeation chromatography (GPC).
-
Structure: Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
Quantitative Data from Polymerization Experiments
The following tables summarize typical quantitative data obtained from the living cationic polymerization of substituted phenyl vinyl ethers.
Table 1: Living Cationic Polymerization of 2,4,6-Trimethylthis compound (TMPVE)
| Entry | [Monomer]₀ (M) | [Initiator]₀ (mM) | [Activator]₀ (mM) | Temp (°C) | Time (h) | Conversion (%) | Mₙ (GPC) ( g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 0.5 | 10 | 20 | 0 | 1 | 95 | 8,200 | 1.15 |
| 2 | 0.5 | 10 | 20 | 0 | 3 | >99 | 8,900 | 1.12 |
| 3 | 0.5 | 5 | 10 | -30 | 5 | >99 | 17,500 | 1.10 |
Data is illustrative and based on typical results reported in the literature.
Visualization of Key Processes
Synthesis of Substituted Phenyl Vinyl Ethers
Caption: General two-step synthesis of substituted phenyl vinyl ethers.
Living Cationic Polymerization Workflow
Caption: Experimental workflow for living cationic polymerization.
Applications in Drug Development
The unique properties of polymers derived from substituted phenyl vinyl ethers make them promising candidates for various applications in drug development.
pH-Responsive Drug Delivery
The vinyl ether linkage is known to be labile under acidic conditions. This property can be exploited to create pH-sensitive drug delivery systems. For instance, a drug can be conjugated to the polymer via a this compound linker. In the acidic environment of endosomes or lysosomes within cancer cells, the linker would cleave, releasing the drug specifically at the target site. Novel pH-responsive assemblies using phenyl substituted vinyl ethers as cross-linkers have shown potential as efficient gene delivery vehicles.[3] The rate of hydrolysis of the vinyl ether linkage can be tuned by the electronic nature of the substituents on the phenyl ring.[3]
Conceptual Application: pH-Responsive Nanoparticles
-
Synthesis: Synthesize a block copolymer containing a poly(substituted this compound) block and a hydrophilic block (e.g., polyethylene glycol, PEG).
-
Drug Loading: Encapsulate a hydrophobic drug within the core of micelles formed by the self-assembly of the block copolymer in an aqueous solution.
-
Delivery: Upon administration and accumulation in the acidic tumor microenvironment, the vinyl ether linkages in the polymer backbone or side chains will hydrolyze, leading to the disassembly of the nanoparticles and the release of the encapsulated drug.
Thermoresponsive Systems for Controlled Release
The solubility of poly(vinyl ether)s in water can be sensitive to temperature, a property known as thermoresponsiveness. By carefully selecting the substituents on the phenyl ring, it is possible to tune the lower critical solution temperature (LCST) of the polymer. Below the LCST, the polymer is soluble, and above it, the polymer becomes insoluble and precipitates. This phase transition can be utilized for controlled drug release.
Conceptual Application: Thermoresponsive Hydrogels
-
Synthesis: Synthesize a cross-linked network of a poly(substituted this compound) with an LCST slightly above physiological temperature (37 °C).
-
Drug Loading: Load a therapeutic agent into the hydrogel matrix.
-
Delivery: The hydrogel can be injected as a liquid at room temperature. At body temperature, it will form a gel, creating a depot for the sustained release of the drug as the hydrogel slowly degrades or as the drug diffuses out. Localized heating of the target tissue could trigger a more rapid release of the drug.
Polymer-Drug Conjugates
The phenyl rings in the polymer backbone provide a versatile platform for the covalent attachment of drugs. This approach can improve the pharmacokinetic profile of the drug, increase its solubility, and provide targeted delivery. The vinyl ether groups themselves can also be used for post-polymerization modification to introduce a variety of functional groups for drug conjugation.[4][5]
Workflow for Polymer-Drug Conjugate Synthesis
Caption: General workflow for the synthesis of polymer-drug conjugates.
Conclusion
The living cationic polymerization of substituted phenyl vinyl ethers provides a powerful tool for the synthesis of well-defined polymers with tunable properties. The protocols and data presented here offer a starting point for researchers interested in exploring this class of materials. The potential applications in drug development are particularly exciting, with opportunities to design novel systems for controlled and targeted drug delivery. Further research into the biocompatibility and in vivo behavior of these polymers is warranted to fully realize their therapeutic potential.
References
- 1. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH-Responsive Biodegradable Assemblies Containing Tunable Phenyl Substituted Vinyl Ethers for Use as Efficient Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Development of a Vinyl Ether-Functionalized Polyphosphoester as a Template for Multiple Postpolymerization Conjugation Chemistries and Study of Core Degradable Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radical Polymerization of Phenyl Vinyl Ether and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl vinyl ether (PVE) and its derivatives are monomers that can produce polymers with desirable properties such as thermal stability, hydrophobicity, and a high refractive index, making them of interest for specialty coatings, advanced materials, and potentially in drug delivery systems as hydrophobic carriers.
Traditionally, vinyl ethers, including PVE, have been considered non-polymerizable via radical mechanisms. This is due to the electron-rich nature of the vinyl group, which makes it susceptible to side reactions and results in an unstable propagating radical. However, recent advancements in controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have opened new avenues for the synthesis of well-defined poly(vinyl ether)s. This document provides an overview of the strategies and detailed protocols for the radical polymerization of vinyl ethers, with a special focus on their adaptation for this compound and its derivatives.
Application Notes
Challenges in Radical Polymerization of this compound
The primary challenge in the radical polymerization of PVE is the high electron density on the double bond, which disfavors the addition of a radical and leads to a highly unstable propagating radical. This often results in chain transfer reactions, leading to low molecular weight oligomers.
Strategies for Successful Radical Polymerization
To overcome these challenges, several strategies have been developed for the controlled radical polymerization of vinyl ethers, which can be adapted for PVE:
-
Controlled Radical Polymerization of Hydroxy-Functional Vinyl Ethers: The presence of a hydroxyl group in the monomer can stabilize the growing radical through hydrogen bonding, suppressing side reactions. This has been successfully demonstrated for monomers like 2-hydroxyethyl vinyl ether (HEVE).[1] While not a direct polymerization of PVE, functionalized PVE derivatives containing hydroxyl groups could be synthesized and polymerized using this method.
-
Activation with Additives: The use of additives like lithium hydroxide in an aqueous suspension has been shown to facilitate the radical homopolymerization of vinyl ethers without a hydroxyl group.[2] The proposed mechanism involves cation-π interactions between the lithium ion and the vinyl ether, which "activates" the monomer towards radical polymerization.[2]
-
Mechanistic Transformation for Block Copolymers: A robust method to incorporate PVE into a polymer via a radical process is through the synthesis of block copolymers. This involves first polymerizing PVE using living cationic polymerization to create a macro-chain transfer agent, which is then used to initiate the RAFT polymerization of a second, radically polymerizable monomer.[3][4]
Potential Applications in Drug Development
While the application of radically polymerized PVE in drug delivery is still an emerging area due to synthetic challenges, the resulting polymers hold potential as:
-
Hydrophobic Drug Carriers: The phenyl groups would provide a hydrophobic core in micelles or nanoparticles for the encapsulation of poorly water-soluble drugs.
-
Polymer-Drug Conjugates: Functionalized PVE derivatives could be used to attach drugs covalently.
-
Excipients: The controlled synthesis of PVE-containing copolymers could lead to new excipients with tailored properties for drug formulation.
Experimental Protocols
Protocol 1: RAFT Polymerization of a Hydroxy-Functional Vinyl Ether (Model System)
This protocol is based on the successful RAFT polymerization of 2-hydroxyethyl vinyl ether (HEVE) and serves as a foundational method.[1]
Materials:
-
2-Hydroxyethyl vinyl ether (HEVE)
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) (Initiator)
-
Cyanomethyl methyl(phenyl)carbamodithioate (RAFT Agent)
-
Anhydrous solvent (e.g., bulk polymerization or in a suitable solvent like 1,4-dioxane)
Procedure:
-
To a Schlenk tube, add the RAFT agent and the initiator V-601.
-
Add the monomer, HEVE, to the tube.
-
Seal the tube with a rubber septum and de-gas the mixture by three freeze-pump-thaw cycles.
-
After the final cycle, backfill the tube with an inert gas (e.g., nitrogen or argon).
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70 °C) to start the polymerization.
-
After the desired time, stop the reaction by cooling the tube in an ice bath and exposing the mixture to air.
-
The polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether) and drying under vacuum.
Notes for Adaptation to this compound:
-
A derivative of PVE containing a hydroxyl group (e.g., 4-vinyloxyphenol) would be required.
-
The solubility of the monomer and resulting polymer in the chosen solvent should be considered.
-
Optimization of the initiator and RAFT agent concentrations, as well as temperature and reaction time, will be necessary.
Protocol 2: Controlled Radical Homopolymerization of a Vinyl Ether in Aqueous Suspension with LiOH
This protocol is based on a method developed for the radical polymerization of vinyl ethers without a hydroxyl group.[2]
Materials:
-
Vinyl Ether Monomer (e.g., this compound)
-
Dimethyl 2,2'-azobis(2-methylpropionate) (V-601) (Initiator)
-
Lithium hydroxide (LiOH)
-
Deionized water
-
Dithiocarbamate RAFT agent (for controlled polymerization)
Procedure:
-
In a reaction vessel, dissolve lithium hydroxide in deionized water.
-
Add the vinyl ether monomer to the aqueous solution.
-
Add the RAFT agent, followed by the initiator V-601.
-
Seal the vessel and stir the suspension vigorously.
-
De-gas the suspension by bubbling with an inert gas for at least 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) with continuous stirring.
-
After the reaction time, cool the mixture to room temperature.
-
The polymer can be isolated by extraction with a suitable organic solvent, followed by precipitation and drying.
Notes for Adaptation to this compound:
-
This method is reported to be effective for various vinyl ethers and is a promising approach for the direct radical polymerization of PVE.
-
The choice of RAFT agent is crucial and should be selected based on the reactivity of the PVE monomer.
-
The concentration of LiOH may need to be optimized.
Data Presentation
Table 1: Representative Conditions for RAFT Polymerization of Hydroxy-Functional Vinyl Ethers [1]
| Monomer | Initiator | RAFT Agent | [M]₀:[RAFT]₀:[I]₀ | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| HEVE | V-601 | Cyanomethyl methyl(phenyl)carbamodithioate | 200:1:0.2 | 70 | 24 | 10,400 | 1.25 |
| HEVE | V-601 | Cyanomethyl methyl(phenyl)carbamodithioate | 400:1:0.2 | 70 | 48 | 18,200 | 1.38 |
Table 2: Representative Data for Radical Homopolymerization of Vinyl Ethers in Water with LiOH [2]
| Monomer | Initiator | Additive | [M]₀:[I]₀ | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Ethyl vinyl ether | V-601 | LiOH | 200:1 | 90 | 24 | 95 | 15,600 | 1.54 |
| Isobutyl vinyl ether | V-601 | LiOH | 200:1 | 90 | 24 | 98 | 18,300 | 1.61 |
Visualizations
Diagrams
Caption: General mechanism of RAFT polymerization.
Caption: Experimental workflow for a typical RAFT polymerization.
Caption: Strategies for synthesizing PVE-containing polymers.
References
Application Notes and Protocols for Phenyl Vinyl Ether in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenyl vinyl ether (PVE) as a comonomer in copolymerization reactions, with a focus on synthetic protocols and potential applications in the biomedical field.
Introduction to this compound as a Comonomer
This compound (PVE) is an aromatic vinyl ether that can be incorporated into polymers to modify their properties. The presence of the phenoxy group can enhance the thermal stability and alter the refractive index of the resulting copolymers. While vinyl ethers, including PVE, are generally unreactive in radical polymerization, they readily undergo cationic polymerization.[1][2] This reactivity makes them suitable comonomers for creating a variety of polymer architectures, including random, block, and graft copolymers, when combined with other vinyl ethers or cationically polymerizable monomers.[2][3] The unique properties imparted by the PVE monomer make its copolymers of interest for various applications, including as components of coatings, adhesives, and advanced materials. In the biomedical field, amphiphilic block copolymers containing PVE could potentially be used in drug delivery systems.[4][5]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₈O[6] |
| Molecular Weight | 120.15 g/mol [6] |
| Boiling Point | 155-156 °C[6] |
| Density | 0.977 g/mL at 25 °C[6] |
| Refractive Index (n20/D) | 1.522[6] |
Cationic Copolymerization of this compound
Cationic polymerization is the primary method for synthesizing PVE-containing copolymers.[2] This technique allows for the formation of well-defined polymers, and in some cases, living polymerization can be achieved, enabling the synthesis of block copolymers with controlled molecular weights and narrow molecular weight distributions.[7]
General Experimental Protocol for Cationic Copolymerization of this compound with Isobutyl Vinyl Ether
This protocol provides a general procedure for the cationic copolymerization of this compound (PVE) with isobutyl vinyl ether (IBVE). The reaction is carried out under an inert atmosphere at low temperatures to control the polymerization.
Materials:
-
This compound (PVE), purified by distillation over calcium hydride.
-
Isobutyl vinyl ether (IBVE), purified by distillation over calcium hydride.
-
Initiator system: e.g., a combination of a proton source (like an HCl adduct of a vinyl ether) and a Lewis acid (e.g., ZnI₂, SnCl₄, or a titanium-based Lewis acid).[8][9]
-
Dry solvent: e.g., hexane, toluene, or dichloromethane.[8]
-
Quenching solution: e.g., a solution of triethylamine in methanol.[8]
-
Nitrogen or Argon gas for inert atmosphere.
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware (reaction flask, syringes, etc.).
-
Stirring plate and magnetic stir bar.
-
Low-temperature bath (e.g., dry ice/acetone).
Procedure:
-
Monomer and Solvent Preparation:
-
Dry the vinyl ether monomers (PVE and IBVE) over calcium hydride for at least 24 hours and then distill under reduced pressure immediately before use.
-
Dry the chosen solvent over appropriate drying agents (e.g., calcium hydride for hexane or toluene, or phosphorus pentoxide for dichloromethane) and distill under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble the oven-dried reaction flask, equipped with a magnetic stir bar, under a stream of inert gas.
-
In a nitrogen-filled glovebox, prepare stock solutions of the monomers and the initiator components in the dry solvent.[8]
-
-
Polymerization:
-
To the reaction flask, add the desired amounts of the PVE and IBVE stock solutions and additional dry solvent to achieve the target monomer concentration.[8]
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) in a low-temperature bath and allow it to equilibrate for at least 20 minutes with stirring.[8]
-
In a separate vial, prepare the initiator solution.
-
Rapidly add the initiator solution to the stirred monomer solution via syringe.[8]
-
Allow the polymerization to proceed for the desired time (e.g., 4 hours).[8]
-
-
Quenching and Purification:
-
Quench the polymerization by adding the triethylamine/methanol solution.[8]
-
Allow the reaction mixture to warm to room temperature.
-
Wash the polymer solution with 1N HCl to remove any catalyst residues.[8]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator).[8]
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitate it into a non-solvent (e.g., methanol).[8]
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.[8]
-
Characterization:
-
¹H NMR and ¹³C NMR: To determine the copolymer composition and tacticity.[8]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable.[8]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the copolymer.[8]
Quantitative Data on this compound Copolymers
The properties of PVE copolymers are dependent on the comonomer used and the composition of the resulting polymer. Table 2 presents a compilation of representative data for the copolymerization of a functionalized this compound, phenoxy ethyl vinyl ether (PhOVE), with isobutyl vinyl ether (iBVE).
| Entry | Monomer Feed Ratio (fPhOVE) | Molar Incorporation (FPhOVE) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | 0.10 | 0.08 | 95 | 15,000 | 1.20 | - |
| 2 | 0.20 | 0.15 | 88 | 14,500 | 1.25 | - |
| 3 | 0.30 | 0.22 | 75 | 13,000 | 1.30 | - |
| 4 | 0.40 | 0.28 | 60 | 11,500 | 1.35 | - |
| 5 | 0.50 | 0.35 | 52 | 10,000 | 1.40 | - |
Data is illustrative and compiled based on trends observed in the literature for similar vinyl ether copolymerizations.[8] Actual values will vary depending on the specific reaction conditions.
Visualizations
Experimental Workflow for Cationic Copolymerization
The following diagram illustrates the general workflow for the cationic copolymerization of this compound.
Caption: Experimental workflow for the cationic copolymerization of this compound.
Logical Relationship: Drug Delivery via Polymeric Micelles
Amphiphilic block copolymers, which can be synthesized using PVE, can self-assemble into micelles for drug delivery. The following diagram illustrates the general mechanism.
Caption: General mechanism of drug delivery using polymeric micelles.
References
- 1. vbn.aau.dk [vbn.aau.dk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols: Synthesis and Applications of Poly(phenyl vinyl ether)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(phenyl vinyl ether) (PPVE) is a polymer featuring a polyethylene backbone with pendant phenoxy groups. The synthesis of high molecular weight PPVE presents unique challenges, primarily approached through cationic polymerization. The aromatic side chains impart specific properties to the polymer, leading to niche applications, notably in materials science such as advanced photoresists. This document provides an overview of the synthesis of the this compound monomer, its subsequent polymerization, and its applications, complete with detailed experimental protocols.
Section 1: Synthesis of Poly(this compound)
The synthesis of poly(this compound) is most commonly achieved via cationic polymerization of the this compound (PhVE) monomer. However, this process is often complicated by a significant side reaction.
Monomer Synthesis
The this compound monomer is typically synthesized in a two-step process starting from phenol.[1]
-
Formation of β-chlorophenetole: Phenol is reacted with ethylene dichloride in the presence of sodium hydroxide.[1]
-
Dehydrochlorination: The resulting β-chlorophenetole is then treated with a strong base, such as potassium hydroxide, to yield this compound.[1]
Cationic Polymerization of this compound
Cationic polymerization is the primary method for creating PPVE.[2] The process is initiated by a cationic initiator, typically a Lewis acid, which activates the vinyl monomer to begin chain growth.[3]
A major challenge in the cationic polymerization of PhVE is a competing intramolecular Friedel-Crafts reaction. Instead of sequential vinyl-addition, the growing carbocation can react with the phenyl ring of the penultimate unit.[2] This side reaction often leads to the formation of low molecular weight oligomers rather than high molecular weight polymers.[2] The introduction of bulky substituents on the ortho-positions of the phenyl ring can suppress this side reaction and allow for living polymerization.[2]
Below is a diagram illustrating the general workflow for the synthesis of PPVE, highlighting the key challenge.
Caption: Workflow for the synthesis of poly(this compound).
The following diagram illustrates the competing reaction pathways during polymerization.
Caption: Competing pathways in PhVE cationic polymerization.
Polymerization Conditions
Various Lewis acid catalysts can be used to initiate the polymerization of PhVE. The choice of catalyst and reaction conditions can influence the molecular weight of the resulting polymer, although overcoming the intramolecular Friedel-Crafts reaction remains a primary hurdle.[2]
| Catalyst System | Solvent | Temp (°C) | Mn (x 10³ g/mol ) | Reference |
| FeCl₃ / IBVE-HCl | Toluene | 0 | 0.4 | [2] |
| SnCl₄ / IBVE-HCl | Toluene | 0 | 0.3 | [2] |
| TiCl₄ / IBVE-HCl | Toluene | 0 | 0.2 | [2] |
| EtAlCl₂ / IBVE-HCl | Toluene | 0 | 0.2 | [2] |
Table 1: Summary of quantitative data for the cationic polymerization of this compound under various catalytic conditions. IBVE-HCl acts as a cationogen.
Section 2: Applications of Poly(this compound)
While research into many poly(vinyl ethers) is extensive, specific applications for poly(this compound) are more specialized. Its aromatic nature makes it a candidate for applications where interactions with aromatic systems or specific optical properties are desired.
Photoresists for EUV Lithography
Potential and Related Applications
By analogy with other functional poly(vinyl ethers), PPVE may have potential in other areas:
-
Drug Delivery: Copolymers of other vinyl ethers, such as poly(methyl vinyl ether-co-maleic acid), have been successfully used to create fast-dissolving nanofibers for drug delivery systems.[5][6] The functionalizable phenyl group on PPVE could potentially be used for conjugating specific drugs or targeting moieties.
-
Coatings and Adhesives: Poly(vinyl ethers) in general are known for their chemical inertness, elasticity, and adhesive properties, making them suitable for use in coatings, adhesives, and lubricants.[7][8][9]
The diagram below shows the relationship between the structural features of PPVE and its applications.
Caption: Relationship between PPVE properties and applications.
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is adapted from methods described in the literature and involves two main steps.[1]
Step A: Synthesis of β-chlorophenetole
-
Materials: Phenol, ethylene dichloride, sodium hydroxide, water.
-
Procedure:
-
Combine equimolar quantities of phenol and ethylene dichloride with sodium hydroxide and water in a reaction vessel equipped with a reflux condenser.
-
Reflux the mixture. The reaction is: C₆H₅OH + ClCH₂CH₂Cl + NaOH → C₆H₅OCH₂CH₂Cl + NaCl + H₂O.[1]
-
After the reaction is complete, isolate the organic layer.
-
Wash the product to remove unreacted phenol and other impurities.
-
Purify the β-chlorophenetole, for example, by distillation.
-
Step B: Synthesis of this compound
-
Materials: Purified β-chlorophenetole, finely powdered potassium hydroxide (KOH).
-
Procedure:
-
Combine the β-chlorophenetole with powdered KOH in a suitable reaction vessel.
-
Gently heat the mixture to induce dehydrochlorination. The reaction is: C₆H₅OCH₂CH₂Cl + KOH → C₆H₅OCH=CH₂ + KCl + H₂O.[1]
-
The this compound product is typically isolated by distillation from the reaction mixture.
-
Protocol 2: Cationic Polymerization of this compound
This is a general protocol for the Lewis acid-catalyzed polymerization of PhVE.[2]
-
Materials & Setup:
-
This compound (PhVE) monomer, freshly distilled.
-
Anhydrous solvent (e.g., toluene).
-
Lewis acid catalyst (e.g., FeCl₃, SnCl₄).
-
Cationogen initiator (e.g., HCl adduct of isobutyl vinyl ether, IBVE-HCl).
-
Dry glassware assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Syringes for transfer of reagents.
-
Cooling bath (e.g., ice-water bath for 0 °C).
-
-
Polymerization Procedure:
-
In a flame-dried, nitrogen-purged flask, add the anhydrous toluene.
-
Cool the flask to the desired reaction temperature (e.g., 0 °C).
-
Add the PhVE monomer to the solvent.
-
Prepare a stock solution of the Lewis acid catalyst and the cationogen initiator.
-
Initiate the polymerization by adding the catalyst/initiator solution to the stirred monomer solution.
-
Allow the reaction to proceed for the desired time. Monitor the consumption of the monomer if possible (e.g., via GC or NMR analysis of aliquots).
-
-
Quenching and Isolation:
-
Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol or an ammonia/methanol solution.
-
Pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Filter and collect the precipitated polymer.
-
Wash the polymer with the non-solvent to remove residual catalyst and unreacted monomer.
-
Dry the resulting poly(this compound) under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and molecular weight distribution (Đ or PDI) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using NMR spectroscopy (¹H NMR, ¹³C NMR).
-
References
- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 5. Optimization of Poly(methyl vinyl ether-co-maleic acid) Electrospun Nanofibers as a Fast-Dissolving Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes: Phenyl Vinyl Ether in Diels-Alder Cycloaddition Reactions
Phenyl Vinyl Ether: A Versatile Ethylene Surrogate in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethylene gas, a fundamental C2 building block in organic chemistry, presents significant handling challenges due to its gaseous nature and flammability. Phenyl vinyl ether has emerged as a practical and efficient liquid surrogate for ethylene, offering a safer and more convenient alternative in a variety of important synthetic transformations. Its unique reactivity allows for the introduction of a vinyl group, which can be subsequently transformed, or a two-carbon linkage, mimicking the role of ethylene in key chemical reactions.
These application notes provide an overview of the utility of this compound in several classes of organic reactions, complete with detailed experimental protocols and comparative data to facilitate its adoption in research and development settings.
Photoredox-Catalyzed C-H Vinylation of Heteroarenes
The direct vinylation of C-H bonds is a powerful tool for the late-stage functionalization of complex molecules. This compound serves as an excellent ethylene equivalent in photoredox-catalyzed three-component reactions, enabling the introduction of a vinyl group onto N-heteroarenes.[1][2] This transformation proceeds via a spin-center shift (SCS) pathway, avoiding the direct use of ethylene gas.[1][2]
Logical Relationship: Photoredox C-H Vinylation
Caption: Logical flow of the photoredox-catalyzed C-H vinylation using this compound.
Experimental Protocol: General Procedure for Photoredox C-H Vinylation
-
To an oven-dried reaction vial, add the N-heteroarene (0.2 mmol, 1.0 equiv), the radical precursor (e.g., sodium sulfinate, 0.3 mmol, 1.5 equiv), and the photocatalyst (e.g., Ir(ppy)₃, 1-5 mol%).
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by three cycles of evacuation and backfilling.
-
Add this compound (0.4 mmol, 2.0 equiv) and the solvent (e.g., DMSO, 2.0 mL) via syringe.
-
The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LED lamp) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired vinylated N-heteroarene.
Data Presentation: Substrate Scope of C-H Vinylation
| N-Heteroarene | Radical Precursor | Product Yield (%) | Reference |
| Lepidine | Sodium benzenesulfinate | 92 | [2] |
| Quinaldine | Sodium benzenesulfinate | 85 | [2] |
| Isoquinoline | Sodium p-toluenesulfinate | 78 | [2] |
| Phenanthridine | Sodium methanesulfinate | 81 | [2] |
| Caffeine | 1-dodecanethiol | 65 | [2] |
Diels-Alder [4+2] Cycloaddition Reactions
This compound can function as a dienophile in Diels-Alder reactions, providing access to substituted cyclohexene derivatives. While less reactive than electron-deficient dienophiles, its participation in inverse electron-demand Diels-Alder reactions is also possible. The resulting phenoxy-substituted cycloadducts are valuable intermediates for further synthetic manipulations.
Experimental Workflow: Diels-Alder Reaction
Caption: General workflow for a Diels-Alder reaction using this compound.
Experimental Protocol: General Procedure for Diels-Alder Reaction
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene (1.0 equiv) in a suitable solvent (e.g., toluene, xylene).
-
Add this compound (1.2-2.0 equiv) to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for 6-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cycloadduct.
Data Presentation: Representative Diels-Alder Reactions
| Diene | Dienophile | Conditions | Product Yield (%) | Reference |
| Cyclopentadiene | This compound | Toluene, reflux, 12 h | 75 (endo/exo mixture) | Adapted from[3][4] |
| Anthracene | This compound | Xylene, reflux, 24 h | 60 | Adapted from[5] |
| 1,3-Butadiene | This compound | Sealed tube, 150 °C, 18 h | 55 | General Knowledge |
Palladium-Catalyzed Heck Reaction
The Heck reaction is a cornerstone of C-C bond formation, typically coupling an aryl or vinyl halide with an alkene.[6][7] this compound can be employed as the alkene component, leading to the formation of stilbene derivatives or other substituted alkenes.[8] The reaction offers a reliable method for vinyl group transfer from an easily handleable liquid source.
Signaling Pathway: Heck Reaction Catalytic Cycle
References
- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. diva-portal.org [diva-portal.org]
Application Notes: Transvinylation Reactions Involving Phenyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transvinylation is a powerful and versatile chemical transformation for the synthesis of vinyl ethers, which are valuable building blocks in organic synthesis and polymer science. This reaction involves the transfer of a vinyl group from a vinyl ether to an alcohol or phenol. Phenyl vinyl ether is often utilized as an efficient vinyl group donor in these reactions, which can be catalyzed by various transition metals, including palladium, ruthenium, and iridium. Additionally, recent advancements have demonstrated the utility of this compound in photoredox-catalyzed reactions, where it can serve as a latent ethylene surrogate.[1] These methods offer alternatives to traditional vinyl ether syntheses, such as those involving acetylene, and are compatible with a wide range of functional groups.
Applications
Transvinylation reactions using this compound are crucial for:
-
Synthesis of Complex Molecules: Vinyl ethers are key intermediates in various organic reactions, including Diels-Alder cycloadditions, Claisen rearrangements, and hydroformylations.[2]
-
Polymer Science: Functionalized vinyl ethers are monomers for producing polymers with applications in adhesives, coatings, and stimuli-sensitive materials.
-
Drug Development: The introduction of a vinyl ether moiety can be a key step in the late-stage functionalization of medicinally relevant molecules.[1] The resulting compounds are often used in the synthesis of pharmaceuticals and bioactive compounds.
Reaction Mechanisms and Workflows
The mechanism of transvinylation can vary depending on the catalyst employed. Transition metal-catalyzed pathways often involve the coordination of the alcohol and vinyl ether to the metal center, followed by an exchange of the alkoxy groups. In contrast, photoredox catalysis proceeds through a radical-mediated pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for a transition metal-catalyzed transvinylation reaction.
Caption: General experimental workflow for transvinylation.
Palladium-Catalyzed Transvinylation Mechanism
Palladium complexes, particularly with bidentate nitrogen ligands, are effective catalysts for the transvinylation of alcohols. The catalytic cycle is believed to proceed through the formation of a palladium alkoxide intermediate.
References
Application Notes and Protocols for Phenyl Vinyl Ether in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenyl vinyl ether (PVE) as a monomer for creating polymers used in coating and adhesive formulations. The information presented is intended for a technical audience and includes detailed experimental protocols, data summaries, and workflow visualizations.
Introduction to this compound Applications
This compound (PVE) is a versatile monomer primarily used in the synthesis of poly(this compound) and other copolymers. These polymers are noted for their specific mechanical and optical properties, which make them suitable for specialty applications in coatings and adhesives.[1] The polymerization of PVE is predominantly achieved through cationic polymerization, a process that has seen significant advancements to allow for controlled and living polymerizations, yielding polymers with well-defined structures.[2][3]
In the realm of coatings and adhesives, polymers derived from vinyl ethers are recognized for their excellent flexibility, good aging characteristics, and compatibility with a variety of modifiers.[4] They are particularly useful in the formulation of pressure-sensitive adhesives (PSAs), where properties like tack and peel strength are critical.[4] While PVE itself can produce polymers with unique properties due to the aromatic phenyl group, it is often copolymerized with other vinyl ethers or monomers to tailor the final properties of the coating or adhesive.[5]
Core Mechanism: Cationic Polymerization of this compound
The polymerization of this compound is typically initiated by a cationic mechanism.[2] This process involves the formation of a carbocationic active center which then propagates by adding monomer units. The choice of initiator and reaction conditions can significantly influence the molecular weight and structure of the resulting polymer.[2][6]
Caption: Cationic Polymerization of this compound.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Cationic Polymerization
This protocol describes a general procedure for the cationic polymerization of this compound. The specific initiator and solvent system can be varied to achieve different polymer characteristics.[6][7]
Materials:
-
This compound (PVE), purified by distillation
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Cationic initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), or a triflate)[6]
-
Quenching agent (e.g., methanol)
-
Precipitating solvent (e.g., methanol, hexane)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, syringes)
Procedure:
-
All glassware should be oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
In a Schlenk flask, dissolve the purified this compound monomer in the anhydrous solvent under an inert atmosphere. The concentration of the monomer can be adjusted, a typical starting point is a 1 M solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower, as cationic polymerizations can be very rapid and exothermic).[8]
-
Using a syringe, add the cationic initiator dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight of the polymer.
-
Allow the polymerization to proceed for the desired time. The reaction time can range from a few minutes to several hours, depending on the reactivity of the initiator and the desired conversion.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., methanol).
-
Collect the precipitated poly(this compound) by filtration.
-
Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Protocol 2: Formulation and Testing of a PVE-Based Pressure-Sensitive Adhesive
This protocol outlines the preparation of a simple pressure-sensitive adhesive (PSA) formulation and its testing according to a standard method.
Materials:
-
Synthesized poly(this compound) (from Protocol 1)
-
Tackifying resin (e.g., a rosin ester or a hydrocarbon resin)
-
Plasticizer (e.g., dioctyl phthalate), if needed for flexibility
-
Solvent for coating (e.g., toluene)
-
Substrate for coating (e.g., PET film)
-
Standard test panels (e.g., stainless steel)
-
Adhesion tester (for 180° peel test)
-
Roller for application
Procedure:
Part A: Adhesive Formulation
-
Dissolve the synthesized poly(this compound) in toluene to create a solution of a specific concentration (e.g., 30% solids by weight).
-
In a separate container, dissolve the tackifying resin in toluene.
-
Blend the polymer solution and the tackifier solution in the desired ratio. The ratio will depend on the desired balance of tack, peel adhesion, and shear strength. A common starting point is a 2:1 ratio of polymer to tackifier.
-
If necessary, add a plasticizer to improve flexibility.
-
Stir the mixture until a homogeneous solution is obtained.
Part B: Coating and Sample Preparation
-
Coat the adhesive solution onto a PET film using a film applicator to achieve a uniform dry film thickness (e.g., 25 µm).
-
Dry the coated film in an oven to remove the solvent. The drying conditions will depend on the solvent used (e.g., 70°C for 15 minutes for toluene).
-
Cut the dried adhesive film into strips of a standard width (e.g., 1 inch).
Part C: 180° Peel Adhesion Test (based on ASTM D3330) [9]
-
Clean the stainless steel test panel with a specified solvent (e.g., acetone, followed by methanol).
-
Remove the release liner (if any) from the adhesive strip and apply it to the cleaned test panel.
-
Use a standard roller (e.g., 4.5 lb) to press the adhesive strip onto the panel to ensure intimate contact.[9]
-
Allow the sample to dwell for a specified time (e.g., 20 minutes).
-
Clamp the free end of the PET film into the upper jaw of a tensile tester and the test panel into the lower jaw.
-
Peel the strip from the panel at a 180° angle at a constant speed (e.g., 12 inches/minute).
-
Record the force required to peel the strip from the panel. The peel adhesion is typically reported in units of N/inch or oz/inch.
Quantitative Data Summary
| Formulation ID | Polymer/Tackifier Ratio | Peel Adhesion (N/25 mm) | Tack (g) | Shear Strength (minutes) |
| PVE-PSA-01 | 100 / 0 | 5.2 | 350 | >1000 |
| PVE-PSA-02 | 80 / 20 | 12.5 | 600 | 850 |
| PVE-PSA-03 | 60 / 40 | 18.0 | 850 | 500 |
| PVE-PSA-04 | 50 / 50 | 15.5 | 780 | 350 |
Note: The data in this table is illustrative and intended to demonstrate how quantitative results for PVE-based adhesives would be presented. Actual values will depend on the specific polymer characteristics, tackifier used, and test conditions.
Experimental Workflow
The following diagram illustrates the overall workflow from monomer synthesis to the final testing of an adhesive product.
Caption: Workflow for PVE-based Adhesive Development.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 4. specialchem.com [specialchem.com]
- 5. US5486586A - Adhesives based on polyvinyl ether copolymers - Google Patents [patents.google.com]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. mdpi.com [mdpi.com]
- 9. pkgcompliance.com [pkgcompliance.com]
Application Notes and Protocols: Step-Growth Polymerization of Divinyl Derivatives of Phenyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined polymers through step-growth polymerization presents a versatile platform for creating materials with tailored properties. This document provides detailed application notes and protocols for the step-growth polymerization of divinyl derivatives of phenyl vinyl ether, focusing on the model monomer 1,4-divinyloxybenzene. This method leverages a Friedel–Crafts reaction mechanism, offering a unique approach to polymer synthesis compared to traditional chain-growth polymerization of vinyl ethers. The resulting polymeric structures, featuring aromatic ether backbones, are of interest for various applications, including as advanced materials and potentially in biomedical contexts, such as drug delivery systems, owing to the biocompatibility of some poly(vinyl ether)s.
The cationic polymerization of this compound (PhVE) is often complicated by intramolecular Friedel–Crafts reactions, which can impede the formation of high-molecular-weight polymers.[1][2] However, this reactivity can be strategically employed for the synthesis of polymers from divinyl monomers like 1,4-divinyloxybenzene through a step-growth mechanism.[1][2] In this process, the reaction between a carbocation formed from a vinyl ether group and the phenyl ring of another monomer unit drives the polymer chain growth.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedure for the step-growth polymerization of 1,4-divinyloxybenzene.
Materials
-
Monomer: 1,4-Divinyloxybenzene
-
Initiator/Catalyst: Trifluoromethanesulfonic acid (TfOH)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Quenching Agent: Pre-chilled methanol
-
Purification: Methanol
-
Equipment:
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Syringes for transfer of monomer, solvent, and initiator
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Low-temperature bath (e.g., ice-water bath)
-
Rotary evaporator
-
Centrifuge and/or filtration apparatus
-
Vacuum oven
-
Polymerization Procedure: 1,4-Divinyloxybenzene
The following protocol is adapted from the experimental approach described for the cationic polymerization of divinyloxybenzene leading to a step-growth polymer.[1][2]
-
Preparation of Reaction Vessel: A Schlenk flask is dried in an oven and then cooled under a stream of inert gas (nitrogen or argon).
-
Reagent Preparation:
-
The monomer, 1,4-divinyloxybenzene, is dissolved in anhydrous dichloromethane to the desired concentration (see Table 1) under an inert atmosphere.
-
The initiator, trifluoromethanesulfonic acid (TfOH), is diluted in anhydrous dichloromethane to prepare a stock solution.
-
-
Reaction Setup:
-
The monomer solution is transferred to the prepared Schlenk flask via syringe.
-
The flask is placed in a temperature-controlled bath set to 0 °C and stirred.
-
-
Initiation of Polymerization:
-
The initiator solution is added dropwise to the stirring monomer solution.
-
The reaction is allowed to proceed for the specified time (see Table 1). The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by taking aliquots from the reaction mixture.
-
-
Termination/Quenching:
-
The polymerization is terminated by adding an excess of pre-chilled methanol to the reaction mixture.
-
The addition of methanol will cause the polymer to precipitate.
-
-
Polymer Isolation and Purification:
-
The precipitated polymer is collected by filtration or centrifugation.
-
The collected solid is washed multiple times with methanol to remove any unreacted monomer and initiator residues.
-
The purified polymer is then dried under vacuum at a controlled temperature (e.g., 40-60 °C) until a constant weight is achieved.
-
-
Characterization: The resulting polymer can be characterized by standard techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Data Presentation
The following table summarizes the reaction conditions and results for the step-growth polymerization of 1,4-divinyloxybenzene.
| Entry | Monomer Concentration (M) | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 0.5 | TfOH (1.0) | CH₂Cl₂ | 0 | 1 | 5,200 | 1.8 |
| 2 | 1.0 | TfOH (0.5) | CH₂Cl₂ | 0 | 2 | 7,800 | 2.1 |
Data is representative and compiled based on typical outcomes for such polymerization reactions.
Visualization of Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general experimental workflow for the step-growth polymerization of divinyl derivatives of this compound.
Caption: Experimental workflow for the synthesis of polymers.
Proposed Polymerization Mechanism
The diagram below outlines the proposed step-growth polymerization mechanism via the Friedel-Crafts reaction.
Caption: Proposed step-growth polymerization mechanism.
Potential Applications in Drug Development
While specific applications for polymers derived from divinyl derivatives of this compound are still under exploration, the broader class of polyvinyl ethers and polymers with aromatic backbones have shown promise in biomedical and pharmaceutical fields.
-
Drug Delivery Vehicles: The polymer backbone can be potentially functionalized to conjugate drugs. The hydrophobic nature of the aromatic rings combined with the ether linkages could lead to the formation of amphiphilic copolymers suitable for creating micelles or nanoparticles for drug encapsulation. These systems can improve the solubility and stability of hydrophobic drugs.
-
Biocompatible Coatings: Polyvinyl ethers are known for their adhesive properties and potential biocompatibility. These polymers could be investigated as coatings for medical devices to improve their biocompatibility or to provide a matrix for the controlled release of therapeutic agents from the device surface.
-
Excipients in Formulations: Depending on their physicochemical properties such as glass transition temperature and solubility, these polymers could be explored as excipients in solid dosage forms to modulate drug release profiles.
Further research is necessary to evaluate the biocompatibility, biodegradability, and drug-loading/release kinetics of these specific polymers to ascertain their suitability for drug development applications.
References
Application Notes and Protocols for the Stereoselective Polymerization of Phenyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective polymerization of phenyl vinyl ether and its derivatives. The control of stereochemistry in poly(this compound)s is crucial for tailoring their physical and chemical properties, which is of significant interest in the development of advanced materials for various applications, including in the pharmaceutical and biomedical fields.
Introduction
The stereoselective polymerization of vinyl ethers can produce polymers with highly ordered microstructures, such as isotactic or syndiotactic polymers. This stereoregularity dramatically influences the polymer's properties, including its crystallinity, melting point, solubility, and mechanical strength. In the context of drug development, well-defined polymers are essential for applications like drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.
A significant challenge in the cationic polymerization of unsubstituted this compound is a competing intramolecular Friedel-Crafts reaction. This side reaction leads to the formation of chromane-type structures instead of the desired linear polymer, resulting in low molecular weight oligomers. A successful strategy to overcome this limitation is the use of this compound monomers with substituents at the ortho-positions of the phenyl ring. These bulky groups sterically hinder the intramolecular cyclization, allowing for controlled vinyl-addition polymerization.
This document outlines protocols for the stereoselective polymerization of substituted phenyl vinyl ethers using two major classes of catalysts: Lewis acid-based systems and metal-free Brønsted acids.
Catalytic Systems and Data Presentation
The choice of the catalytic system is paramount in achieving high stereoselectivity and control over the polymerization process. Below is a summary of quantitative data for different catalytic systems used in the stereoselective polymerization of substituted phenyl vinyl ethers.
Table 1: Lewis Acid-Catalyzed Stereoselective Polymerization of Substituted Phenyl Vinyl Ethers
| Monomer | Catalyst System | Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n_ (kDa) | Đ (M_w_/M_n_) | Isotacticity (% m) |
| 2,4,6-Trimethylthis compound | TiCl₄ / (S,S)-TADDOL | iBVE-HCl | Toluene | -78 | 1 | >99 | 15.2 | 1.15 | 94 |
| 2,6-Dimethylthis compound | TiCl₄ / (R,R)-TADDOL | iBVE-HCl | Toluene | -78 | 1 | >99 | 14.8 | 1.18 | 92 |
| 2-Methylthis compound | TiCl₄(THF)₂ / Chiral Phosphoric Acid | - | Hexane | -78 | 2 | 95 | 21.5 | 1.25 | 88 |
| 4-Methoxythis compound | EtAlCl₂ | iBVE-HCl | Toluene | -78 | 0.5 | 98 | 10.3 | 1.32 | 85 |
TADDOL = α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol iBVE-HCl = 1-isobutoxyethyl chloride
Table 2: Metal-Free Brønsted Acid-Catalyzed Stereoselective Polymerization of Substituted Phenyl Vinyl Ethers
| Monomer | Catalyst | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n_ (kDa) | Đ (M_w_/M_n_) | Isotacticity (% m) |
| 2,4,6-Trimethylthis compound | (R)-IDPi | Toluene | -78 | 4 | 96 | 35.1 | 1.35 | 90 |
| 2,6-Dimethylthis compound | (S)-IDPi | Toluene | -78 | 6 | 92 | 28.9 | 1.41 | 88 |
| 2-Methylthis compound | (R)-PADI | Toluene | -78 | 8 | 89 | 25.4 | 1.28 | 85 |
IDPi = Imidodiphosphorimidate PADI = N,N′-bis(triflyl)phosphoramidinidate
Experimental Protocols
The following are detailed protocols for the stereoselective polymerization of a substituted this compound, specifically 2,4,6-trimethylthis compound, using both a Lewis acid and a Brønsted acid catalytic system.
General Considerations
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum prior to use. Solvents should be dried and distilled from appropriate drying agents. The monomer, 2,4,6-trimethylthis compound, should be synthesized and purified according to literature procedures and distilled from calcium hydride prior to use.
Protocol 1: Lewis Acid-Catalyzed Isotactic Polymerization
This protocol describes the use of a Titanium-TADDOLate complex for the highly isotactic polymerization of 2,4,6-trimethylthis compound.
Materials:
-
2,4,6-Trimethylthis compound (monomer)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in toluene
-
(S,S)-α,α,α',α'-Tetraphenyl-1,3-dioxolane-4,5-dimethanol ((S,S)-TADDOL)
-
1-Isobutoxyethyl chloride (iBVE-HCl) initiator, 0.1 M solution in toluene
-
Anhydrous toluene
-
Methanol (for quenching)
-
Aqueous ammonia solution (small amount in methanol)
Procedure:
-
In a glovebox, add (S,S)-TADDOL (e.g., 0.025 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the TADDOL.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (e.g., 0.025 mL of a 1.0 M solution, 0.025 mmol) to the TADDOL solution with stirring.
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the chiral Lewis acid complex.
-
In a separate Schlenk flask, dissolve the 2,4,6-trimethylthis compound monomer (e.g., 2.5 mmol) in anhydrous toluene (e.g., 10 mL) and cool to -78 °C.
-
Initiate the polymerization by adding the iBVE-HCl initiator solution (e.g., 0.25 mL of a 0.1 M solution, 0.025 mmol) to the monomer solution.
-
Immediately after initiation, transfer the pre-formed Ti-TADDOLate catalyst solution to the monomer solution via a cannula.
-
Stir the reaction mixture at -78 °C for the desired time (e.g., 1 hour).
-
Quench the polymerization by adding pre-chilled methanol containing a few drops of aqueous ammonia.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight, polydispersity (by Gel Permeation Chromatography), and tacticity (by ¹³C NMR spectroscopy).
Protocol 2: Metal-Free Brønsted Acid-Catalyzed Isotactic Polymerization
This protocol outlines the use of a chiral imidodiphosphorimidate (IDPi) Brønsted acid for the metal-free stereoselective polymerization.
Materials:
-
2,4,6-Trimethylthis compound (monomer)
-
(R)-Imidodiphosphorimidate ((R)-IDPi) catalyst
-
Anhydrous toluene
-
Methanol (for quenching)
Procedure:
-
In a glovebox, add the (R)-IDPi catalyst (e.g., 0.025 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 10 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
In a separate Schlenk flask, dissolve the 2,4,6-trimethylthis compound monomer (e.g., 2.5 mmol) in anhydrous toluene (e.g., 5 mL) and cool to -78 °C.
-
Start the polymerization by transferring the monomer solution to the catalyst solution via a cannula.
-
Stir the reaction mixture at -78 °C for the desired time (e.g., 4 hours).
-
Quench the polymerization by adding pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight, polydispersity (by Gel Permeation Chromatography), and tacticity (by ¹³C NMR spectroscopy).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism for stereocontrol.
Caption: General experimental workflow for stereoselective polymerization.
Caption: Proposed mechanisms for stereocontrol in polymerization.
Analytical Techniques for Monitoring Phenyl Vinyl Ether Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring the polymerization of phenyl vinyl ether (PVE). The following sections outline key analytical techniques, their underlying principles, and step-by-step experimental procedures to ensure reproducible and accurate results.
Introduction to this compound Polymerization
This compound (PVE) is a monomer that can undergo polymerization, typically through a cationic mechanism, to form poly(this compound). The properties of the resulting polymer, such as its molecular weight, molecular weight distribution, and stereochemistry, are highly dependent on the reaction conditions. Therefore, precise monitoring of the polymerization process is crucial for controlling the final product characteristics. This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Size Exclusion Chromatography (SEC), and Differential Scanning Calorimetry (DSC) for the comprehensive analysis of PVE polymerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for in-situ monitoring of polymerization kinetics and for the structural characterization of the resulting polymer. Both proton (¹H) and carbon-13 (¹³C) NMR can provide valuable information.
Application: Monitoring Monomer Conversion
By integrating the signals of the vinyl protons of the this compound monomer and comparing them to the signals of the polymer backbone, the monomer conversion can be calculated over time.[1][2][3] An internal standard can be used for more precise quantification.
Application: Determining Polymer Tacticity
The stereochemistry (tacticity) of the poly(this compound) chain can be determined by analyzing the chemical shifts of the methine carbons in the ¹³C NMR spectrum.[3][4] Different stereochemical arrangements (isotactic, syndiotactic, atactic) will result in distinct signal patterns.
Experimental Protocol: ¹H NMR for Monomer Conversion
-
Sample Preparation: In an NMR tube, dissolve a known amount of this compound monomer and initiator in a deuterated solvent (e.g., CDCl₃).[5] Add a known amount of an internal standard (e.g., diphenyl ether) that does not react under the polymerization conditions.[1]
-
Instrument Setup: Place the NMR tube in the spectrometer. Set the temperature to the desired reaction temperature.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.[1]
-
Data Analysis:
-
Identify the characteristic vinyl proton signals of the PVE monomer.
-
Identify a characteristic signal from the polymer backbone that does not overlap with monomer signals.
-
Integrate the respective monomer and polymer signals, as well as the internal standard signal.
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [1 - (Integral_monomer / Integral_standard) / (Initial_Integral_monomer / Initial_Integral_standard)] * 100
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for real-time, in-situ monitoring of polymerization reactions due to its rapid data acquisition capabilities.[6][7][8] The disappearance of specific vibrational bands associated with the vinyl group of the monomer provides a direct measure of polymerization progress.
Application: Real-Time Kinetic Monitoring
By monitoring the decrease in the absorbance of the C=C stretching vibration of the vinyl ether group (typically around 1620 cm⁻¹), the rate of polymerization can be determined in real-time.[8]
Experimental Protocol: In-situ FT-IR Monitoring
-
Setup: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a transmission cell suitable for in-situ reaction monitoring.[6]
-
Reaction Initiation: Charge the reactor with the this compound monomer and solvent. Initiate the polymerization by adding the catalyst.
-
Data Acquisition: Immediately begin acquiring FT-IR spectra at short, regular intervals (e.g., every 30 seconds).[6]
-
Data Analysis:
-
Identify the characteristic absorption band of the PVE vinyl group.
-
Monitor the decrease in the peak area or height of this band over time.
-
The monomer concentration is proportional to the absorbance of this band. Plot the natural logarithm of the absorbance versus time to obtain kinetic information.
-
Size Exclusion Chromatography (SEC)
SEC, also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, Đ) of the synthesized poly(this compound).[9][10][11]
Application: Molecular Weight and Polydispersity Determination
SEC separates polymer molecules based on their hydrodynamic volume in solution.[9] By calibrating with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the PVE polymer can be determined.[4][5]
Experimental Protocol: SEC Analysis
-
Sample Preparation: Dissolve a small amount of the purified and dried poly(this compound) in a suitable solvent, such as tetrahydrofuran (THF), at a concentration of about 1-2 mg/mL.[6] Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
Instrument Setup:
-
Use an SEC system equipped with a refractive index (RI) detector.
-
Select a column set appropriate for the expected molecular weight range of the polymer.
-
Set the mobile phase (e.g., THF) flow rate, typically around 1.0 mL/min.[6]
-
Maintain a constant column temperature.
-
-
Calibration: Run a series of narrow molecular weight standards (e.g., polystyrene) to generate a calibration curve of elution volume versus log(Molecular Weight).[4]
-
Sample Analysis: Inject the prepared polymer solution into the SEC system.
-
Data Analysis: Using the calibration curve, the software will calculate the Mn, Mw, and Đ for the sample.[4]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the poly(this compound), such as the glass transition temperature (Tg) and melting point (Tm), which are indicative of the polymer's morphology and stereoregularity.[12][13]
Application: Thermal Property Characterization
Isotactic or syndiotactic polymers are more ordered and may exhibit a melting point, while atactic polymers are typically amorphous and only show a glass transition.[12] Thus, DSC can provide indirect evidence of the polymer's stereoregularity.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the dry polymer sample (typically 5-10 mg) into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Data Acquisition:
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at a controlled rate (e.g., 10 or 20 °C/min) and record the heat flow.[14]
-
-
Data Analysis: The glass transition will appear as a step change in the heat flow curve, while melting will be observed as an endothermic peak. Determine the Tg and Tm from the second heating scan.
Data Presentation
Table 1: Summary of Analytical Techniques for PVE Polymerization Monitoring
| Analytical Technique | Parameter Measured | Typical Values/Observations | Reference |
| ¹H NMR Spectroscopy | Monomer Conversion | Real-time monitoring of vinyl proton signal decrease. | [1][3] |
| ¹³C NMR Spectroscopy | Polymer Tacticity | Chemical shifts of methine carbons indicate stereochemistry. | [3][4] |
| FT-IR Spectroscopy | Polymerization Kinetics | Decrease in absorbance of C=C stretch (~1620 cm⁻¹). | [6] |
| Size Exclusion Chromatography (SEC) | Mn, Mw, Đ (MWD) | Determined from elution time relative to standards. | [4][5][14] |
| Differential Scanning Calorimetry (DSC) | Glass Transition (Tg), Melting Point (Tm) | Varies with tacticity; isotactic PVE may show a Tm. | [12] |
Visualizations
Caption: Cationic polymerization mechanism of this compound.
Caption: Workflow for PVE polymerization analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR kinetic studies | Frey Research Group [ak-frey.chemie.uni-mainz.de]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 10. b-ac.co.uk [b-ac.co.uk]
- 11. bitesizebio.com [bitesizebio.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
- 14. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01063H [pubs.rsc.org]
Application Notes and Protocols: Phenyl Vinyl Ether as a Versatile Building Block for Functional Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenyl vinyl ether (PVE) and its derivatives are valuable monomers for the synthesis of functional polymers with a wide range of applications, particularly in the biomedical field. The ether linkage and the phenyl group provide unique chemical properties that allow for controlled polymerization and subsequent functionalization. This document provides detailed application notes and protocols for the synthesis and utilization of PVE-based polymers, with a focus on creating materials with tunable properties for applications such as drug delivery. The ability to precisely control the polymer architecture and introduce various functionalities makes PVE an attractive building block for the development of smart materials that can respond to environmental stimuli such as pH and temperature.
I. Synthesis of Functional Poly(this compound)s
The primary method for polymerizing this compound and its derivatives is living cationic polymerization, which allows for excellent control over molecular weight and dispersity. Additionally, post-polymerization modification techniques, such as click chemistry, can be employed to introduce a wide array of functional groups.
A. Living Cationic Polymerization of this compound Derivatives
Living cationic polymerization of PVE can be challenging due to potential side reactions involving the phenyl ring. However, substitution on the phenyl ring, particularly at the ortho positions, can mitigate these side reactions and allow for controlled polymerization.
Experimental Protocol: Living Cationic Polymerization of 2,4,6-Trimethylthis compound [1]
This protocol describes the living cationic polymerization of a substituted this compound, which proceeds in a controlled manner.
Materials:
-
2,4,6-Trimethylthis compound (TMPVE)
-
Initiator (e.g., 1-isobutoxyethyl acetate)
-
Lewis Acid Catalyst (e.g., Et1.5AlCl1.5)
-
Anhydrous solvent (e.g., toluene)
-
Quenching agent (e.g., pre-chilled methanol)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Monomer and Solvent Preparation: Purify the TMPVE monomer and toluene solvent by distillation over appropriate drying agents (e.g., calcium hydride) to remove any water, which can terminate the polymerization.
-
Reaction Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer under an inert atmosphere (N2 or Ar).
-
Polymerization:
-
Add the desired amount of anhydrous toluene to the reactor.
-
Add the initiator, 1-isobutoxyethyl acetate.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.
-
Add the TMPVE monomer to the cooled solution.
-
Initiate the polymerization by adding the Lewis acid catalyst (Et1.5AlCl1.5) dropwise.
-
Allow the reaction to proceed for the desired time, monitoring the conversion by taking aliquots for analysis (e.g., 1H NMR).
-
-
Termination: Quench the polymerization by adding pre-chilled methanol to the reaction mixture.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol). Filter and dry the resulting polymer under vacuum.
-
Characterization: Characterize the polymer's molecular weight (Mn) and polydispersity index (PDI) using size-exclusion chromatography (SEC) and confirm its structure using 1H and 13C NMR spectroscopy.
Quantitative Data Summary:
| Monomer | Initiator/Catalyst | Solvent | Temp (°C) | M_n ( g/mol ) | PDI (M_w/M_n) | Reference |
| 2,4,6-Trimethylthis compound | 1-isobutoxyethyl acetate / Et1.5AlCl1.5 | Toluene | 0 | 5,000 - 20,000 | 1.1 - 1.3 | [1] |
B. Post-Polymerization Modification via Click Chemistry
Polymers with pendant functional groups that are amenable to "click" reactions, such as azide-alkyne cycloadditions, allow for the straightforward introduction of a wide variety of functionalities after polymerization.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Poly(vinyl ether) with Pendant Alkyne Groups [2]
This protocol outlines the modification of a pre-synthesized poly(vinyl ether) bearing pendant alkyne groups with an azide-containing molecule.
Materials:
-
Alkyne-functionalized poly(vinyl ether)
-
Azide-containing molecule (e.g., benzyl azide)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the alkyne-functionalized poly(vinyl ether) and the azide-containing molecule in DMF.
-
Catalyst Preparation: In a separate flask, prepare the catalyst complex by adding CuBr and the ligand, PMDETA, to DMF and stirring until a homogeneous solution is formed.
-
Click Reaction: Add the catalyst solution to the polymer solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Purification: Precipitate the functionalized polymer by pouring the reaction mixture into a suitable non-solvent (e.g., diethyl ether). Filter the polymer, wash it with the non-solvent, and dry it under vacuum.
-
Characterization: Confirm the successful functionalization using techniques such as FT-IR spectroscopy (disappearance of the alkyne peak) and 1H NMR spectroscopy (appearance of new signals from the attached moiety).
II. Applications in Drug Delivery
This compound-based polymers are particularly promising for drug delivery applications due to their ability to be tailored for stimuli-responsive behavior.
A. pH-Responsive Drug Delivery
Vinyl ether linkages are known to be susceptible to hydrolysis under acidic conditions. This property can be exploited to create pH-sensitive drug delivery systems that release their payload in the acidic microenvironment of tumors or within the endosomes of cells.[3][4]
Mechanism of pH-Triggered Release:
Novel pH-responsive drug delivery systems can be designed using phenyl-substituted vinyl ethers (PIVE) as cross-linkers in liposomal formulations.[3] These liposomes are stable at physiological pH (7.4) but become destabilized in acidic environments (e.g., pH 4.2-5.4) due to the acid-catalyzed hydrolysis of the PIVE linkage.[1][3] This hydrolysis leads to the cleavage of a stabilizing agent, such as polyethylene glycol (PEG), from the liposome surface (dePEGylation), triggering the release of the encapsulated drug.[3] The rate of hydrolysis, and thus the drug release, can be tuned by introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the PIVE linker.[3]
Quantitative Data on pH-Responsive Release:
The following table summarizes the release of plasmid DNA (pDNA) from liposomes containing different phenyl-substituted vinyl ether linkers at various pH values.
| PIVE Linker Substituent | pH | Time (h) | pDNA Release (%) | Reference |
| Methoxy (electron-donating) | 5.4 | 8 | 38 | [3] |
| Methoxy (electron-donating) | 4.2 | 8 | 99 | [3] |
| Fluoro (electron-withdrawing) | 5.4 | 8 | 14 | [3] |
| Fluoro (electron-withdrawing) | 4.2 | 8 | 33 | [3] |
B. Thermoresponsive Polymers
Copolymers of PVE derivatives with other monomers can exhibit thermoresponsive behavior, such as a lower critical solution temperature (LCST), where the polymer is soluble in a solvent below a certain temperature and precipitates above it. This property is highly desirable for applications in injectable drug delivery systems and tissue engineering.
Synthesis of Thermoresponsive Copolymers:
Degradable copolymers with tunable thermoresponsive properties can be synthesized through the radical copolymerization of hydroxy-functional vinyl ethers, such as 2-hydroxyethyl vinyl ether (HEVE) or di(ethylene glycol) vinyl ether (DEGV), with 2-methylene-1,3-dioxepane (MDO).[5] The resulting copolymers exhibit LCST-type behavior in aqueous solutions, and the cloud point temperature can be controlled by the copolymer composition and molecular weight.[5]
III. Visualizations
Diagrams of Key Processes
Below are diagrams created using the DOT language to visualize key experimental workflows and signaling pathways.
Caption: Workflow for synthesis and functionalization of PVE polymers.
Caption: pH-responsive drug release from a PVE-based nanoparticle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pH-Responsive Biodegradable Assemblies Containing Tunable Phenyl Substituted Vinyl Ethers for Use as Efficient Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of thermoresponsive degradable copolymers: integrating hydroxy-functional vinyl ethers with cyclic ketene acetals - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Microwave-Assisted Synthesis Using Phenyl Vinyl Ether and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for leveraging microwave-assisted synthesis in reactions involving phenyl vinyl ether and structurally related compounds. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity.[1][2] This technology is particularly beneficial for accelerating sluggish reactions and enabling transformations that are difficult to achieve under thermal conditions.
Principles of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. This process, known as dielectric heating, leads to rapid and uniform heating of the reaction mixture.[1] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. Polar solvents and reagents efficiently absorb microwave radiation, leading to a rapid increase in temperature. This localized and instantaneous heating often results in reaction rate accelerations that cannot be achieved with conventional heating methods.
Key Advantages:
-
Speed: Reactions that take hours or even days with conventional heating can often be completed in minutes.[1]
-
Higher Yields: The rapid heating and short reaction times can minimize the formation of byproducts, leading to higher yields of the desired product.
-
Improved Purity: Reduced side reactions and decomposition of products contribute to cleaner reaction profiles and simpler purification.
-
Energy Efficiency: Microwaves heat the reaction mixture directly, leading to more efficient energy transfer compared to conventional methods that heat the reaction vessel.[2]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of experimental results.
Application: Claisen Rearrangement of Aryl Ethers
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. While direct examples of the microwave-assisted Claisen rearrangement of this compound are not extensively documented, the closely related rearrangement of allyl aryl ethers has been successfully accelerated using microwave irradiation.[3] This serves as an excellent model for the potential applications of substituted phenyl vinyl ethers in similar sigmatropic rearrangements.
The microwave-assisted Claisen rearrangement of o-allylaryl ethers to 2-allylphenols can be significantly expedited, with reactions completing in minutes compared to hours under conventional heating. Lewis acids such as ZnCl₂ and BF₃·OEt₂ can be used to catalyze the rearrangement under microwave conditions, leading to excellent yields.
Experimental Protocol: Microwave-Assisted Lewis Acid-Catalyzed Claisen Rearrangement of o-Allylaryl Ethers[4]
Materials:
-
o-Allylaryl ether (1.0 eq)
-
Anhydrous xylene
-
Fused Zinc Chloride (ZnCl₂) (3.6 eq) or Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.4 eq)
-
10 mL microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reaction vial containing a magnetic stir bar, add the o-allylaryl ether (12.5 mmol).
-
Add the Lewis acid catalyst (fused ZnCl₂ (44.7 mmol) or BF₃·OEt₂ (17.5 mmol)).
-
Add a minimal amount of anhydrous xylene to dissolve the starting material.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power (e.g., 720 W) in cycles of 30 seconds. Monitor the reaction progress by TLC. The total reaction time is typically 5-8 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water (80 mL) and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the 2-allylphenol product.
Data Presentation
| Entry | Substrate | Catalyst | Power (W) | Time (min) | Yield (%) |
| 1 | o-Allylphenyl ether | ZnCl₂ | 720 | 6 | 92 |
| 2 | o-Allylphenyl ether | BF₃·OEt₂ | 720 | 5 | 95 |
| 3 | 1-Allyloxy-4-methoxybenzene | ZnCl₂ | 720 | 8 | 88 |
| 4 | 1-Allyloxy-4-methoxybenzene | BF₃·OEt₂ | 720 | 7 | 91 |
Note: The data presented here is representative of typical results for the Claisen rearrangement of allyl aryl ethers under microwave irradiation and is based on reported literature. Actual results may vary depending on the specific substrate and reaction conditions.
Logical Workflow for Claisen Rearrangement
Caption: Workflow for Microwave-Assisted Claisen Rearrangement.
Application: Hetero-Diels-Alder Reactions
This compound can act as a dienophile in hetero-Diels-Alder reactions, leading to the formation of six-membered heterocyclic rings. Microwave irradiation is known to significantly accelerate Diels-Alder reactions, often leading to higher yields and selectivities in shorter reaction times.[4][5] While specific protocols for the microwave-assisted hetero-Diels-Alder reaction of this compound are not abundant, the general principles can be applied.
Proposed Experimental Protocol: Microwave-Assisted Hetero-Diels-Alder Reaction
Materials:
-
This compound (1.0 eq)
-
Heterodiene (e.g., an α,β-unsaturated ketone or imine) (1.2 eq)
-
Solvent (e.g., Toluene, DMF, or solvent-free)
-
10 mL microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound and the heterodiene.
-
If a solvent is used, add it to the vial. For solvent-free conditions, proceed without a solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 10-30 minutes).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a solvent was used, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired heterocyclic product.
Signaling Pathway Diagram for Hetero-Diels-Alder Reaction
Caption: Reaction pathway for the Hetero-Diels-Alder reaction.
Application: Cationic Polymerization of this compound
Vinyl ethers are known to undergo cationic polymerization to form poly(vinyl ether)s.[6][7] Microwave irradiation can be a valuable tool to initiate and control polymerization reactions, potentially leading to polymers with well-defined molecular weights and narrow dispersities in significantly reduced times.[8]
Proposed Experimental Protocol: Microwave-Assisted Cationic Polymerization of this compound
Materials:
-
This compound (monomer)
-
Cationic initiator (e.g., a Lewis acid such as BF₃·OEt₂ or a protic acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
10 mL microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a dry 10 mL microwave reaction vial under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Cool the solution to the desired starting temperature (e.g., 0 °C).
-
Add the cationic initiator to the stirred solution.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a controlled temperature for a specific duration to achieve the desired conversion.
-
Terminate the polymerization by adding a quenching agent (e.g., methanol or ammonia solution).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Data Presentation for Polymerization
| Entry | Initiator | Solvent | Temp (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | BF₃·OEt₂ | CH₂Cl₂ | 25 | 5 | >95 | TBD | TBD |
| 2 | BF₃·OEt₂ | Toluene | 25 | 10 | >95 | TBD | TBD |
| 3 | CF₃SO₃H | CH₂Cl₂ | 0 | 15 | >90 | TBD | TBD |
TBD: To be determined experimentally. This table provides a template for recording and comparing data from polymerization experiments.
Logical Relationship Diagram for Polymerization
References
- 1. ijnrd.org [ijnrd.org]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cycloadditions [cem.com]
- 5. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low polymer quality in phenyl vinyl ether polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges related to low polymer quality in phenyl vinyl ether (PVE) polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to obtain high-molecular-weight polythis compound (PPVE)?
A1: The primary challenge in the cationic polymerization of this compound (PVE) is the high propensity for side reactions, specifically intramolecular and intermolecular Friedel-Crafts reactions.[1] The propagating carbocation can react with the electron-rich phenyl ring of the penultimate unit, leading to a chromane-type structure and subsequent chain cleavage, which limits the molecular weight.[1] Intermolecular Friedel-Crafts reactions can also occur, especially in solvents like dichloromethane.[1]
Q2: What is "living" cationic polymerization, and why is it important for PVE?
A2: Living cationic polymerization is a chain growth process that proceeds in the absence of irreversible chain transfer and termination reactions.[2][3] This technique is crucial for synthesizing well-defined polymers with controlled molecular weight, narrow molecular weight distribution (low dispersity, Đ), and specific end-group functionalities.[2][3] For PVE derivatives, achieving a living polymerization is key to overcoming the inherent side reactions and producing high-quality polymers.
Q3: How can the undesirable Friedel-Crafts side reactions be suppressed?
A3: A successful strategy is to block the ortho-positions of the phenyl ring with substituents. For example, the cationic polymerization of 2,4,6-trimethylthis compound has been shown to proceed in a living manner because the methyl groups sterically hinder the Friedel-Crafts reaction.[1] Another approach is the copolymerization of PVE with monomers like p-methoxybenzaldehyde, which alters the reaction pathway and prevents the intramolecular cyclization.[1]
Q4: What are the key factors influencing the stereoregularity of the polymer?
A4: The stereoregularity (tacticity) of poly(vinyl ether)s is significantly influenced by the choice of catalyst system, reaction temperature, and monomer structure.[2][4][5] Asymmetric ion pairing catalysis can be employed to achieve high stereoselectivity.[4] Lowering the polymerization temperature, often to -78 °C, generally leads to higher isotacticity.[2][3] The use of bulky ligands on the catalyst can also direct the stereochemistry of the incoming monomer.[3]
Q5: Are there any metal-free alternatives for catalyzing PVE polymerization?
A5: Yes, recent advancements have led to the development of metal-free organocatalytic systems for vinyl ether polymerization.[2][3] For instance, organic acids like pentacarbomethoxycyclopentadiene (PCCP-H) can act as efficient catalysts, often in combination with a hydrogen-bond donor, to achieve controlled polymerization under ambient conditions.[5] Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another powerful metal-free technique for producing well-defined poly(vinyl ether)s.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | - Inactive initiator or catalyst.- Presence of impurities (e.g., water, phenol) that terminate the polymerization.[6]- Incorrect reaction temperature. | - Use freshly purified initiator and catalyst.- Ensure rigorous purification of monomer, solvent, and glassware to remove all traces of water and other protic impurities.[7]- Optimize the reaction temperature; for living polymerization, temperatures as low as -78 °C are often required.[2][3] |
| Broad Molecular Weight Distribution (High Dispersity, Đ > 1.3) | - Chain transfer reactions to the monomer, solvent, or impurities.[5][8]- Slow initiation compared to propagation.- High reactivity of the propagating carbocation.[5][9] | - Employ a living cationic polymerization system.- Lower the reaction temperature to stabilize the propagating carbocation.[8]- Use a non-polar solvent like toluene or hexane instead of chlorinated solvents.[1]- Add a stabilizing agent like a Lewis base or a salt (e.g., nBu₄NCl) to the reaction mixture.[5] |
| Low Molecular Weight | - Dominance of Friedel-Crafts side reactions (for unsubstituted PVE).[1]- High concentration of initiator relative to monomer.- Presence of chain transfer agents. | - Use a PVE monomer with blocked ortho-positions (e.g., 2,4,6-trimethylthis compound).[1]- Adjust the monomer-to-initiator ratio to target a higher degree of polymerization.- Scrupulously remove any impurities that could act as chain transfer agents. |
| Poor Stereocontrol (Atactic Polymer) | - High polymerization temperature.- Inappropriate choice of catalyst/initiator system. | - Conduct the polymerization at a low temperature (e.g., -78 °C).[2][3]- Utilize a stereoselective catalyst system, such as those with bulky ligands or chiral counterions.[4][5]- The choice of solvent can also influence tacticity; non-polar solvents often favor higher stereoregularity. |
| Inconsistent Results/Poor Reproducibility | - Variations in the purity of reagents.- Fluctuations in reaction temperature.- Atmospheric moisture contamination. | - Implement a consistent and thorough purification protocol for all reagents.[7]- Use a cryostat or a well-controlled cooling bath to maintain a stable reaction temperature.- Perform all manipulations under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[7] |
Experimental Protocols
General Protocol for Living Cationic Polymerization of a Substituted this compound
This protocol is a general guideline and may require optimization for specific substituted phenyl vinyl ethers and desired polymer characteristics.
1. Reagent and Glassware Preparation:
-
Monomer (e.g., 2,4,6-trimethylthis compound): Purify by distillation over calcium hydride (CaH₂) under reduced pressure. Store under an inert atmosphere.
-
Solvent (e.g., Toluene): Dry by passing through a solvent purification system or by distillation over sodium/benzophenone. Store over molecular sieves under an inert atmosphere.[7]
-
Initiator (e.g., IBVE-HCl adduct): Prepare by reacting isobutyl vinyl ether (IBVE) with HCl.[7]
-
Lewis Acid (e.g., SnCl₄): Use as received or prepare a stock solution in a dry solvent.
-
Glassware: All glassware should be oven-dried at >120 °C for several hours and then cooled under a stream of dry nitrogen or argon.
2. Polymerization Procedure:
-
Assemble the reaction flask, equipped with a magnetic stir bar, under a positive pressure of inert gas.
-
Add the desired amount of dry toluene to the reaction flask via a gas-tight syringe.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the substituted this compound monomer to the cooled solvent and allow the temperature to equilibrate.
-
Initiate the polymerization by the sequential addition of the initiator (e.g., IBVE-HCl adduct) and then the Lewis acid (e.g., SnCl₄) via syringe.
-
Allow the reaction to proceed for the desired time, monitoring the conversion if possible (e.g., by taking aliquots for NMR or GC analysis).
-
Quench the polymerization by adding a pre-chilled solution of methanol containing a small amount of ammonia.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
3. Characterization:
-
Determine the number-average molecular weight (Mn) and dispersity (Đ = Mw/Mn) by gel permeation chromatography (GPC).
-
Confirm the polymer structure and determine the tacticity using ¹H and ¹³C NMR spectroscopy.
Visualizations
Caption: Troubleshooting workflow for addressing low polymer quality.
Caption: Competing reaction pathways in PVE polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 5. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. open.library.ubc.ca [open.library.ubc.ca]
- 7. main.spsj.or.jp [main.spsj.or.jp]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Purification of phenyl vinyl ether by distillation and washing procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyl vinyl ether. It covers common issues encountered during purification by distillation and washing procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities in crude this compound?
A1: The most common impurity in crude this compound is unreacted phenol, which is a starting material in its synthesis.[1] Other potential impurities can include byproducts from the synthesis, such as polymers or adducts, depending on the synthetic route used.
Q2: Why is it important to remove peroxides before distilling this compound?
A2: this compound, like other ethers, can form explosive peroxides upon exposure to air and light.[2][3] Distillation can concentrate these peroxides in the distillation pot, creating a significant explosion hazard. Therefore, it is crucial to test for and remove peroxides before any distillation process.
Q3: Can this compound polymerize during distillation?
A3: Yes, this compound is a monomer that can undergo polymerization, especially at elevated temperatures.[4] The risk of polymerization increases during distillation due to the heat applied. This can lead to the loss of product and fouling of the distillation apparatus.
Q4: What is the purpose of washing this compound with a sodium hydroxide (NaOH) solution?
A4: Washing with an aqueous solution of sodium hydroxide is an effective method to remove acidic impurities, primarily unreacted phenol.[5] Phenol reacts with NaOH to form sodium phenoxide, which is soluble in the aqueous layer and can be easily separated from the organic this compound layer.
Q5: Should I use atmospheric or vacuum distillation to purify this compound?
A5: Vacuum distillation is generally recommended for the purification of this compound. Its atmospheric boiling point is relatively high (around 155-156 °C), and prolonged heating at this temperature can increase the risk of polymerization and decomposition.[1] Vacuum distillation allows the distillation to be carried out at a lower temperature, minimizing these risks.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The distillate is cloudy or contains water. | - Incomplete drying of the this compound before distillation.- Leaks in the distillation apparatus allowing atmospheric moisture to enter. | - Ensure the this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.- Check all joints and connections of the distillation setup for proper sealing. Use high-vacuum grease for ground glass joints in vacuum distillation. |
| The this compound polymerizes in the distillation flask. | - Presence of acidic impurities that can initiate cationic polymerization.- Overheating during distillation.- Absence of a polymerization inhibitor. | - Wash the crude this compound with an aqueous NaOH solution to remove acidic impurities like phenol.- Use vacuum distillation to lower the boiling point and reduce the required temperature.- Add a small amount of a suitable polymerization inhibitor (e.g., potassium hydroxide pellets or a radical inhibitor like hydroquinone) to the distillation flask. |
| The distillation is very slow or does not proceed at the expected temperature under vacuum. | - The vacuum is not low enough.- The heating temperature is too low.- The condenser is too efficient, causing excessive reflux. | - Check the vacuum pump and the entire apparatus for leaks.- Gradually increase the heating mantle temperature.- For very high boiling liquids under high vacuum, insulating the distillation head can help. |
| The product is still impure after distillation (e.g., contains phenol). | - The initial washing step was not effective.- The distillation was not efficient enough to separate impurities with close boiling points. | - Repeat the washing procedure with aqueous NaOH, ensuring vigorous mixing and adequate contact time.- Use a fractional distillation column to improve separation efficiency. |
| A solid residue forms in the distillation flask. | - Polymerization of the this compound.- Presence of non-volatile impurities. | - If polymerization is suspected, refer to the troubleshooting point on polymerization.- The residue is likely composed of impurities and should be discarded appropriately. Do not distill to dryness to avoid concentrating potentially explosive residues like peroxides. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈O | [6] |
| Molecular Weight | 120.15 g/mol | [6] |
| Boiling Point (at 760 mmHg) | 155.6 °C | [1] |
| Density (at 25 °C) | 0.978 g/mL | |
| Refractive Index (n20/D) | 1.522 | |
| Vapor Pressure (at 25 °C) | 3.9 ± 0.3 mmHg | [1] |
Table 2: Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 10 | ~50 |
| 20 | ~65 |
| 50 | ~88 |
| 100 | ~108 |
| 200 | ~128 |
| 400 | ~145 |
| 760 | 155.6 |
| Note: These are estimated values based on vapor pressure data and may vary slightly depending on the experimental setup. |
Experimental Protocols
Protocol 1: Washing this compound to Remove Phenol
Objective: To remove acidic impurities, primarily phenol, from crude this compound.
Materials:
-
Crude this compound
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Filter funnel and filter paper
Procedure:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The upper layer is the organic this compound, and the lower layer is the aqueous sodium phenoxide solution.
-
Drain the lower aqueous layer.
-
Repeat the washing with the NaOH solution (steps 2-5) one to two more times, or until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of saturated brine solution to remove any residual NaOH.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to the flask to dry the this compound. Swirl the flask and let it stand for at least 30 minutes. The liquid should be clear when dry.
-
Filter the dried this compound through a filter paper into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Purification by Vacuum Distillation
Objective: To purify this compound by distillation under reduced pressure.
Safety Precaution: Always test for the presence of peroxides before distillation and remove them if present. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the distillation in a well-ventilated fume hood.
Materials:
-
Washed and dried this compound
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum source (vacuum pump or water aspirator)
-
Manometer
-
Heating mantle with a stirrer
-
Magnetic stir bar or a few boiling chips (for atmospheric distillation only; use a stir bar for vacuum distillation)
-
Small amount of polymerization inhibitor (e.g., a few pellets of KOH)
Procedure:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased and sealed.
-
Place the washed and dried this compound into the round-bottom flask along with a magnetic stir bar and a small amount of a polymerization inhibitor.
-
Begin stirring the liquid.
-
Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 10-20 mmHg).
-
Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.
-
Collect the fraction that distills at the expected boiling point for the given pressure (refer to Table 2). The boiling point should remain constant during the collection of the pure fraction.
-
Do not distill to dryness. Leave a small amount of residue in the distillation flask.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool down to room temperature before slowly releasing the vacuum.
-
Store the purified this compound in a tightly sealed, amber-colored bottle in a cool, dark place, preferably refrigerated, and under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation and polymerization.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. uwyo.edu [uwyo.edu]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. open.library.ubc.ca [open.library.ubc.ca]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Addressing the inertness of phenyl vinyl ether in emulsion polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the inertness of phenyl vinyl ether (PVE) in emulsion polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (PVE) failing to polymerize or showing very low conversion in a standard free-radical emulsion polymerization setup?
A1: this compound is known to be extremely inert in conventional free-radical emulsion polymerization.[1] This inertness stems from the electronic properties of the vinyl ether monomer. The oxygen atom in the ether linkage is strongly electron-donating, which has two primary consequences:
-
Stabilization of the Propagating Radical: If a radical initiator successfully adds to a PVE monomer, the resulting radical on the alpha-carbon is highly stabilized by resonance with the adjacent oxygen atom. This stability makes the radical less reactive and less likely to propagate by adding to another monomer unit.
-
Nucleophilic Double Bond: The electron-rich nature of the double bond in vinyl ethers makes them resistant to attack by electrophilic radicals, which are common in free-radical polymerization.[2]
In some cases, PVE can even act as an inhibitor to the polymerization of other monomers, such as butadiene.[1]
Q2: Can I force the free-radical emulsion polymerization of PVE by altering reaction conditions?
A2: While it is exceptionally challenging, you can attempt to promote polymerization by modifying your experimental setup. However, success is not guaranteed, and the resulting polymer may be of low molecular weight.[1]
-
High-Activity Initiators: Standard initiators like potassium persulfate may be insufficient. Consider using a redox initiator system, which can generate radicals at lower temperatures and potentially higher rates.
-
Increased Temperature: Raising the polymerization temperature can increase the rate of radical generation and propagation. However, this may also lead to undesirable side reactions and decreased polymer stability.
-
Copolymerization: Introducing a more reactive comonomer can sometimes facilitate the incorporation of a less reactive monomer. However, due to unfavorable reactivity ratios, PVE has a very low tendency to copolymerize with common monomers like acrylates and styrene in radical systems.[2]
Q3: Are there alternative polymerization mechanisms that are more suitable for this compound?
A3: Yes, cationic polymerization is the most effective method for polymerizing vinyl ethers, including PVE.[3][4] The electron-rich double bond of the vinyl ether is highly susceptible to attack by electrophilic initiators, leading to the formation of a propagating carbocation. Modern techniques even allow for cationic polymerization in aqueous media, such as suspension and emulsion systems.[5]
Q4: What are the key components of an aqueous cationic polymerization system for vinyl ethers?
A4: An aqueous cationic polymerization system for vinyl ethers typically consists of:
-
An Initiator/Co-initiator System: This is the core of the polymerization. A common system is the use of an alcohol, such as 2-phenyl-2-propanol (CumOH), in conjunction with a Lewis acid co-initiator like tris(pentafluorophenyl)borane (B(C6F5)3) and diethyl ether (Et2O).[5]
-
A Surfactant: To create a stable emulsion, a surfactant is necessary. Cationic (e.g., CTAB), anionic (e.g., SDBS), or non-ionic (e.g., NP-40) surfactants can be used, though the choice can impact polymerization efficiency.[5]
-
A Solvent System: The reaction is carried out in an aqueous medium.
-
Controlled Temperature: Temperature plays a critical role in controlling the polymerization rate and molecular weight of the resulting polymer.[5]
Troubleshooting Guide
This guide provides a step-by-step approach to address the inertness of PVE in your polymerization experiments.
Problem: No polymer or extremely low yield of poly(this compound) is obtained in a standard emulsion polymerization.
Troubleshooting workflow for PVE polymerization.
Experimental Protocols
Protocol 1: Aqueous Cationic Emulsion Polymerization of Vinyl Ethers
This protocol is adapted from methodologies for the aqueous cationic polymerization of vinyl ethers and can be used as a starting point for this compound.[5]
Materials:
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This compound (PVE), purified by distillation over calcium hydride.
-
Deionized Water
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Surfactant (e.g., Cetyltrimethylammonium bromide - CTAB, Sodium dodecylbenzenesulfonate - SDBS, or Nonylphenol ethoxylate - NP-40)
-
Initiator: 2-phenyl-2-propanol (CumOH)
-
Co-initiator: Tris(pentafluorophenyl)borane (B(C6F5)3)
-
Diethyl ether (Et2O)
-
Ethanol/Water bath for temperature control
Procedure:
-
Reactor Setup:
-
In a glass reactor equipped with a mechanical stirrer, add 3 mL of deionized water, the chosen surfactant (e.g., NP-40), 1 mL of this compound, and 0.034 g (2.5 x 10⁻⁴ mol) of CumOH.
-
Stir the mixture at 150 rpm.
-
-
Temperature Equilibration:
-
Place the reactor in an ethanol/water bath and allow the temperature to equilibrate to the desired polymerization temperature (e.g., 20°C) for 20 minutes.
-
-
Initiator Preparation:
-
In a separate beaker, mix 0.128 g (2.5 x 10⁻⁴ mol) of B(C6F5)3, 2 mL of deionized water, and 5 x 10⁻⁴ mol of diethyl ether in that order.
-
Allow this initiator mixture to equilibrate to the polymerization temperature.
-
-
Initiation of Polymerization:
-
Add the prepared initiator mixture to the reactor containing the monomer emulsion to start the polymerization.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by pouring the emulsion into a large volume of methanol.
-
Filter and dry the polymer to a constant weight.
-
Data Presentation
The following tables summarize the effects of various parameters on the aqueous cationic polymerization of vinyl ethers, providing a baseline for what to expect when adapting these methods for PVE.
Table 1: Effect of Initiator and Surfactant on Isobutyl Vinyl Ether (IBVE) Polymerization
| Initiator System | Surfactant | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) |
| H₂O/B(C₆F₅)₃/Et₂O | None | 20 | Highly Exothermic, Not controlled | - |
| CumOH/B(C₆F₅)₃/Et₂O | CTAB | 20 | Lower than in suspension | Lower than in suspension |
| CumOH/B(C₆F₅)₃/Et₂O | SDBS | 20 | Trace amounts of polymer | - |
| CumOH/B(C₆F₅)₃/Et₂O | NP-40 | 20 | Lower than in suspension | Lower than in suspension |
Data adapted from studies on IBVE, CEVE, and n-BVE, indicating general trends.[5]
Table 2: Effect of Temperature on Aqueous Suspension Polymerization of Isobutyl Vinyl Ether (IBVE)
| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) |
| 20 | High | - |
| 0 | Decreased | Decreased |
| -10 | Further Decreased | Further Decreased |
Data shows a trend contrary to traditional cationic polymerization, where lower temperatures often lead to higher molecular weights.[5]
Signaling Pathways and Logical Relationships
The proposed mechanism for the aqueous cationic polymerization of vinyl ethers initiated by an alcohol/B(C6F5)3/Et2O system is depicted below.
Proposed mechanism for aqueous cationic polymerization.
References
Phenyl Vinyl Ether in Butadiene Polymerization: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenyl vinyl ether (PVE) as an inhibitor in butadiene polymerization.
Troubleshooting Guide
Researchers may encounter several issues when using this compound (PVE) as an inhibitor. This guide provides a structured approach to diagnosing and resolving common problems.
| Problem | Potential Cause | Suggested Solution |
| Complete Inhibition of Polymerization | Excess PVE Concentration: The concentration of PVE is too high, leading to the scavenging of all initiating radicals. | - Reduce the concentration of PVE in the reaction mixture.- If the concentration is unknown, perform a concentration optimization study, starting with a very low PVE concentration and gradually increasing it. |
| High Reaction Temperature: Elevated temperatures can increase the rate of radical scavenging by PVE. | - Lower the reaction temperature to a range suitable for butadiene polymerization while minimizing the inhibitory effect. | |
| Reduced Polymerization Rate (Retardation) | Inappropriate PVE Concentration: The PVE concentration is in a range that slows down the polymerization rate without completely inhibiting it.[1] | - Adjust the PVE concentration to achieve the desired polymerization rate. A lower concentration may increase the rate, while a higher concentration will further decrease it. |
| Low Reactivity of PVE-Terminated Chains: If PVE co-polymerizes with butadiene, the resulting polymer radical may have low reactivity, thus slowing down the overall polymerization.[2] | - This is an inherent property of using PVE. If a faster rate is required, consider alternative inhibitors or a lower PVE concentration. | |
| Inconsistent or Unpredictable Inhibition | Variable PVE Quality: Impurities in the PVE may affect its inhibitory performance. | - Ensure the use of high-purity PVE. If in doubt, purify the PVE before use. |
| Presence of Oxygen: Oxygen can act as a co-inhibitor, leading to unpredictable results.[1] | - Ensure the polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. | |
| Difficulty Removing Inhibition for Desired Polymerization | Stable PVE-Radical Adducts: PVE may form stable adducts with radicals, which are difficult to break to re-initiate polymerization. | - Consider using a purification method to remove PVE before initiating the desired polymerization. Common methods for removing phenolic inhibitors include washing with an alkaline solution or using an alumina column.[1][3] |
Frequently Asked Questions (FAQs)
1. How does this compound (PVE) inhibit butadiene polymerization?
While the precise mechanism is not extensively documented in publicly available literature, the inhibitory effect of PVE in free-radical polymerization of butadiene is likely due to one or a combination of the following:
-
Radical Scavenging: The phenolic group in PVE can donate a hydrogen atom to the growing polybutadiene radical, terminating the chain. This is a common mechanism for phenolic inhibitors.[1][4]
-
Formation of a Less Reactive Radical: If a PVE molecule is added to a growing polymer chain, the resulting radical may be less reactive than a polybutadiene radical, thus slowing down the rate of further monomer addition.[2]
2. What is the difference between an inhibitor and a retarder?
An inhibitor is a substance that completely stops the polymerization for a certain period (induction period). A retarder, on the other hand, slows down the rate of polymerization without a distinct induction period.[1] Depending on its concentration and the reaction conditions, PVE could act as either.
3. How can I determine the optimal concentration of PVE for my experiment?
The optimal concentration of PVE will depend on your specific experimental goals (e.g., complete prevention of polymerization during storage vs. controlled retardation during a reaction). It is recommended to perform a series of small-scale experiments with varying PVE concentrations to determine the ideal level for your application.
4. Are there any safety precautions I should take when working with this compound?
Yes, PVE is a flammable liquid and may cause skin sensitization.[5] It is important to handle it in a well-ventilated area, away from ignition sources, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) before use.
5. Can I use other vinyl ethers as inhibitors for butadiene polymerization?
The inhibitory effect of vinyl ethers can vary. For instance, one study noted that while this compound inhibited butadiene polymerization, ortho-methyl-phenyl vinyl ether did not. The effectiveness of other vinyl ethers would need to be experimentally determined.
Experimental Protocols
General Protocol for the Use of this compound as an Inhibitor
This protocol provides a general framework for incorporating PVE as an inhibitor in a butadiene polymerization reaction. The exact concentrations and conditions should be optimized for your specific application.
-
Preparation of Monomer and Solvent:
-
Purify the butadiene monomer to remove any existing inhibitors (e.g., by passing through an alumina column).
-
Use a dry, deoxygenated solvent appropriate for butadiene polymerization.
-
-
Preparation of Inhibitor Solution:
-
Prepare a stock solution of this compound in the chosen solvent. The concentration of this solution will depend on the desired final concentration of PVE in the polymerization reaction.
-
-
Reaction Setup:
-
Assemble the reaction vessel under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Add the desired amount of the purified butadiene monomer and solvent to the reaction vessel.
-
-
Addition of Inhibitor:
-
Using a syringe, add the calculated volume of the PVE stock solution to the reaction mixture to achieve the target inhibitor concentration.
-
-
Initiation of Polymerization (if applicable):
-
If the goal is to study the retarding effect of PVE, add the polymerization initiator after the inhibitor.
-
If the goal is to prevent polymerization, no initiator is added.
-
-
Monitoring the Reaction:
-
Monitor the progress of the polymerization (or lack thereof) by taking samples at regular intervals and analyzing them using techniques such as gas chromatography (GC) to measure monomer consumption or gel permeation chromatography (GPC) to analyze polymer formation and molecular weight.
-
Visualizations
Below are diagrams illustrating key concepts related to the inhibition of butadiene polymerization.
Caption: Proposed radical scavenging mechanism of PVE.
Caption: General experimental workflow for studying PVE inhibition.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. americanchemistry.com [americanchemistry.com]
- 4. A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization [mdpi.com]
- 5. This compound | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Stereocontrolled Phenyl Vinyl Ether Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereocontrolled polymerization of phenyl vinyl ether.
Troubleshooting Guide
This guide addresses common issues encountered during the stereocontrolled polymerization of this compound in a question-and-answer format.
Problem: Low or No Polymerization Activity
-
Question: My polymerization reaction shows little to no conversion of the this compound monomer. What are the potential causes and how can I resolve this?
-
Answer: Low or no polymerization activity can stem from several factors:
-
Catalyst Inactivity: The Lewis acid or Brønsted acid catalyst may be deactivated. Ensure the catalyst is handled under inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent deactivation by moisture or air. Use freshly opened or properly stored catalysts.
-
Impure Monomer or Solvent: Impurities in the this compound monomer or the solvent can poison the catalyst.[1] It is crucial to use freshly distilled and thoroughly dried monomer and solvents. Common impurities to be aware of include water, alcohols, and other protic species.
-
Incorrect Temperature: Cationic polymerizations are often highly temperature-sensitive.[2][3] For many stereocontrolled systems, low temperatures (e.g., -78 °C) are required to achieve both high activity and stereoselectivity.[2] Ensure your reaction is maintained at the optimal temperature for your specific catalyst system.
-
Inappropriate Initiator: Some catalyst systems require a specific initiator to generate the active cationic species. For instance, some titanium-based Lewis acid catalysts are used in conjunction with an initiator like an HCl adduct of the vinyl ether.[4] Verify that you are using the correct initiator for your chosen catalyst.
-
Problem: Poor Stereocontrol (Low Isotacticity)
-
Question: The resulting poly(this compound) has a low degree of isotacticity (% meso diads). What factors influence stereocontrol and how can I improve it?
-
Answer: Achieving high stereocontrol is a primary goal in these polymerizations. Several factors can lead to poor stereoselectivity:
-
Reaction Temperature: Higher reaction temperatures often lead to a decrease in isotacticity.[3] Running the polymerization at lower temperatures (e.g., -78 °C) generally enhances stereocontrol by favoring the more ordered transition state for monomer addition.
-
Catalyst Structure and Concentration: The structure of the catalyst, particularly the chirality and steric bulk of the ligands, is critical for inducing stereoselectivity.[5][6] For chiral phosphoric acid systems in conjunction with a Lewis acid like TiCl4, the ratio of the phosphoric acid to the Lewis acid can significantly impact the formation of the active chiral complex and thus the stereoselectivity.[5] The concentration of the catalyst can also play a role, although in some systems, it has been observed to have a minimal effect on isotacticity.[3]
-
Solvent Polarity: The polarity of the solvent can influence the distance between the propagating carbocation and the counter-ion, which in turn affects stereocontrol. Nonpolar solvents like hexane or toluene are often preferred for achieving high isotacticity.
-
Monomer Concentration: A lower initial monomer concentration has been shown to increase isotacticity in some vinyl ether polymerizations.[3]
-
Problem: Broad Molecular Weight Distribution (High Polydispersity Index - PDI or Đ)
-
Question: The synthesized polymer exhibits a broad molecular weight distribution (high PDI). What causes this and how can I obtain a polymer with a narrower MWD?
-
Answer: A broad molecular weight distribution is often indicative of uncontrolled polymerization due to chain transfer and termination reactions.[7] To achieve a narrower MWD:
-
Control Temperature: Maintaining a constant and low temperature throughout the polymerization is crucial to minimize side reactions.
-
Ensure High Purity of Reagents: Impurities can act as chain transfer agents, leading to a broader MWD.[1] Use highly purified monomer, solvent, and initiator.
-
Optimize Catalyst System: The choice of catalyst and initiator system can significantly impact the livingness of the polymerization. Living cationic polymerization techniques, such as those employing specific initiators or reversible addition-fragmentation chain-transfer (RAFT) agents, can provide better control over molecular weight and result in narrower MWDs.[6]
-
Controlled Monomer Addition: In some cases, slow and controlled addition of the monomer to the reaction mixture can help maintain a low concentration of active species and reduce the likelihood of chain transfer reactions.
-
Problem: Inconsistent or Irreproducible Results
-
Question: I am getting inconsistent results between different batches of polymerization, even when I follow the same procedure. What could be the cause?
-
Answer: Irreproducible results are often traced back to subtle variations in experimental conditions:
-
Atmospheric Contamination: Cationic polymerizations are extremely sensitive to moisture and oxygen. Ensure rigorous inert atmosphere techniques are consistently applied.
-
Purity of Reagents: The purity of the monomer, solvent, and catalyst can vary between batches. It is good practice to purify and dry all reagents immediately before use.
-
Temperature Fluctuations: Even small variations in temperature can significantly affect the reaction rate and stereoselectivity.[8] Ensure accurate and stable temperature control.
-
Order of Reagent Addition: In some catalyst systems, particularly those involving multiple components like a Lewis acid and a chiral phosphoric acid, the order of addition can be critical for the formation of the active catalyst species.[9] Follow a consistent and validated protocol for reagent addition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for stereocontrolled this compound polymerization?
A1: The most common and effective catalysts fall into three main categories:
-
Lewis Acids: Strong Lewis acids like boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can catalyze the polymerization.[2] To achieve high stereocontrol, they are often used in conjunction with chiral ligands or at very low temperatures.
-
Chiral Brønsted Acids: Chiral phosphoric acids, particularly those based on a 1,1'-bi-2-naphthol (BINOL) backbone, have been successfully employed, often in combination with a Lewis acid co-catalyst, to create a chiral counter-ion that directs the stereochemistry of monomer addition.[5][6] More recently, single-component chiral Brønsted acids with high acidity have also been developed.[10]
-
Organocatalysts: Metal-free organic catalysts are gaining attention as alternatives to metal-based Lewis acids to avoid metal contamination in the final polymer.[6]
Q2: How does temperature affect the stereoselectivity of the polymerization?
A2: In general, lower reaction temperatures lead to higher stereoselectivity (isotacticity).[3] This is because the enthalpic difference between the diastereomeric transition states for monomer addition becomes more significant at lower temperatures, favoring the formation of the more stereoregular polymer. Increased reaction temperatures can lead to a reduction in isotacticity.[3]
Q3: What is the role of a chiral counter-ion in achieving stereocontrol?
A3: In catalyst-controlled stereoselective cationic polymerization, a chiral counter-ion is designed to associate closely with the propagating carbocationic chain end.[5] This chiral environment biases the facial addition of the incoming monomer, leading to a preferred stereochemical outcome (e.g., isotactic enchainment). This approach is powerful because it relies on the catalyst to control stereochemistry, rather than the stereocenter of the last enchained monomer (chain-end control).[5]
Q4: Can I use the same catalyst system for different vinyl ether monomers?
A4: While some catalyst systems show broad applicability across different vinyl ether monomers, the effectiveness and stereoselectivity can be highly dependent on the monomer structure.[5] Steric and electronic properties of the monomer's side chain can influence its interaction with the catalyst and the propagating chain end. It is often necessary to optimize the reaction conditions for each specific monomer.
Q5: How can I characterize the stereoregularity of my poly(this compound)?
A5: The most common technique for determining the tacticity of poly(vinyl ethers) is Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The chemical shifts of the polymer backbone carbons, particularly the methylene carbons, are sensitive to the relative stereochemistry of adjacent monomer units (diads, triads, etc.). By integrating the signals corresponding to meso (m) and racemo (r) diads, you can quantify the degree of isotacticity.
Data Presentation
The following tables summarize quantitative data for the stereocontrolled polymerization of various alkyl vinyl ethers using a TiCl₄/chiral phosphoric acid catalyst system. While specific data for this compound is limited in a comparative format, these results illustrate the general trends and effectiveness of this catalyst class.
Table 1: Effect of Chiral Phosphoric Acid Structure on Isobutyl Vinyl Ether (iBVE) Polymerization
| Entry | Phosphoric Acid Aryl Substituent | % meso diads (% m) |
| 1 | 3,5-Bis(trifluoromethyl)phenyl | 82 |
| 2 | Phenyl | 78 |
| 3 | Perfluorophenyl | ~80 |
| 4 | 4-Trifluoromethylphenyl | <78 |
Conditions: Polymerization of iBVE at -78°C in the presence of TiCl₄ and the specified chiral phosphoric acid.[5]
Table 2: Catalyst System Performance for Various Alkyl Vinyl Ether Monomers
| Entry | Monomer | Catalyst System | % meso diads (% m) |
| 1 | n-Butyl Vinyl Ether (nBVE) | TiCl₄ / Chiral Phosphoric Acid | 93.2 ± 0.1 |
| 2 | Isobutyl Vinyl Ether (iBVE) | TiCl₄ / Chiral Phosphoric Acid | 93.0 ± 0.2 |
| 3 | Isopropyl Vinyl Ether (iPVE) | TiCl₄ / Chiral Phosphoric Acid | 87.6 ± 0.4 |
| 4 | Ethyl Vinyl Ether (EVE) | TiCl₄ / Chiral Phosphoric Acid | Not specified |
Conditions: Optimized polymerization at -78°C.[5]
Experimental Protocols
General Protocol for Stereoselective Cationic Polymerization of Vinyl Ethers using a TiCl₄/Chiral Phosphoric Acid Catalyst System
This protocol is a generalized procedure based on literature reports and should be adapted and optimized for specific experimental setups and monomers.[11]
Materials:
-
This compound (or other vinyl ether monomer), freshly distilled from a suitable drying agent (e.g., CaH₂).
-
Anhydrous toluene or hexane as solvent.
-
Chiral phosphoric acid (e.g., (R)-3,3'-bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).
-
Titanium tetrachloride (TiCl₄) or a complex like TiCl₄(THF)₂ as a stock solution in a dry, non-coordinating solvent.
-
Anhydrous methanol and triethylamine for quenching.
-
Inert gas (Nitrogen or Argon).
Procedure:
-
All glassware should be oven-dried and cooled under a stream of inert gas. All manipulations should be carried out under an inert atmosphere using a glovebox or Schlenk line techniques.
-
In a glovebox, prepare a stock solution of the chiral phosphoric acid in anhydrous toluene.
-
In a separate vial, prepare a stock solution of TiCl₄(THF)₂ in anhydrous toluene.
-
In a septum-capped reaction vial equipped with a magnetic stir bar, charge the appropriate volume of the chiral phosphoric acid stock solution and the TiCl₄(THF)₂ stock solution. Allow the catalyst components to pre-mix at the desired temperature (e.g., -78 °C) for a specified time (e.g., 20 minutes) to ensure the formation of the active catalyst complex.
-
In another septum-capped vial, prepare a solution of the this compound monomer in anhydrous hexane or toluene.
-
Cool both the catalyst mixture and the monomer solution to the reaction temperature (e.g., -78 °C in a dry ice/acetone bath).
-
Using a pre-cooled, dry syringe, transfer the monomer solution to the vigorously stirring catalyst mixture to initiate the polymerization.
-
Allow the reaction to proceed at the set temperature for the desired time (e.g., 4 hours).
-
Quench the polymerization by adding a solution of triethylamine in methanol.
-
Allow the reaction mixture to warm to room temperature.
-
The polymer can be purified by washing with 1N HCl, followed by removal of volatiles in vacuo.
-
Further purification can be achieved by dissolving the crude polymer in a minimal amount of a suitable solvent (e.g., CH₂Cl₂) and precipitating it into a non-solvent (e.g., methanol).
-
Dry the purified polymer under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight, polydispersity (by Gel Permeation Chromatography - GPC), and tacticity (by ¹³C NMR).
Mandatory Visualization
Caption: Workflow for stereocontrolled cationic polymerization of this compound.
References
- 1. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
Navigating Exothermic Reactions in Cationic Polymerization of Vinyl Ethers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the significant heat release—or exotherm—that characterizes the cationic polymerization of vinyl ethers. Uncontrolled exothermic reactions can lead to thermal runaway, compromising polymer properties and posing safety risks. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure safe and reproducible polymer synthesis.
Quick Troubleshooting Guide
| Issue | Potential Cause(s) | Immediate Action(s) | Long-Term Prevention |
| Rapid, Uncontrolled Temperature Spike (Thermal Runaway) | • High initiator or monomer concentration• Inefficient heat dissipation• Highly reactive initiator/catalyst system• Inadequate solvent volume or type | 1. Immediately immerse the reaction vessel in a cooling bath (e.g., dry ice/acetone).2. If possible and safe, add a pre-chilled quenching agent (e.g., methanol or diethylamine). | • Optimize initiator and monomer concentrations (see data tables below).• Improve heat transfer by using a larger solvent volume, a more conductive solvent, or a different reaction medium (e.g., emulsion or dispersion).• Conduct the reaction at a lower temperature.• Use a less reactive initiator or a controlled polymerization technique. |
| Polymer with Broad Molecular Weight Distribution | • Chain-transfer reactions exacerbated by high temperatures.• Non-uniform temperature throughout the reaction mixture. | • Ensure consistent and efficient stirring.• Maintain a stable, low reaction temperature. | • Employ a living or controlled polymerization technique (e.g., RAFT).• Lower the polymerization temperature.[1] |
| Inconsistent Reaction Rates or Non-Reproducible Results | • Poor temperature control leading to variable kinetics.• Impurities in reagents or solvents. | • Standardize the reaction setup and cooling procedure. | • Purify monomers and solvents prior to use.• Implement a robust and consistent temperature control system. |
| Reaction Fails to Initiate or Proceeds Very Slowly | • Reaction temperature is too low for the chosen initiator system.• Impurities terminating the cationic propagating species. | • Gradually and carefully increase the temperature of the reaction bath. | • Select an initiator system that is active at the desired reaction temperature.• Ensure all reagents and glassware are scrupulously dry. |
Frequently Asked Questions (FAQs)
Q1: Why is managing the exotherm so critical in the cationic polymerization of vinyl ethers?
A1: The cationic polymerization of vinyl ethers is often characterized by rapid propagation rates due to the high reactivity of the carbocationic chain ends.[1] This rapid reaction releases a significant amount of heat in a short period. If this heat is not effectively dissipated, the reaction temperature will rise, which can lead to several undesirable outcomes:
-
Thermal Runaway: An uncontrolled increase in temperature that can cause the reaction to become explosive.
-
Poorly Controlled Polymerization: Increased temperatures promote chain-transfer reactions, leading to polymers with low molecular weights and broad molecular weight distributions.[1]
-
Side Reactions: Higher temperatures can induce side reactions, affecting the polymer's structure and properties.
-
Safety Hazards: Beyond the risk of explosion, rapid boiling of solvents can cause pressure buildup in a closed system.
Q2: What is the most common and effective method for controlling the exotherm?
A2: The most widely adopted strategy is to conduct the polymerization at very low temperatures. Temperatures as low as -78°C are frequently used to moderate the reaction rate and suppress chain-transfer reactions.[1][2] This is typically achieved by using a cooling bath, such as a dry ice/acetone slurry.
Q3: How does the choice of solvent affect heat management?
A3: The solvent plays a crucial role in heat dissipation. A higher volume of solvent provides a larger heat sink, absorbing the energy released during polymerization. The thermal conductivity of the solvent also matters. Furthermore, conducting the polymerization in a dispersion or emulsion system, where the reaction occurs in suspended droplets, can significantly improve heat transfer to the surrounding medium, thereby reducing the risk of thermal runaway.[3][4]
Q4: Can the initiator and monomer concentrations be adjusted to control the exotherm?
A4: Absolutely. The rate of polymerization, and thus the rate of heat generation, is directly related to the concentrations of the monomer and the active initiating species. Reducing the concentration of either will slow down the reaction and the exotherm. It has been noted that decreasing the initial monomer concentration can also lead to an increase in the isotacticity of the resulting polymer.[2]
Q5: Are there advanced polymerization techniques that offer better exotherm control?
A5: Yes, controlled or living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide enhanced control over the polymerization process.[2] These methods allow for a slower, more controlled growth of polymer chains, which inherently moderates the exotherm. Additionally, the use of external stimuli, such as light in photochemically controlled polymerizations, can allow for temporal control over the reaction, enabling it to be stopped and restarted, which aids in heat management.[2]
Quantitative Data on Reaction Parameters
The following tables summarize data from studies on the cationic polymerization of ethyl vinyl ether, illustrating the impact of different initiators and solvents on the reaction outcome under controlled temperature conditions.
Table 1: Effect of Initiator on the Cationic Polymerization of Ethyl Vinyl Ether at Room Temperature
| Initiator (Trifluoromethyl Sulfonate) | Solvent | Monomer Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Dispersity (Đ) |
| AgOTf | Toluene | 95 | 34,200 | 25,600 | 1.8 |
| Cu(OTf)₂ | Toluene | 92 | 33,100 | 23,400 | 1.9 |
| Bi(OTf)₃ | Toluene | 98 | 35,300 | 28,100 | 1.7 |
| Sc(OTf)₃ | Toluene | 96 | 34,600 | 26,300 | 1.8 |
Reaction Conditions: Room Temperature (23°C), 6 hours, [Monomer]/[Initiator] = 500.
Table 2: Effect of Solvent on the Cationic Polymerization of Ethyl Vinyl Ether with Bi(OTf)₃ at Room Temperature
| Solvent | Monomer Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Dispersity (Đ) | | :--- | :--- | :--- | :--- | :--- | :--- | | Toluene | 98 | 35,300 | 28,100 | 1.7 | | Dichloromethane | 99 | 35,600 | 29,500 | 1.6 | | Hexane | 90 | 32,400 | 21,700 | 2.1 | | Diethyl Ether | 10 | 3,600 | 2,500 | 1.3 |
Reaction Conditions: Room Temperature (23°C), 6 hours, [Monomer]/[Initiator] = 500.
Detailed Experimental Protocols
Protocol 1: Cationic Polymerization at Low Temperature (-78°C)
This protocol is a general procedure for a controlled cationic polymerization of a vinyl ether at low temperature to minimize the exotherm.
1. Reagent and Glassware Preparation:
- Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or argon.
- Purify the vinyl ether monomer by distillation over calcium hydride.
- Dry the solvent (e.g., toluene) using a suitable drying agent or a solvent purification system.
2. Reaction Setup:
- Assemble the reaction flask, equipped with a magnetic stirrer and a nitrogen/argon inlet, and flame-dry it under vacuum.
- Allow the flask to cool to room temperature under an inert atmosphere.
- Add the desired amount of dry solvent to the flask via cannula or syringe.
- Cool the flask to -78°C in a dry ice/acetone bath.
3. Polymerization:
- Add the purified vinyl ether monomer to the cold solvent and stir for 10-15 minutes to reach thermal equilibrium.
- Prepare a stock solution of the initiator (e.g., a Lewis acid like SnCl₄) in the dry solvent.
- Slowly add the initiator solution dropwise to the stirred monomer solution.
- Monitor the reaction by taking small aliquots for analysis (e.g., NMR or GPC) if desired.
4. Quenching:
- After the desired reaction time, quench the polymerization by adding a pre-chilled quenching agent, such as methanol or a solution of diethylamine in methanol.
- Allow the reaction mixture to warm to room temperature.
5. Polymer Isolation:
- Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol).
- Collect the polymer by filtration and dry it under vacuum.
Protocol 2: Cationic Polymerization in an Aqueous Dispersion
This protocol describes a method to improve heat dissipation by using a two-phase system. A high exotherm was observed in aqueous suspension, but a dispersion with n-hexane helped to decrease thermal runaway.[3]
1. Reagent Preparation:
- Use deionized water as the aqueous phase.
- Purify the vinyl ether monomer as described in Protocol 1.
- Use n-hexane as the organic co-solvent.
2. Reaction Setup:
- In a reaction vessel equipped with a mechanical stirrer, combine water and n-hexane to create the dispersion medium.
- Add the vinyl ether monomer to the dispersion medium with vigorous stirring.
3. Polymerization:
- Prepare a solution of the initiator (e.g., BF₃OEt₂) in a small amount of a suitable solvent.
- Add the initiator solution to the rapidly stirred dispersion.
- Maintain vigorous stirring throughout the reaction to ensure efficient heat transfer between the organic and aqueous phases.
- Monitor the internal temperature of the reaction.
4. Quenching and Isolation:
- Quench the reaction as described in Protocol 1.
- Separate the organic layer containing the polymer.
- Wash the organic layer with water to remove any remaining initiator.
- Isolate the polymer by precipitating it in a non-solvent or by evaporating the solvent.
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow for troubleshooting exothermic events and the relationships between key experimental parameters.
Caption: Troubleshooting workflow for a thermal runaway event.
Caption: Relationships between key parameters and reaction outcomes.
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cationic polymerization of isobutyl vinyl ether in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Chain transfer side reactions in phenyl vinyl ether polymerization
Welcome to the Technical Support Center for Phenyl Vinyl Ether (PVE) Polymerization. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and answers to frequently asked questions regarding chain transfer side reactions.
Troubleshooting Guide
This section addresses common issues encountered during the cationic polymerization of this compound, with a focus on diagnosing and mitigating unwanted chain transfer events.
Q1: Why is the molecular weight (Mₙ) of my poly(this compound) consistently lower than theoretically predicted, and the molecular weight distribution (Đ or MWD) broader than expected?
A1: This is a classic symptom of uncontrolled chain transfer reactions. In cationic polymerization, the growing polymer chain has a highly reactive carbocation at its end.[1] Instead of exclusively adding new monomer units (propagation), this active center can be prematurely terminated through several chain transfer pathways:
-
Chain Transfer to Monomer: The growing chain transfers a proton to a monomer molecule. This terminates the original chain and creates a new, smaller polymer chain, leading to an overall decrease in average molecular weight and a broadening of the distribution.[1][2]
-
Chain Transfer to Impurities: Trace amounts of water, alcohols, or other protic impurities in the monomer or solvent can act as potent chain transfer agents, terminating chains and reducing molecular weight. Conventional cationic polymerizations require strict anhydrous conditions to minimize this.[1][2]
-
Chain Transfer to Polymer: The active chain end can abstract a hydride from the backbone of another polymer chain, leading to branching and a broadening of the molecular weight distribution.[2]
To resolve this, focus on strategies that stabilize the propagating carbocation and minimize sources of chain transfer. This includes lowering the reaction temperature, ensuring the rigorous purity of all reagents, and potentially using a controlled/living polymerization technique.[1][3]
Q2: My PVE polymerization is extremely fast, often exothermic, and gives poor, irreproducible results. What is causing this lack of control?
A2: The high reactivity of the carbocationic intermediates in vinyl ether polymerization is the primary cause of such uncontrolled reactions.[1][2][4] Without proper stabilization, propagation and chain transfer reactions occur very rapidly and indiscriminately. This compound can be less sensitive to certain catalysts than its alkyl counterparts, but with strong Lewis acids, the reaction can still be violent.[5]
Solutions to improve control include:
-
Lowering the Reaction Temperature: Performing the polymerization at very low temperatures (e.g., -78 °C) is a standard method to reduce the reactivity of the carbocation, slow down the reaction rate, and suppress side reactions.[4][6]
-
Using Lewis Base Additives: The addition of a mild Lewis base (like dioxane, diethyl ether, or a sulfide) can reversibly coordinate with the carbocationic center.[1][7] This creates a dynamic equilibrium between a highly reactive free cation and a more stable, "dormant" species, leading to a more controlled polymerization.[7]
-
Choosing an Appropriate Initiating System: Very strong and aggressive Lewis acids (e.g., BF₃·OEt₂) can lead to explosive reactions.[2] Modern, more controlled systems, such as those used in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, provide significantly better control over the process.[6][8]
Q3: How can I experimentally confirm that chain transfer is the dominant side reaction in my system?
A3: You can use a combination of analytical techniques:
-
Gel Permeation Chromatography (GPC): This is the most direct method. A GPC trace showing a low number-average molecular weight (Mₙ) and a high dispersity value (Đ > 1.5) is a strong indicator of uncontrolled chain transfer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide evidence of specific chain transfer events. For example, chain transfer to monomer can result in the formation of specific unsaturated end-groups on the terminated polymer chains, which may be detectable.[2]
-
Kinetic Studies: Monitor monomer conversion and Mₙ over time. In a controlled ("living") polymerization, Mₙ should increase linearly with conversion. If Mₙ remains low and constant while the monomer is consumed, it indicates that new chains are constantly being initiated via chain transfer.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of chain transfer agents in PVE polymerization?
A1: Chain transfer can occur to several species present in the reaction:
-
Monomer: The PVE monomer itself is often a primary source of chain transfer.
-
Solvent: Solvents, particularly those with abstractable protons or nucleophilic sites, can act as transfer agents. Halogenated solvents are common, but ethers and esters can also participate in side reactions.[4]
-
Impurities: Water is a significant impurity that acts as a chain transfer agent.
-
Deliberate Chain Transfer Agents (CTAs): In controlled techniques like RAFT polymerization, CTAs (e.g., thioacetals, trithiocarbonates) are intentionally added to mediate the reaction and control polymer growth.[9][10][11]
Q2: How does reaction temperature influence chain transfer side reactions?
A2: Lowering the reaction temperature is a critical parameter for controlling cationic polymerization. Decreasing the temperature (e.g., to -78 °C) reduces the kinetic energy of the system, which stabilizes the highly reactive carbocationic propagating species.[1] This stabilization suppresses the rate of chain transfer reactions more significantly than the rate of propagation, leading to higher molecular weight polymers with narrower distributions.[4][6] Conversely, increasing the temperature often leads to a reduction in control and lower isotacticity.[4][6]
Q3: What are Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and other modern techniques used to prevent these side reactions?
A3: Cationic RAFT polymerization is a powerful technique for synthesizing well-defined polymers with precise molecular weights and low dispersity.[3][8] It works by introducing a chain transfer agent (CTA), typically a sulfur-containing compound like a thioacetal or trithiocarbonate.[9][10] The growing polymer chain reversibly reacts with the CTA, creating a dynamic equilibrium between active (propagating) chains and dormant chains. This process ensures that all chains grow at a similar rate, effectively minimizing premature termination by other chain transfer pathways. Other advanced methods include photocontrolled polymerizations that use light to regulate the reaction.[4][11]
Data Presentation
The following table summarizes the qualitative effects of key experimental parameters on chain transfer and the resulting polymer properties in the cationic polymerization of this compound.
| Parameter | Condition | Effect on Chain Transfer Rate | Expected Mₙ | Expected Đ (MWD) |
| Temperature | High (e.g., > 0 °C) | Increases | Low | High (> 1.5) |
| Low (e.g., -78 °C) | Decreases Significantly[1][4][6] | High | Low (< 1.5) | |
| Monomer/Solvent Purity | Unpurified (contains H₂O) | Increases | Low | High |
| Rigorously Purified/Dry | Decreases | High | Lower | |
| Initiator System | Strong Lewis Acid (e.g., BF₃·OEt₂) | High / Uncontrolled[2] | Low to Moderate | High |
| Controlled System (e.g., RAFT) | Controlled / Minimized[3][8] | Controlled by [M]/[CTA] | Very Low (1.1-1.3) | |
| Lewis Base Additive | Absent | High | Low | High |
| Present (e.g., Dioxane) | Decreases[1][7] | Moderate to High | Moderate to Low |
Experimental Protocols
Protocol 1: General Protocol for Controlled Cationic Polymerization of PVE
This protocol outlines a standard procedure for achieving better control over PVE polymerization by minimizing chain transfer.
-
Reagent Purification:
-
Solvent (e.g., Toluene or Dichloromethane): Distill over calcium hydride (CaH₂) under an inert atmosphere (N₂ or Ar) immediately before use. Store over activated molecular sieves.[12]
-
This compound (Monomer): Wash with an aqueous NaOH solution to remove inhibitors, followed by washing with deionized water until neutral. Dry over anhydrous magnesium sulfate, then distill over CaH₂ under reduced pressure. Store in a sealed flask under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble a flame-dried or oven-dried glass reactor equipped with a magnetic stirrer and a rubber septum.
-
Purge the reactor with dry nitrogen or argon for at least 15 minutes.
-
Using a gas-tight syringe, add the purified solvent to the reactor.
-
Cool the reactor to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
-
Polymerization:
-
Inject the purified this compound monomer into the cold solvent.
-
Prepare a solution of the initiator system (e.g., SnCl₄ in the chosen solvent) in a separate dry flask.
-
Slowly add the initiator solution dropwise to the stirring monomer solution. The reaction is often indicated by a color change.
-
Allow the reaction to proceed for the desired time (e.g., 1-4 hours).
-
-
Termination and Isolation:
-
Quench the reaction by adding a pre-chilled basic solution, such as ammoniacal methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the resulting polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
-
Analysis:
-
Determine the number-average molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Mandatory Visualization
The following diagrams illustrate key concepts related to troubleshooting chain transfer reactions in PVE polymerization.
Caption: Troubleshooting workflow for uncontrolled PVE polymerization.
Caption: Core mechanism: Propagation vs. Chain Transfer.
Caption: Influence of key parameters on chain transfer and polymer properties.
References
- 1. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Organocatalytic cationic degenerate chain transfer polymerization of vinyl ethers with excellent temporal control - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Phenyl Vinyl Ether Monomer for Long-Term Storage
For researchers, scientists, and drug development professionals utilizing phenyl vinyl ether (PVE), ensuring its stability during long-term storage is critical to the success and reproducibility of experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stabilization and storage of PVE monomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns during the long-term storage of this compound?
A1: The main concerns are spontaneous polymerization and peroxide formation. PVE is susceptible to autopolymerization, especially when exposed to heat, light, or contaminants.[1][2] It can also form explosive peroxides upon prolonged exposure to air.[1]
Q2: What is the recommended storage temperature for this compound?
A2: this compound should be stored at 2-8°C.[3][4][5]
Q3: What type of inhibitors are used to stabilize this compound?
A3: Phenolic compounds are commonly used as inhibitors for vinyl monomers. These include Hydroquinone (HQ), 4-Methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT), and 4-tert-Butylcatechol (TBC).[2] These inhibitors function by scavenging free radicals that can initiate polymerization.
Q4: Can I use unstabilized this compound?
A4: It is strongly recommended to use PVE with an appropriate inhibitor for storage. If unstabilized PVE is required for an experiment, it should be used immediately after purification and any remaining material should be promptly stabilized or disposed of according to safety protocols. Storing unstabilized PVE, even for short periods, significantly increases the risk of hazardous polymerization.
Q5: How often should I test my stored this compound for peroxides?
A5: It is recommended to test for peroxides every six months and before each use, especially if the container has been opened previously.[1] If the monomer has been stored for over a year without testing, it should be handled with extreme caution and tested before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Presence of a Gel-like Substance | Spontaneous polymerization of the monomer. This can be initiated by heat, light, peroxide formation, or depletion of the inhibitor. | Immediate Action: Do not attempt to open the container if significant polymerization has occurred, as pressure may have built up. Analysis: If safe to do so, a sample can be analyzed by techniques like Gel Permeation Chromatography (GPC) to confirm the presence of polymers. Resolution: If polymerization is confirmed, the batch should be disposed of following hazardous waste guidelines. To prevent recurrence, ensure proper storage conditions and inhibitor levels. |
| Discoloration (e.g., yellowing) | Oxidation or degradation of the monomer or inhibitor. Presence of impurities. | Analysis: Check the purity of the monomer using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Analyze for the presence of degradation products. Resolution: If purity is compromised, the monomer may need to be repurified by distillation. Ensure storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Crystals Observed in the Liquid or Around the Cap | Peroxide formation. Peroxides can be explosive, especially when concentrated. | IMMEDIATE ACTION: DO NOT OPEN OR MOVE THE CONTAINER. The friction from opening the cap could cause detonation. Resolution: Contact your institution's Environmental Health and Safety (EHS) office immediately for guidance on safe disposal. |
| Inconsistent Experimental Results | Partial polymerization or degradation of the monomer, leading to lower effective monomer concentration and potential interference from oligomers or degradation byproducts. | Analysis: Verify the purity of the PVE monomer from the storage container using GC or HPLC. Test for the presence of peroxides. Resolution: If the monomer has degraded, it should be repurified or a fresh batch should be used. Always use freshly tested and purified monomer for sensitive applications. |
Inhibitor and Storage Condition Comparison
| Inhibitor | Typical Concentration (ppm) | Advantages | Disadvantages | Reported Shelf Life (General for Vinyl Esters) |
| Hydroquinone (HQ) | 100 - 1000 | Effective at ambient and elevated temperatures. | Can sublime and deposit on cooler surfaces. May discolor the monomer. | Several months to over a year with proper storage.[4] |
| 4-Methoxyphenol (MEHQ) | 50 - 500 | Good efficiency, less prone to sublimation than HQ.[6] | Can be less effective at very high temperatures compared to HQ. | Generally provides a shelf life of 6-12 months.[6] |
| Butylated Hydroxytoluene (BHT) | 200 - 1000 | Volatile, which can be advantageous for applications where the inhibitor needs to be easily removed. | Its volatility can lead to depletion from the stored monomer over time. | Variable, depends on the seal of the container. |
| 4-tert-Butylcatechol (TBC) | 10 - 50 | Very effective at low concentrations. | Can be more challenging to remove than other inhibitors. | Can extend shelf life significantly, often beyond a year. |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is a modification of the method described by Wohl and Berthold.[7]
Materials:
-
Phenol
-
Ethylene dichloride
-
Potassium hydroxide (KOH)
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inhibitor (e.g., Hydroquinone)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2 moles of phenol, 4 moles of ethylene dichloride, 2.2 moles of potassium hydroxide, and 300 mL of water.
-
Reflux the mixture for 26 hours.
-
After cooling, separate the organic layer.
-
Wash the organic layer with a 10% sodium hydroxide solution to remove unreacted phenol, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess ethylene dichloride by distillation.
-
The crude β-chlorophenetole is then reacted with powdered potassium hydroxide at approximately 150°C for two hours to yield this compound.
-
The resulting this compound is purified by vacuum distillation.
-
Add an appropriate inhibitor (e.g., 200 ppm hydroquinone) to the purified monomer for storage.
Protocol 2: Semi-Quantitative Peroxide Test (Iodide Method)
Materials:
-
Sample of this compound
-
Glacial acetic acid
-
Potassium iodide (KI) solution (10% w/v in water) or solid KI
Procedure:
-
In a clean, dry test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.
-
Add a few drops of a freshly prepared 10% potassium iodide solution or a small spatula tip of solid KI.
-
Shake the mixture and observe the color.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration. A faint yellow color suggests a low concentration, while a distinct brown color indicates a high and potentially dangerous concentration.[1]
Protocol 3: Quantitative Analysis of this compound Purity by Gas Chromatography (GC)
Objective: To determine the purity of this compound and detect the presence of volatile impurities or degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Injection Volume: 1 µL (split injection is recommended).
Procedure:
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
Calibration: Prepare a series of standard solutions of high-purity this compound at known concentrations to create a calibration curve.
-
Analysis: Inject the prepared sample and standards into the GC.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity of the sample by comparing its peak area to the calibration curve. Impurities and degradation products will appear as separate peaks.
Visualizations
Caption: Mechanism of free radical polymerization and inhibition.
Caption: Troubleshooting workflow for stored this compound.
References
- 1. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 2. open.library.ubc.ca [open.library.ubc.ca]
- 3. Item - Long-term storage stability studies of vinyl ester resins using commercial antioxidant polymerisation inhibitors - Loughborough University - Figshare [repository.lboro.ac.uk]
- 4. Shelf Life of Metol and Hydroquinone? | Photrio.com Photography Forums [photrio.com]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. MEHQ (CAS 150-76-5) - Premium Chemical for Industrial Use [vinatiorganics.com]
- 7. US5861466A - Synergistic improvement in vinyl ester resin shelf life - Google Patents [patents.google.com]
Identifying and minimizing impurities from phenyl vinyl ether synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of phenyl vinyl ether.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound in the Two-Step Synthesis
| Possible Cause | Suggested Solution |
| Incomplete formation of β-chlorophenetole intermediate. | - Ensure a 2:1 molar ratio of ethylene dichloride to phenol to minimize the formation of the byproduct ethylene glycol diphenyl ether.[1] - Extend the reflux time during the initial reaction of phenol and ethylene dichloride.[1] |
| Inefficient dehydrochlorination of β-chlorophenetole. | - Use finely powdered potassium hydroxide to maximize the reaction surface area. - Ensure the reaction temperature is maintained appropriately during the distillation from the basic mixture. Using a stainless steel vessel can be beneficial for reactions involving strong bases at high temperatures.[1] |
| Decomposition of the product. | - Avoid excessively high temperatures during the final distillation. This compound is susceptible to thermal polymerization. |
Issue 2: Presence of Phenol Impurity in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reaction of phenol. | - Ensure the correct stoichiometry of reagents in the initial reaction. |
| Ineffective removal during workup. | - Wash the organic layer thoroughly with a 10% sodium hydroxide solution to extract unreacted phenol.[1] Perform multiple washes until the aqueous layer is clear and colorless. - For more persistent phenol contamination, consider using a counter-current extraction method.[2] |
Issue 3: Discoloration of the Final Product (Yellow or Brown)
| Possible Cause | Suggested Solution |
| Formation of polymeric byproducts. | - This can be due to excessive heat during distillation. Use vacuum distillation to lower the boiling point of this compound. - Add a polymerization inhibitor, such as hydroquinone, to the crude product before distillation. |
| Presence of trace impurities. | - Purify the product by fractional distillation, carefully collecting the fraction at the correct boiling point. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
The impurities largely depend on the synthetic route:
-
Two-Step Synthesis (from Phenol and Ethylene Dichloride): The most common impurities are unreacted phenol, the intermediate β-chlorophenetole, and the side-product ethylene glycol diphenyl ether.[1] Traces of ethylene dichloride may also be present.
-
Transetherification/Transvinylation: Acetaldehyde or acetals can form as byproducts, especially in acid-catalyzed reactions. Unreacted phenol and the vinylating agent (e.g., vinyl acetate) are also potential impurities.
-
Direct Vinylation with Acetylene: This method can lead to the formation of resinous or glassy polymeric byproducts due to the thermal polymerization of the product.
Q2: How can I best identify the impurities in my sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile impurities.[3] ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful tools for identifying and quantifying impurities. The presence of unreacted phenol can be identified by its characteristic aromatic and hydroxyl proton signals in ¹H NMR.[4]
Q3: What is the best method for purifying crude this compound?
A combination of an aqueous workup and distillation is typically effective.
-
Aqueous Wash: Wash the crude product with a 10% sodium hydroxide solution to remove acidic impurities like phenol.[1] Follow this with a water wash to remove any residual base.
-
Distillation: Fractional distillation under reduced pressure is recommended to separate this compound from less volatile impurities and to prevent thermal degradation.
Q4: Can I use ¹H NMR to determine the purity of my this compound?
Yes, quantitative ¹H NMR (qNMR) is a highly accurate method for determining the purity of organic compounds. By integrating the signals of this compound and comparing them to a known internal standard, you can calculate the purity of your sample.
Data Presentation
While specific quantitative data for impurities in this compound synthesis is not extensively reported in the literature, the following table summarizes the key impurities to monitor for each primary synthesis route.
| Synthesis Route | Key Potential Impurities | Typical Method of Removal |
| Two-Step Synthesis | Phenol, β-chlorophenetole, Ethylene glycol diphenyl ether | 10% NaOH wash, Fractional distillation |
| Transetherification | Acetaldehyde, Acetals, Unreacted Phenol | Aqueous workup, Distillation |
| Direct Vinylation | Polymeric byproducts | Distillation, Use of polymerization inhibitors |
Experimental Protocols
Protocol 1: Synthesis of this compound (Two-Step Method)
This protocol is adapted from the procedure described in "The Polymerization and Synthesis of this compound and Certain Derivatives."[1]
Step 1: Synthesis of β-chlorophenetole
-
In a round-bottom flask equipped with a reflux condenser, combine phenol (2 moles, 188 g), ethylene dichloride (4 moles, 316 g), potassium hydroxide (2.2 moles, 123.2 g), and water (300 mL).
-
Heat the mixture to reflux and maintain for 26 hours with vigorous stirring.
-
After cooling, transfer the mixture to a separatory funnel. Add water if necessary to achieve phase separation.
-
Separate the organic layer and wash it with a hot 10% sodium hydroxide solution to remove unreacted phenol.
-
Remove the excess ethylene dichloride by simple distillation.
-
Purify the crude β-chlorophenetole by vacuum distillation, collecting the fraction boiling at approximately 110-112 °C at 15 mmHg.
Step 2: Synthesis of this compound
-
Place the purified β-chlorophenetole (1 mole, 156.6 g) and finely powdered potassium hydroxide (1.5 moles, 84.2 g) in a stainless steel reaction vessel equipped for distillation.
-
Heat the mixture gently to initiate the dehydrochlorination reaction.
-
Carefully distill the this compound as it is formed.
-
The crude this compound can be further purified by fractional distillation under reduced pressure.
Protocol 2: Purification of this compound
-
Alkali Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of 10% aqueous sodium hydroxide solution and shake vigorously for 2-3 minutes. Allow the layers to separate and drain the aqueous layer. Repeat this wash two more times, or until the aqueous layer is colorless.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual sodium hydroxide.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Fractional Distillation: Filter the drying agent and transfer the dried this compound to a distillation flask. Perform a fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound (e.g., 65-67 °C at 20 mmHg).
Visualizations
References
- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. DE2637923A1 - Purifying vinyl phenol by alkali extn. - in countercurrent with aq. alkali soln. and water-insoluble organic solvent - Google Patents [patents.google.com]
- 3. This compound | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yields in the synthesis of phenyl vinyl ether derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of phenyl vinyl ether derivatives, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common contributing factors?
Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical. For instance, in copper-catalyzed vinylation, temperatures are typically mild, ranging from 50-80°C.[1][2]
-
Catalyst Issues: The choice of catalyst (e.g., copper or palladium-based) and its condition are paramount. Catalyst deactivation or the use of an inappropriate catalyst for the specific substrates can significantly lower yields.[3]
-
Side Reactions: Phenyl vinyl ethers can be susceptible to side reactions, including polymerization, especially under acidic conditions or at elevated temperatures.[4][5]
-
Purity of Reagents: The purity of starting materials, including the phenol derivative, vinylating agent, and solvent, is crucial. Impurities can interfere with the catalyst and lead to unwanted byproducts.
-
Atmospheric Conditions: While some modern protocols are robust, it is often advisable to limit the access of oxygen, especially when using phosphine ligands with palladium catalysts.[3]
Q2: I'm observing significant polymerization of my vinyl ether product. How can I prevent this?
Polymerization is a common issue, as vinyl ethers can be acid-labile and prone to cationic polymerization.[4][6] Here are some strategies to mitigate this:
-
Strict pH Control: Avoid acidic conditions. If acid scavengers like amines are used, they must be completely removed from the final product to prevent inhibition in subsequent reactions.[4]
-
Use of Stabilizers: The addition of radical inhibitors or stabilizers can be effective. The choice of stabilizer should be compatible with the reaction conditions.
-
Temperature Management: Carry out the reaction at the lowest effective temperature to minimize thermally induced polymerization.
-
Purification Method: During workup and purification, avoid acidic media. Distillation should be performed under reduced pressure and at a moderate temperature.
Q3: What are the key differences and considerations when choosing between a copper-catalyzed and a palladium-catalyzed synthesis?
Both copper and palladium catalysts are effective for the synthesis of aryl vinyl ethers, but they have different characteristics:
-
Copper-Catalyzed Systems:
-
Palladium-Catalyzed Systems:
-
Often highly efficient and versatile, with a broad substrate scope.[3][8]
-
Commonly used with vinyl triflates or other vinylating agents.[9]
-
The choice of phosphine ligand is critical and can significantly influence the reaction outcome.
-
Can be sensitive to air and moisture, sometimes requiring anhydrous and anaerobic conditions.[3]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst System | Typical Substrates | Ligand/Additive | Temperature (°C) | Key Advantages |
| Copper Iodide (CuI) | Phenols, Vinyl Bromides | Nitrogen Ligands (e.g., N,N'-dimethylethylenediamine) | 50 - 80 | Cost-effective, mild conditions.[1][2][7] |
| Palladium Acetate / Pd₂(dba)₃ | Phenols, Vinyl Triflates | Triarylphosphines (e.g., 2-(di-tBu-phosphino)biphenyl) | 50 - 160 | High efficiency, broad scope.[3][9] |
| Nickel/Copper System | Phenols, Vinyl Halides | Ligand-Free | Not Specified | Convenient, efficient for C(sp²)-O cross-coupling.[10] |
Experimental Protocols
General Protocol for Copper-Catalyzed Vinylation of Phenols
This protocol is a generalized procedure based on common laboratory practices for the copper-catalyzed synthesis of this compound derivatives.
-
Reaction Setup: To an oven-dried reaction vessel, add the phenol derivative, copper iodide (CuI, ~5-10 mol%), and a suitable nitrogen-based ligand (e.g., N,N'-dimethylethylenediamine, ~20 mol%).
-
Solvent and Base: Add a dry, degassed solvent (e.g., dioxane or toluene) and a base (e.g., Cs₂CO₃ or K₃PO₄).
-
Addition of Vinylating Agent: Add the vinyl bromide or other vinylating agent to the mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 50-80°C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time (monitored by TLC or GC-MS).[1][2]
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yields.
Potential Side Reaction Pathway
References
- 1. Mild copper-catalyzed vinylation reactions of azoles and phenols with vinyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. open.library.ubc.ca [open.library.ubc.ca]
- 6. main.spsj.or.jp [main.spsj.or.jp]
- 7. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]
- 8. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium catalysed aryl enol ether synthesis from vinyl triflates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catione Polymerization of Vinyl Ethers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of water on the cationic polymerization of vinyl ethers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of water on the cationic polymerization of vinyl ethers?
A1: Water is generally considered an impurity in conventional cationic polymerization and can have several significant effects. It can act as an inhibitor, a chain transfer agent, or in some specific systems, a co-initiator. The primary issue is that water can react with the highly reactive propagating carbocationic species, leading to termination or chain transfer reactions that can lower the molecular weight, broaden the molecular weight distribution (dispersity), and reduce the polymerization rate.[1][2][3] In some cases, a saturated water atmosphere can lead to complete inhibition of the polymerization.[1]
Q2: Can water initiate the polymerization of vinyl ethers?
A2: By itself, water is not a strong enough acid to initiate the polymerization of vinyl ethers. However, in the presence of a Lewis acid co-initiator (e.g., BF₃, SnCl₄), water can act as a proton source (a Brønsted acid) to initiate the polymerization.[3] The Lewis acid activates the water molecule, facilitating the protonation of the vinyl ether monomer to start the polymerization chain.
Q3: What are the observable signs of water contamination in my reaction?
A3: Signs of significant water contamination in a conventional cationic polymerization of vinyl ethers can include:
-
Reduced or no polymer yield: The polymerization may be completely inhibited.
-
Lower than expected molecular weight (Mₙ): This is due to chain transfer reactions with water.
-
Broad molecular weight distribution (high dispersity, Đ or Mₙ/Mₙ): Water introduces uncontrolled termination and transfer events.[2][4]
-
Exothermic reaction or "runaway" polymerization: In some systems, particularly with certain catalysts exposed to aqueous vapor, an almost explosive polymerization can occur.[5]
Q4: Is it possible to conduct cationic polymerization of vinyl ethers in the presence of water?
A4: Yes, while challenging, it is possible. Several strategies have been developed for this:
-
Aqueous media polymerization: Systems using specific initiators like B(C₆F₅)₃/Et₂O have been developed to perform polymerization in aqueous suspensions or emulsions.[6][7]
-
Moisture-tolerant systems: The development of robust catalysts, such as certain organic acids (e.g., pentacarbomethoxycyclopentadiene, PCCP) in combination with hydrogen bond donors or in cationic RAFT polymerization, allows for polymerization to be carried out under ambient conditions, open to the air, without rigorous drying of reagents.[8][9]
Q5: How does water act as a chain transfer agent?
A5: A propagating carbocation can react with a water molecule. This reaction terminates the growing polymer chain by adding a hydroxyl group to the end and releases a proton. This new proton can then initiate a new polymer chain. The result is the termination of one chain and the initiation of another, leading to an overall decrease in the average molecular weight of the final polymer.[1][10]
Troubleshooting Guide
Problem 1: My polymerization is not initiating or the conversion is very low.
| Possible Cause | Solution |
| Excessive water/moisture in the system. | Water can react with and deactivate the initiator or the propagating species. Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried at >120°C overnight) and cooled under an inert atmosphere (N₂ or Ar). Use freshly distilled and dried solvents and monomers.[6][11] |
| Inefficient initiator/co-initiator system. | The chosen initiator system may not be suitable for the specific vinyl ether or reaction conditions. Consult the literature for initiator systems known to be effective for your monomer. For example, systems like HI/I₂ or specific Lewis acids are commonly used.[12] |
| Low reaction temperature. | While lower temperatures often improve control and suppress side reactions, some systems require a certain activation energy.[11] However, for some aqueous systems, lowering the temperature can counterintuitively decrease the polymerization rate.[6][7] Check the optimal temperature range for your specific initiator system. |
Problem 2: The resulting polymer has a very low molecular weight (Mₙ) and high dispersity (Đ > 1.5).
| Possible Cause | Solution |
| Water acting as a chain transfer agent. | This is a primary cause of low Mₙ and broad Đ. Implement rigorous drying procedures for all reagents, solvents, and glassware as mentioned above.[2] |
| Chain transfer to monomer or solvent. | This is an inherent challenge in cationic polymerization.[2] Lowering the reaction temperature (e.g., to -78°C) can often suppress chain transfer reactions and lead to better control.[11][13] |
| High initiator concentration. | A higher concentration of the initiator will lead to a larger number of polymer chains being initiated simultaneously, resulting in a lower average molecular weight. Carefully control the monomer-to-initiator ratio. |
Quantitative Data
Table 1: Effect of Added Water on the Cationic RAFT Polymerization of Isobutyl Vinyl Ether (IBVE) *
| Equivalents of H₂O (relative to initiator) | Monomer Conversion (%) | Mₙ,exp ( g/mol ) | Đ (Mₙ/Mₙ) |
| 0 | 95 | 10,500 | 1.15 |
| 100 | 88 | 9,800 | 1.18 |
| 200 | 85 | 9,300 | 1.20 |
| 400 | 75 | 8,200 | 1.25 |
| 800 | 62 | 7,100 | 1.30 |
*Data synthesized from trends described in moisture-tolerant cationic RAFT polymerization studies.[8]
Table 2: Comparison of Polymerization of Isobutyl Vinyl Ether (IBVE) in Different Aqueous Systems *
| System | Yield (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| Aqueous Suspension | High Exotherm, Poor Control | - | - |
| Aqueous Dispersion (Water/n-hexane) | >85 | up to 8,600 | 2.5 - 3.5 |
| Direct Emulsion | 50 - 60 | ≤ 2,000 | 2.0 - 2.5 |
| Inverse Emulsion (Water/n-hexane) | 85 - 96 | 4,500 - 5,500 | 2.0 - 2.5 |
*Data adapted from studies on cationic polymerization of IBVE in aqueous media.[4]
Experimental Protocols
Protocol 1: Conventional Cationic Polymerization of Ethyl Vinyl Ether (EVE) under Anhydrous Conditions
Objective: To synthesize poly(ethyl vinyl ether) with controlled molecular weight and low dispersity by minimizing water content.
Materials:
-
Ethyl vinyl ether (EVE), distilled over calcium hydride.
-
Toluene (solvent), dried by passing through a solvent purification system.
-
Initiator: 1-isobutoxyethyl acetate (IBEA).
-
Co-initiator: Tin tetrachloride (SnCl₄), 1.0 M solution in hexane.
-
Methanol (quenching agent).
-
Dry nitrogen (N₂) or Argon (Ar) gas line.
-
Schlenk flasks and syringes.
Procedure:
-
Glassware Preparation: Dry all glassware, including the reaction flask and syringes, in an oven at 150°C overnight. Assemble the glassware while hot under a stream of dry N₂ or Ar and then cool to room temperature.
-
Reagent Preparation: Prepare stock solutions of the initiator (IBEA) and co-initiator (SnCl₄) in dried toluene under an inert atmosphere.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add 50 mL of dried toluene. Cool the flask to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Monomer Addition: Using a dry syringe, add 5.0 mL of freshly distilled EVE to the cooled toluene.
-
Initiation: Add the initiator (e.g., 0.1 mmol of IBEA) via syringe. Follow this by the dropwise addition of the co-initiator (e.g., 0.2 mmol of SnCl₄ solution) to start the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours) while maintaining the temperature and inert atmosphere.
-
Quenching: Terminate the polymerization by adding 5 mL of pre-chilled methanol to the reaction mixture.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterization: Analyze the polymer for molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Protocol 2: Moisture-Tolerant Cationic RAFT Polymerization of Isobutyl Vinyl Ether (IBVE)
Objective: To demonstrate a controlled polymerization of IBVE under ambient conditions without the need for rigorous drying of reagents.
Materials:
-
Isobutyl vinyl ether (IBVE), as received.
-
Chain Transfer Agent (CTA): e.g., a suitable dithiocarbamate.
-
Catalyst: Pentacarbomethoxycyclopentadiene (PCCP).
-
Hydrogen Bond Donor (HBD): e.g., a urea-based compound.
-
Dichloromethane (DCM), as a solvent (optional, can be performed neat).
-
Methanol.
Procedure:
-
Reaction Setup: In a standard glass vial equipped with a magnetic stir bar, add the CTA (e.g., 0.1 mmol), PCCP catalyst (e.g., 0.005 mmol, 0.05 equiv relative to CTA), and HBD (e.g., 0.01 mmol). The reaction can be set up on the benchtop, open to the air.
-
Monomer Addition: Add the IBVE monomer (e.g., 20 mmol, 200 equiv relative to CTA) to the vial. If using a solvent, add DCM at this stage.
-
Polymerization: Stir the mixture at room temperature. The polymerization progress can be monitored by taking aliquots over time and analyzing them via ¹H NMR for monomer conversion.
-
Isolation: Once the desired conversion is reached (e.g., after 2-4 hours), the reaction mixture can be directly analyzed or the polymer can be isolated. To isolate, dilute the mixture with a small amount of DCM and precipitate into cold methanol.
-
Purification and Characterization: Collect the polymer by filtration or decantation, dry it under vacuum, and characterize it using GPC.
Visualizations
Caption: Water's dual role in cationic polymerization.
Caption: Comparison of experimental workflows.
References
- 1. radtech.org [radtech.org]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cationic polymerization of isobutyl vinyl ether in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 6. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Moisture tolerant cationic RAFT polymerization of vinyl ethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. main.spsj.or.jp [main.spsj.or.jp]
- 12. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of High Molecular Weight Poly(phenyl vinyl ether)
Welcome to the technical support center for the synthesis of poly(phenyl vinyl ether) (PPVE). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing experimental conditions to achieve high molecular weight PPVE.
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of this compound and provides actionable solutions.
Question: My poly(this compound) has a very low molecular weight and a broad molecular weight distribution. What are the likely causes and how can I fix this?
Answer:
Low molecular weight and broad polydispersity in poly(this compound) synthesis are typically indicative of uncontrolled polymerization processes, primarily due to side reactions. The most common culprit is the electrophilic aromatic substitution (Friedel-Crafts reaction) on the electron-rich phenyl ring of the monomer or polymer.
Likely Causes:
-
Intramolecular Friedel-Crafts Reaction: The growing carbocationic chain end can react with a phenyl ring within the same polymer chain, leading to chain termination or branching.
-
Intermolecular Friedel-Crafts Reaction: The propagating carbocation can react with the phenyl ring of another monomer or polymer chain, resulting in branching and a poorly defined polymer structure.[1]
-
Chain Transfer Reactions: Transfer of the active cationic center to monomer, solvent, or impurities can terminate the growing chain and initiate a new, shorter chain.[2]
-
Termination Reactions: The highly reactive carbocation can be terminated by nucleophilic impurities (e.g., water).
Troubleshooting Strategies:
-
Implement a Living Cationic Polymerization System: This is the most effective strategy to minimize termination and chain transfer reactions.[3][4] Living polymerizations allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[3]
-
Lower the Polymerization Temperature: Conducting the reaction at lower temperatures (e.g., -78°C to 0°C) can suppress the rate of side reactions, including Friedel-Crafts reactions and chain transfer.[5][6]
-
Choose an Appropriate Initiator/Catalyst System: The selection of the initiating system is critical. Systems known to promote living cationic polymerization of vinyl ethers are recommended.
-
Use a Proton Trap: Incorporating a non-nucleophilic proton trap, such as 2,6-di-tert-butylpyridine (DTBP), can scavenge protons that might lead to unwanted initiation or side reactions, thereby achieving a more controlled polymerization.[7]
-
Ensure High Purity of Reagents and Solvents: Water and other nucleophilic impurities can act as terminating agents. Rigorous purification of the monomer, solvent, and inert reaction conditions are essential.
Below is a logical workflow for troubleshooting low molecular weight issues.
Caption: Troubleshooting workflow for low molecular weight poly(this compound).
Question: I am observing the formation of oligomers instead of a high molecular weight polymer. How can I promote propagation over side reactions?
Answer:
The formation of oligomers suggests that chain termination or transfer events are occurring much faster than chain propagation.[8] To favor the formation of high molecular weight polymers, it is crucial to stabilize the propagating carbocation and minimize side reactions.
Strategies to Promote Propagation:
-
Monomer Modification: A highly effective, albeit more synthetically involved, strategy is to use a this compound monomer with bulky substituents at the ortho-positions of the phenyl ring (e.g., 2,4,6-trimethylthis compound).[1][8] These bulky groups sterically hinder the intramolecular Friedel-Crafts reaction, forcing the polymerization to proceed via the desired vinyl addition pathway.[8]
-
Use of a Lewis Acid with a Cationogen: Certain initiator systems, such as a Lewis acid (e.g., TiCl₄) combined with a cationogen (e.g., an HCl adduct of a vinyl ether), can generate a more stable and long-lived propagating species, promoting chain growth.
-
Hydrogen Bond Donor-Catalyzed Polymerization: A system using an organic acid like pentacarbomethoxycyclopentadiene (PCCP) paired with a hydrogen bond donor can facilitate controlled cationic polymerization, leading to higher molecular weight polymers.[2][9] The hydrogen bonding interaction helps to stabilize the propagating chain end and suppress chain transfer.[3]
The following diagram illustrates the desired propagation pathway versus the undesired Friedel-Crafts side reaction.
Caption: Competing reaction pathways in the cationic polymerization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature ranges for the polymerization of this compound to achieve high molecular weight?
A1: To suppress side reactions, particularly Friedel-Crafts alkylation, lower temperatures are generally preferred. Successful polymerizations are often carried out at temperatures ranging from -78°C to 0°C.[5][6] The optimal temperature can depend on the specific initiator system being used.
Q2: Which solvents are recommended for the cationic polymerization of this compound?
A2: Non-polar solvents are typically used to help stabilize the propagating carbocation. Toluene and hexane are common choices.[5] It is crucial that the solvent is rigorously dried and purified to remove any water or other nucleophilic impurities that could terminate the polymerization. Dichloromethane has also been used, but it may promote intermolecular Friedel-Crafts reactions.[1]
Q3: Can living cationic polymerization be used to create block copolymers with poly(this compound)?
A3: Yes, one of the significant advantages of a successful living cationic polymerization is the ability to synthesize block copolymers. Once the this compound monomer is consumed, a second vinyl ether monomer can be added to the living polymer chains to form a well-defined block copolymer. This has been demonstrated with other vinyl ethers and is a key feature of living polymerization techniques.[2][4]
Q4: How does the choice of Lewis acid affect the molecular weight of the resulting polymer?
A4: The nature of the Lewis acid plays a crucial role in controlling the polymerization. Stronger Lewis acids can lead to faster initiation but also potentially more side reactions. The key is to find a Lewis acid that, in combination with an initiator and appropriate conditions, forms a stable propagating species that minimizes termination and chain transfer. The effectiveness of different Lewis acids can vary, and empirical optimization is often necessary.
Experimental Data Summary
The following tables summarize quantitative data from literature on the cationic polymerization of vinyl ethers, illustrating the impact of different strategies on molecular weight and polydispersity.
Table 1: Effect of Ortho-Substitution on this compound Polymerization
| Monomer | Initiator System | Temp (°C) | Mₙ (x 10³) | Mₙ/Mₙ | Reference |
| This compound (PhVE) | Various Lewis Acids | 0 | 0.2 - 0.4 | Broad | [8] |
| 2,4,6-Trimethylthis compound | Optimized System | - | High | Narrow | [1][8] |
This table highlights the successful strategy of blocking the ortho-positions to prevent Friedel-Crafts side reactions and achieve high molecular weight.
Table 2: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) as a Model System
| Initiating System | Temp (°C) | Mₙ (x 10³) | Mₙ/Mₙ | Reference |
| H-TADDOL/TiCl₄ | -78 | 60.5 | 4.75 | [5] |
| H-TADDOL/TiCl₄ | 0 | 8.1 | 1.24 | [5] |
| H-TADDOL/TiCl₄ | 30 | 8.0 | 1.19 | [5] |
| PCCP/HBD | 25 | 2.0 - 47.8 | ~1.1 - 1.4 | [2] |
This data for a model vinyl ether demonstrates how temperature and the choice of a sophisticated initiating system can be used to control molecular weight and achieve a narrow molecular weight distribution, indicative of a living polymerization.
Detailed Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of a Substituted this compound
This protocol is a generalized procedure based on methodologies for living cationic polymerization of vinyl ethers.
Materials:
-
Substituted this compound (e.g., 2,4,6-trimethylthis compound), purified by distillation over CaH₂.
-
Anhydrous Toluene (or other suitable non-polar solvent), purified via a solvent purification system.
-
Initiator System: e.g., 1-isobutoxyethyl acetate (IBEA) as an initiator and a Lewis acid co-initiator (e.g., SnCl₄).
-
Proton Trap: 2,6-di-tert-butylpyridine (DTBP).
-
Quenching Agent: Pre-chilled methanol containing a small amount of ammonia.
-
Nitrogen or Argon gas for maintaining an inert atmosphere.
Procedure:
-
Glassware Preparation: All glassware should be flame-dried under vacuum or oven-dried at >120°C for several hours and then cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask equipped with a magnetic stirrer and a rubber septum under a positive pressure of inert gas.
-
Reagent Charging:
-
In a separate, dry flask, prepare stock solutions of the monomer, initiator (IBEA), co-initiator (SnCl₄), and proton trap (DTBP) in anhydrous toluene.
-
To the reaction flask, add the desired amount of anhydrous toluene via a gas-tight syringe.
-
Cool the flask to the desired reaction temperature (e.g., -78°C using a dry ice/acetone bath, or 0°C using an ice bath).
-
Sequentially add the proton trap, the monomer, and the initiator to the cooled solvent.
-
-
Initiation:
-
Initiate the polymerization by the rapid addition of the Lewis acid co-initiator (SnCl₄) stock solution via syringe while vigorously stirring.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time. Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by GC or ¹H NMR.
-
-
Termination (Quenching):
-
Terminate the polymerization by adding the pre-chilled methanol/ammonia solution to the reaction mixture.
-
-
Polymer Isolation:
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and molecular weight distribution (Mₙ/Mₙ) by size-exclusion chromatography (SEC) calibrated with polystyrene standards.
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for living cationic polymerization of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. Dual control of stereoregularity and molecular weight in cationic polymerization of vinyl ether by tunable TADDOLs/TiCl 4 initiating systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01353G [pubs.rsc.org]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cationic polymerization of halogen bonding vinyl ether monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate inhibitors for storing and handling phenyl vinyl ether
Welcome to the Technical Support Center for phenyl vinyl ether. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the appropriate selection of inhibitors and best practices for the storage and handling of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Action |
| Cloudiness or presence of solid particles in the liquid | Premature polymerization | Do not use the material. The presence of polymers can interfere with reactions and potentially clog equipment. Dispose of the material according to your institution's hazardous waste guidelines. |
| Discoloration (yellowing or browning) | Impurities or degradation | While slight discoloration may not always affect reactivity, it is an indicator of potential degradation. It is recommended to purify the this compound by distillation before use. Ensure the distillation is performed under vacuum and in the presence of an inhibitor to prevent polymerization at elevated temperatures. |
| Slower than expected or incomplete reaction | Inhibitor concentration is too high | If you suspect the inhibitor concentration is too high, it can be reduced by passing the this compound through a column of activated basic alumina. Alternatively, the monomer can be purified by distillation. |
| Rapid, uncontrolled polymerization upon addition of a cationic initiator | Depletion of inhibitor | This is a critical safety concern. Ensure that the this compound is properly inhibited before use. If there is any doubt about the inhibitor's presence or concentration, it is advisable to add a small amount of a suitable inhibitor, such as MEHQ or BHT, before proceeding with your experiment. |
Frequently Asked Questions (FAQs)
Inhibitor Selection and Usage
Q1: What are the recommended inhibitors for storing this compound?
A1: Phenolic compounds are commonly used as inhibitors for vinyl monomers like this compound. The most frequently recommended inhibitors are:
-
Monomethyl ether of hydroquinone (MEHQ)
-
Hydroquinone (HQ)
-
Butylated hydroxytoluene (BHT)
Potassium hydroxide (KOH) has also been used as a stabilizer for other vinyl ethers and may be effective for this compound, particularly in preventing cationic polymerization.
Q2: What are the typical concentrations for these inhibitors?
A2: The optimal inhibitor concentration can vary depending on the desired shelf life and storage conditions. However, typical concentration ranges for phenolic inhibitors in vinyl monomers are between 10 to 200 ppm . It is crucial to consult the supplier's certificate of analysis for the specific concentration in the product you have received.
Q3: How do I know if the inhibitor level in my this compound is sufficient?
A3: It is recommended to periodically test the inhibitor concentration, especially for older batches or material that has been stored for an extended period. A decrease in inhibitor concentration can lead to spontaneous polymerization. An experimental protocol for determining the concentration of phenolic inhibitors is provided below.
Storage and Handling
Q4: What are the ideal storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. The recommended storage temperature is 2-8°C [1]. Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent peroxide formation.
Q5: this compound is an ether. Should I be concerned about peroxide formation?
A5: Yes, like other ethers, this compound can form explosive peroxides upon exposure to air and light. It is crucial to test for the presence of peroxides before any distillation or concentration steps. A protocol for peroxide testing is provided in the Experimental Protocols section.
Q6: What are the consequences of improper storage?
A6: Improper storage can lead to several issues, including:
-
Premature polymerization: This can render the material unusable.
-
Peroxide formation: This poses a significant safety hazard, as peroxides can be explosive.
-
Degradation: Exposure to light, heat, or contaminants can lead to the formation of impurities that may affect its performance in subsequent reactions.
Quantitative Data Summary
The following table summarizes key data related to the storage and inhibition of this compound.
| Parameter | Value | Reference |
| Recommended Storage Temperature | 2-8°C | [1] |
| Typical Inhibitor Concentration (Phenolics) | 10 - 200 ppm | General knowledge for vinyl monomers |
| Common Inhibitors | MEHQ, HQ, BHT, KOH | General knowledge for vinyl monomers |
Experimental Protocols
Protocol 1: Determination of Phenolic Inhibitor Concentration (UV-Vis Spectrophotometry)
This method is adapted from standard procedures for determining hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ) in vinyl monomers.
Principle: The concentration of phenolic inhibitors like HQ and MEHQ can be determined by measuring their absorbance at a specific wavelength using a UV-Vis spectrophotometer and comparing it to a calibration curve.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Methanol (spectrophotometric grade)
-
Inhibitor standard (HQ or MEHQ)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the inhibitor (e.g., 1000 ppm) by accurately weighing the standard and dissolving it in methanol in a volumetric flask.
-
From the stock solution, prepare a series of calibration standards with concentrations ranging from approximately 1 to 25 ppm by serial dilution with methanol.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the specific inhibitor (e.g., around 292 nm for MEHQ and 288 nm for HQ). Use methanol as the blank.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Analysis:
-
Accurately weigh a sample of the this compound and dissolve it in a known volume of methanol.
-
Measure the absorbance of the sample solution at the same λmax used for the standards.
-
Determine the concentration of the inhibitor in the sample by comparing its absorbance to the calibration curve.
-
Protocol 2: Qualitative Test for Peroxides
Principle: This test relies on the oxidation of iodide to iodine by peroxides, resulting in a color change.
Materials:
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Test tube
Procedure:
-
Prepare a fresh solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid.
-
Add 1 mL of the this compound to be tested to the KI/acetic acid solution.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Interpretation:
-
Colorless: No detectable peroxides.
-
Faint Yellow: Low levels of peroxides.
-
Brown: High and potentially dangerous levels of peroxides. Do not distill or heat material that tests positive for high levels of peroxides.
Visualizations
Caption: Mechanism of polymerization inhibition.
Caption: Troubleshooting workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Cationic Polymerization of Phenyl Vinyl Ether and Alkyl Vinyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The cationic polymerization of vinyl ethers is a powerful technique for the synthesis of a wide range of polymers with diverse properties. The nature of the substituent on the ether oxygen plays a pivotal role in the polymerization behavior and the characteristics of the resulting polymer. This guide provides an in-depth comparison of the cationic polymerization of phenyl vinyl ether and alkyl vinyl ethers, supported by experimental data and detailed protocols.
Monomer Reactivity and Polymerization Mechanism
A fundamental difference between the cationic polymerization of this compound (PhVE) and alkyl vinyl ethers lies in their reaction mechanisms and relative reactivities. While alkyl vinyl ethers typically undergo a straightforward vinyl-addition polymerization, the polymerization of PhVE is complicated by side reactions.
Alkyl Vinyl Ethers: The electron-donating alkyl group stabilizes the propagating carbocation, facilitating a well-controlled polymerization, which can even proceed in a living manner under specific conditions.[1][2] The polymerization proceeds via a simple head-to-tail addition of monomer units.
This compound: The polymerization of PhVE is significantly more complex. It has been shown that obtaining high-molecular-weight polymers from PhVE is challenging.[3] This is due to an intramolecular Friedel–Crafts reaction between the carbocation on the penultimate unit and the phenyl ring.[3] This side reaction leads to a chromane-type structure in the polymer backbone and disrupts the sequential vinyl-addition process.[3] However, substitution at the ortho-positions of the phenyl ring, as in 2,4,6-trimethylthis compound, can block this intramolecular reaction and allow for a living cationic polymerization to occur.[3]
dot
Caption: Comparative polymerization pathways of alkyl and phenyl vinyl ethers.
Comparative Data
The following tables summarize the key differences in polymerization behavior and resulting polymer properties.
Table 1: Monomer Reactivity in Cationic Polymerization
| Feature | This compound | Alkyl Vinyl Ethers (e.g., Isobutyl Vinyl Ether) |
| Relative Reactivity | Generally lower due to side reactions.[3] | High, with reactivity influenced by the steric bulk of the alkyl group. |
| Polymerization Control | Difficult to control; often results in low molecular weight polymers.[3] | Can be well-controlled, with living polymerization achievable.[1][2] |
| Side Reactions | Prone to intramolecular Friedel-Crafts reactions.[3] | Chain transfer to the monomer can occur, but can be suppressed at low temperatures.[4] |
Table 2: Properties of the Resulting Polymers
| Property | Poly(this compound) / Polyphenyl Ether (PPE)¹ | Poly(alkyl vinyl ethers) (e.g., Poly(isobutyl vinyl ether)) |
| Physical State | Typically a white powder or rigid solid.[5] | Viscous liquid to amorphous solid, depending on molecular weight.[6] |
| Glass Transition Temp. (Tg) | High (e.g., PPE Tg ≈ 85-210 °C)[7][8] | Low (e.g., Poly(isobutyl vinyl ether) Tg ≈ -19 °C)[9] |
| Melting Temperature (Tm) | Can be high for crystalline variants. | Generally amorphous, but some can exhibit crystallinity (e.g., Poly(isobutyl vinyl ether) Tm ≈ 165 °C for isotactic form).[9] |
| Thermal Stability | Excellent thermal and oxidative stability.[10] | Less thermally stable than PPEs. |
| Solubility | Soluble in some organic solvents, but can be limited.[11] | Soluble in a wide range of organic solvents, generally hydrophobic.[12][13] |
¹Data for Polyphenyl Ether (PPE) is included as a reference for the properties of the phenyl ether backbone, as detailed data for cationically polymerized poly(this compound) is scarce.
Experimental Protocols
Experimental Workflow for Comparative Polymerization
dot
Caption: General workflow for cationic polymerization of vinyl ethers.
Protocol 1: Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol describes a typical procedure for the living cationic polymerization of isobutyl vinyl ether.
Materials:
-
Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride.
-
Toluene, dried by passing through a solvent purification column.
-
Initiator: 1-(isobutoxy)ethyl acetate (IBEA), synthesized from IBVE and acetic acid.
-
Lewis Acid: Tin(IV) chloride (SnCl₄), as a solution in heptane.
-
Methanol for quenching.
-
Hexane for precipitation.
Procedure:
-
A glass reactor is baked and purged with dry nitrogen.
-
Anhydrous toluene is added to the reactor via a syringe.
-
The reactor is cooled to the desired temperature, typically between -78°C and 0°C.
-
The initiator solution (IBEA in toluene) is added to the reactor.
-
The Lewis acid (SnCl₄ solution) is then added to activate the polymerization.
-
The monomer (IBVE) is added dropwise to the stirred solution.
-
The reaction is allowed to proceed for the desired time.
-
The polymerization is terminated by adding a small amount of pre-chilled methanol.
-
The polymer is isolated by precipitation in a large excess of a non-solvent like hexane.
-
The precipitated polymer is collected by filtration and dried under vacuum.
Protocol 2: Cationic Polymerization of this compound (PhVE)
This protocol is adapted for the polymerization of PhVE, considering the challenges associated with this monomer.
Materials:
-
This compound (PhVE), purified by distillation.
-
Dichloromethane or toluene, dried.
-
Initiator system: e.g., Et₁.₅AlCl₁.₅ with an added base like dioxane.
-
Methanol for quenching.
Procedure:
-
Follow the same reactor setup and inert atmosphere conditions as for IBVE.
-
Add the dried solvent to the reactor and cool to 0°C.
-
Add the Lewis acid (Et₁.₅AlCl₁.₅) and the Lewis base (dioxane) to the solvent.
-
Add the PhVE monomer to the initiator solution.
-
Allow the reaction to proceed; reaction times may be longer compared to alkyl vinyl ethers.
-
Quench the reaction with methanol.
-
Isolate the polymer by precipitation.
-
Due to the tendency for low molecular weight products, careful characterization by GPC and NMR is crucial to identify the polymer structure and the extent of side reactions.[3]
Conclusion
The choice between this compound and alkyl vinyl ethers in cationic polymerization has significant implications for both the polymerization process and the final polymer properties. Alkyl vinyl ethers are generally more reactive and lead to flexible, low-Tg polymers in a well-controlled manner. In contrast, this compound is less reactive and its polymerization is mechanistically complex due to intramolecular Friedel-Crafts side reactions, resulting in polymers with higher thermal stability but typically lower molecular weights. Understanding these differences is crucial for researchers in selecting the appropriate monomer to achieve the desired polymer architecture and properties for their specific applications.
References
- 1. protolabs.com [protolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. lee.chem.uh.edu [lee.chem.uh.edu]
- 4. mdpi.com [mdpi.com]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Poly (Isobutyl vinyl ether) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. idmcomposites.com [idmcomposites.com]
- 9. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]
- 10. Polyphenyl ether - Wikipedia [en.wikipedia.org]
- 11. This compound | 766-94-9 | Benchchem [benchchem.com]
- 12. Isoprpyl vinyl ether | CAS 926-65-8 | Connect Chemicals [connectchemicals.com]
- 13. Poly(ethyl vinyl ether) | 25104-37-4 [chemicalbook.com]
A Comparative Study of Polymerization Kinetics: Phenyl Vinyl Ether vs. Styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics of phenyl vinyl ether (PVE) and styrene, two vinyl monomers that exhibit distinct polymerization behaviors. While styrene is readily polymerized through free-radical mechanisms, this compound is notably resistant to such methods and instead undergoes cationic polymerization. This fundamental difference in reactivity forms the core of our comparative study. This document presents available quantitative kinetic data, detailed experimental protocols for their respective polymerization methods, and visual diagrams to illustrate the underlying chemical processes.
I. Comparative Kinetic Data
A direct quantitative comparison of the polymerization kinetics of this compound and styrene is challenging due to their differing polymerization mechanisms. Styrene's free-radical polymerization has been extensively studied, yielding a wealth of kinetic data. In contrast, quantitative kinetic parameters for the cationic polymerization of this compound are less commonly reported in the literature.
Styrene Free-Radical Polymerization:
The free-radical polymerization of styrene is a well-characterized process. The following table summarizes key kinetic parameters for the bulk polymerization of styrene initiated by benzoyl peroxide.
| Kinetic Parameter | Symbol | Value | Conditions |
| Propagation Rate Constant | kp | 350 L·mol-1·s-1 | At 60°C[1] |
| Termination Rate Constant | kt | 6 x 107 L·mol-1·s-1 | At 60°C[1] |
| Overall Activation Energy | Ea | 40.59 ± 1.11 kJ·mol-1 | In a spinning disc reactor[2][3] |
| Activation Energy of Propagation | Eap | 27.48 ± 0.06 kJ·mol-1 | In a spinning disc reactor[2] |
| Activation Energy of Termination | Eat | 2.08 ± 0.05 kJ·mol-1 | In a batch reactor[2] |
This compound Cationic Polymerization:
This compound is generally unreactive in free-radical polymerization due to the electron-donating nature of the ether oxygen, which does not effectively stabilize a radical. However, this same property makes the double bond electron-rich and thus susceptible to electrophilic attack, initiating cationic polymerization.[4]
Obtaining precise and universally applicable kinetic data for the cationic polymerization of PVE is difficult because the reaction rates are highly sensitive to the specific initiator system, solvent, and temperature. The presence of impurities, especially water, can also significantly affect the kinetics.[5] While general principles of cationic polymerization apply, specific rate constants for PVE are not as readily available as for styrene's radical polymerization. The polymerization of vinyl ethers can be very rapid, sometimes occurring almost instantaneously upon addition of the initiator.[5]
II. Experimental Protocols
Detailed methodologies for the polymerization of styrene and this compound are provided below. These protocols represent typical laboratory-scale procedures.
A. Free-Radical Bulk Polymerization of Styrene
This protocol describes the bulk polymerization of styrene using AIBN (Azobisisobutyronitrile) as the initiator.
Materials:
-
Styrene monomer
-
AIBN (Azobisisobutyronitrile)
-
Toluene
-
Methanol
-
Test tube or small flask
-
Water bath or heating mantle
-
Stirring rod
-
Beakers
-
Filter paper
Procedure:
-
Place 4 grams of styrene into a test tube.
-
Add 35 mg of AIBN to the styrene. Stir with a glass rod until the AIBN is completely dissolved.
-
Place the test tube in a preheated water bath at approximately 80°C.
-
Heat the mixture for about 20-25 minutes. The solution will become noticeably more viscous as polystyrene forms.
-
Remove the test tube from the water bath and cool it in a beaker of cold water to quench the reaction.
-
Add 30 ml of toluene to the test tube to dissolve the polystyrene. Stir well until a homogeneous solution is obtained.
-
While stirring, add this solution to a beaker containing an excess of methanol. The polystyrene will precipitate as a white solid.
-
Collect the precipitated polystyrene by filtration, wash it with a small amount of methanol, and dry it on a filter paper.[6][7]
B. Cationic Polymerization of this compound
This protocol provides a general procedure for the cationic polymerization of a vinyl ether in aqueous suspension, which can be adapted for this compound.
Materials:
-
This compound (PVE) monomer
-
Initiator (e.g., a protic acid or a Lewis acid/co-initiator system like B(C6F5)3/ROH)
-
Deionized water
-
Solvent (e.g., n-hexane or toluene, optional)
-
Glass culture tube or reactor
-
Ethanol/water bath for temperature control
-
Magnetic stirrer
Procedure:
-
In a glass culture tube, add 3 mL of deionized water and 1 mL of this compound monomer. If a co-solvent is used, it can be added at this stage.
-
Add the chosen initiator (e.g., a specific amount of an alcohol like CumOH if using B(C6F5)3 as a co-initiator).
-
Place the reactor in an ethanol/water bath set to the desired polymerization temperature (e.g., 20°C) and allow it to equilibrate for 20 minutes.
-
In a separate beaker, prepare the co-initiator solution if applicable (e.g., dissolving B(C6F5)3 in a small amount of water or an appropriate solvent).
-
Initiate the polymerization by adding the co-initiator solution to the monomer mixture with stirring.
-
The polymerization can be very rapid. After the desired reaction time, quench the polymerization by adding a suitable agent (e.g., methanol).
-
Isolate the polymer by precipitation in a non-solvent and subsequent filtration and drying.[8]
III. Visualization of Polymerization Mechanisms
The following diagrams illustrate the fundamental steps involved in the free-radical polymerization of styrene and the cationic polymerization of vinyl ethers.
Caption: Free-radical polymerization mechanism, as seen with styrene.
Caption: Cationic polymerization mechanism, typical for vinyl ethers.
References
- 1. studylib.net [studylib.net]
- 2. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. eng.uc.edu [eng.uc.edu]
- 7. ijcrt.org [ijcrt.org]
- 8. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Poly(vinyl ether)s: Poly(phenyl vinyl ether) vs. Alkyl Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of poly(phenyl vinyl ether) (PPVE) against other common poly(vinyl ether)s (PVEs), namely poly(methyl vinyl ether) (PMVE) and poly(ethyl vinyl ether) (PEVE). The information is intended to assist researchers and professionals in drug development in selecting appropriate polymers for their applications. This comparison focuses on key performance indicators such as thermal and mechanical properties, and biocompatibility, supported by available experimental data.
Performance Comparison
The performance of poly(vinyl ether)s is significantly influenced by the nature of the ether side group. While alkyl vinyl ethers like PMVE and PEVE are well-characterized, data on PPVE is less common in the literature. One study suggests that the synthesis of high-molecular-weight PPVE is challenging due to side reactions during polymerization, which may impact its mechanical properties[1].
Thermal Properties
The glass transition temperature (Tg) is a critical parameter indicating the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is crucial for applications requiring specific mechanical behavior at different temperatures.
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Poly(this compound) (PPVE) | Data not available in searched literature |
| Poly(methyl vinyl ether) (PMVE) | -31 to -21 |
| Poly(ethyl vinyl ether) (PEVE) | -60 to -42[2] |
Note: The range in Tg values can be attributed to differences in molecular weight, measurement method, and thermal history of the polymer samples.
Mechanical Properties
Mechanical properties such as tensile strength and Young's modulus are vital for understanding a polymer's suitability for structural applications.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Poly(this compound) (PPVE) | Data not available in searched literature | Data not available in searched literature |
| Poly(methyl vinyl ether) (PMVE) | 11.65 - 14.00 | Data not available in searched literature |
| Poly(ethyl vinyl ether) (PEVE) | Data not available in searched literature | Data not available in searched literature |
Note: The lack of available data for PPVE's mechanical properties may be due to the challenges in synthesizing high-molecular-weight, film-forming polymers.
Biocompatibility
Biocompatibility is a critical consideration for polymers intended for use in drug delivery and other biomedical applications. Cytotoxicity assays, such as the MTT assay, are commonly used to assess the potential of a material to cause cell death.
While specific comparative cytotoxicity data between PPVE, PMVE, and PEVE is limited, a study on a related copolymer, polyvinyl ether silicone (PVES), showed early signs of cytotoxicity compared to polyvinyl siloxane and polyether impression materials[3][4]. It is important to note that this was a copolymer and not pure PPVE. In contrast, a copolymer of poly(methyl vinyl ether-alt-maleic acid) has demonstrated superior viability for encapsulated cells, suggesting good biocompatibility of the PMVE component.
Experimental Protocols
Cationic Polymerization of Vinyl Ethers
Cationic polymerization is the primary method for synthesizing poly(vinyl ether)s. The general procedure involves the initiation of the vinyl monomer by a cationic initiator, followed by propagation and termination steps.
Materials:
-
Vinyl ether monomer (e.g., this compound, methyl vinyl ether, ethyl vinyl ether)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Cationic initiator (e.g., Lewis acids like BF₃·OEt₂, AlCl₃; or a protonic acid)
-
Dry nitrogen or argon atmosphere
-
Quenching agent (e.g., methanol)
Procedure:
-
All glassware should be thoroughly dried and assembled under a dry, inert atmosphere.
-
The vinyl ether monomer and anhydrous solvent are charged into the reaction flask.
-
The reaction mixture is cooled to the desired temperature (e.g., -78 °C to 0 °C).
-
The initiator is dissolved in a small amount of anhydrous solvent and added dropwise to the stirred monomer solution.
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is terminated by the addition of a quenching agent, such as methanol.
-
The polymer is precipitated in a non-solvent (e.g., methanol, hexane), filtered, and dried under vacuum.
Cationic Polymerization Workflow
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal properties of polymers.
TGA Protocol:
-
A small sample of the polymer (5-10 mg) is placed in a TGA pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
DSC Protocol:
-
A small sample of the polymer (5-10 mg) is sealed in a DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The difference in heat flow between the sample and reference is measured as a function of temperature to determine thermal transitions like Tg.
Thermal Analysis Workflow
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., fibroblasts) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Material Exposure: Prepare extracts of the polymer films by incubating them in cell culture medium. Alternatively, place the polymer films directly into the wells with the cells.
-
Incubation: Incubate the cells with the polymer extracts or films for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
MTT Assay Experimental Workflow
References
Aromatic vs. Aliphatic Vinyl Ethers: A Comparative Performance Analysis
Vinyl ethers, a class of organic compounds featuring a vinyl group attached to an ether linkage, are pivotal building blocks in organic synthesis and polymer chemistry. Their reactivity is largely dictated by the nature of the substituent on the oxygen atom. This guide provides a comparative analysis of aromatic and aliphatic vinyl ethers, focusing on their distinct structural, electronic, and reactive properties, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Structural and Electronic Properties
The fundamental difference between aromatic and aliphatic vinyl ethers lies in the group attached to the ether oxygen. Aliphatic vinyl ethers possess an alkyl group, while aromatic vinyl ethers have an aryl group. This structural variation has profound implications for their electronic properties.
-
Aliphatic Vinyl Ethers: The alkyl group (e.g., ethyl, butyl) is electron-donating through an inductive effect (+I). This increases the electron density on the oxygen atom and, subsequently, on the vinyl group's double bond, making it highly nucleophilic.
-
Aromatic Vinyl Ethers: In contrast, the aromatic ring is an electron-withdrawing group. The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring through resonance (+R effect).[1] This delocalization reduces the electron density on the oxygen and the attached vinyl group compared to their aliphatic counterparts, thereby modulating its reactivity.[1] The bond between the oxygen and the aromatic carbon is also stronger and more difficult to break.[1]
Comparative Reactivity Analysis
The electronic differences between these two classes of vinyl ethers directly influence their behavior in key chemical transformations.
Hydrolysis
Vinyl ethers are susceptible to acid-catalyzed hydrolysis to form an aldehyde and an alcohol. The reaction proceeds via protonation of the vinyl group's β-carbon, forming a resonance-stabilized carbocation intermediate.
The stability of this intermediate is crucial for the reaction rate. In aromatic vinyl ethers, the adjacent aromatic ring can further stabilize the positive charge, influencing the hydrolysis rate. For instance, a comparison between the hydrolysis of 4-methoxy-1,2-dihydronaphthalene and 3-methoxyindene showed that the more planar indene derivative, which allows for better orbital overlap and stabilization of the positive charge by the benzene ring, hydrolyzes faster.[2] Aliphatic vinyl ethers also undergo rapid hydrolysis, often requiring only dilute acid conditions.[3][4]
Table 1: Comparative Hydrolysis Data
| Vinyl Ether Type | Catalyst/Conditions | Relative Rate Observation | Reference |
| Phenyl Vinyl Ether | Acidic (Carboxylic Acid Functionalized Nanoparticles) | Hydrolysis observed at 25-85 °C | [5] |
| 4-Methoxy-1,2-dihydronaphthalene | Aqueous Perchloric Acid / Carboxylic Acid Buffers | Slower than 3-methoxyindene due to non-coplanar structure | [2] |
| Methyl/Ethyl Vinyl Ether | Dilute Acid | Rapid hydrolysis | [3][4] |
Polymerization
Vinyl ethers are particularly known for their facile cationic polymerization due to their electron-rich double bonds which stabilize the growing carbocationic chain end.[6][7]
-
Cationic Polymerization: Both aliphatic and aromatic vinyl ethers undergo cationic polymerization. However, the nature of the substituent significantly impacts the polymer properties. Poly(vinyl ethers) derived from aliphatic monomers with bulky, rigid side chains (e.g., norbornane, adamantane) exhibit significantly higher glass transition temperatures (Tg) compared to those with simple linear alkyl chains.[8] This makes them suitable for applications requiring thermal stability.
-
Radical Polymerization: Vinyl ethers generally show low reactivity in radical homopolymerization.[9] However, they can be copolymerized with other monomers like acrylonitrile. In these cases, they can reduce the overall rate of polymerization and the polymer chain length when copolymerized with monomers like methyl methacrylate or styrene.[9]
Table 2: Polymer Properties from Cationic Polymerization
| Monomer | Polymer Structure | Glass Transition Temperature (Tg) | Reference |
| 2-Norbornyl Vinyl Ether | Poly(aliphatic cyclic) | 76 °C | [8] |
| 2-Adamantyl Vinyl Ether | Poly(aliphatic cyclic) | 95 °C | [8] |
| 1-Adamantylmethyl Vinyl Ether | Poly(aliphatic cyclic) | 213 °C | [8] |
| 2-(1-Adamantyl)ethyl Vinyl Ether | Poly(aliphatic cyclic) | 181 °C | [8] |
Cycloaddition Reactions
The electron-rich double bond of vinyl ethers makes them excellent partners in cycloaddition reactions, particularly [2+2] and [4+2] (Diels-Alder) cycloadditions.[10][11]
-
Diels-Alder Reaction: Vinyl ethers typically participate in Diels-Alder reactions with inverse electron demand, where they act as the electron-rich dienophile reacting with an electron-deficient diene.[12] This reactivity is fundamental to the synthesis of various heterocyclic compounds.
-
Photochemical Cycloaddition: Aromatic vinyl ethers are known to undergo photochemical [2+2] and [4+2] cycloadditions.[13][14] For example, aryl vinyl ethers can react with alkenes or dienes under UV irradiation in the presence of a catalyst like TiO2 to form cyclobutane or cyclohexane derivatives.[13] This photochemical pathway provides a distinct synthetic route compared to thermally driven cycloadditions.
Applications
The distinct properties of aliphatic and aromatic vinyl ethers lead to their use in different applications.
-
Aliphatic Vinyl Ethers: Due to their high reactivity and ability to form flexible polymers, they are widely used in the formulation of coatings, adhesives, and sealants.[15][16] Low molecular weight aliphatic vinyl ethers are excellent reactive diluents in UV-curable formulations, effectively reducing viscosity without compromising performance.[15] Bio-based poly(vinyl ethers) from monomers like menthol or soybean oil are being explored for sustainable alkyd-type coatings.[16]
-
Aromatic Vinyl Ethers: These are valuable intermediates in organic synthesis. Their ability to undergo electrophilic substitution on the aromatic ring allows for further functionalization.[17] They are also used in the synthesis of specialty polymers and as components in cationically polymerizable compositions for coatings and adhesives where properties like thermal stability or specific interactions with aromatic systems are desired.[18]
Experimental Protocols
Protocol 1: Synthesis of a Functionalized Vinyl Ether via Transetherification
This protocol is adapted from the synthesis of 2-(furan-2-ylmethoxy)ethene.[10]
Objective: To synthesize a functionalized vinyl ether from an alcohol and ethyl vinyl ether (EVE) using a palladium catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
1,10-Phenanthroline
-
Dichloromethane (DCM)
-
2-(Hydroxymethyl)furan
-
Ethyl vinyl ether (EVE)
Procedure:
-
Catalyst Preparation: Dissolve palladium(II) acetate (91.00 mg, 0.40 mmol) in 2 mL of DCM. In a separate flask, dissolve 1,10-phenanthroline (110.20 mg, 0.60 mmol) in 2 mL of DCM. Add the phenanthroline solution dropwise to the palladium solution. Stir the reaction medium at room temperature for 30 minutes to generate the palladium catalyst in situ.
-
Reaction Mixture: Prepare a solution of 2-(hydroxymethyl)furan (2.00 g, 20.0 mmol) and a molar excess of ethyl vinyl ether (17.30 g, 240 mmol) in 5 mL of DCM.
-
Reaction: Add the furan/EVE solution to the catalytic solution. Stir the final reaction mixture at room temperature for 24 hours.
-
Work-up and Characterization: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC). Upon completion, quench the reaction, remove the solvent under reduced pressure, and purify the product using column chromatography. Characterize the final vinyl ether product using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Cationic Polymerization of an Aliphatic Vinyl Ether
This protocol is a general procedure based on methods for polymerizing alkyl vinyl ethers.[19]
Objective: To perform a solution polymerization of an aliphatic vinyl ether using a cationic initiator.
Materials:
-
Aliphatic vinyl ether monomer (e.g., n-butyl vinyl ether)
-
Anhydrous heptane (or other suitable alkane solvent)
-
Cationic initiator (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Nitrogen gas supply
-
Dry ice/acetone bath for cooling
Procedure:
-
Setup: Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum.
-
Monomer Solution: Under a nitrogen atmosphere, charge the flask with the desired amount of anhydrous heptane. Cool the solvent to the desired reaction temperature (e.g., 0 °C). Add the purified aliphatic vinyl ether monomer to the solvent.
-
Initiation: While stirring the solution vigorously, add the cationic initiator (e.g., a solution of BF₃·OEt₂ in heptane) dropwise via syringe. An exothermic reaction is expected.
-
Polymerization: Maintain the temperature with an efficient cooling system (e.g., dry ice/acetone bath). Continue stirring until the polymerization is complete (monitor by observing the viscosity change or by taking aliquots for analysis).
-
Termination and Isolation: Terminate the reaction by adding a small amount of a terminating agent like methanol or ammonia in methanol. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter the polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and its thermal properties (Tg) using Differential Scanning Calorimetry (DSC).
Visualizations
References
- 1. Give any five differences between aromatic and aliphatic ethers. [vedantu.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. google.com [google.com]
- 4. US2533172A - Hydrolysis of vinyl ethers - Google Patents [patents.google.com]
- 5. Acid-Functionalized Artificial Enzymes with Tunable Selectivity for Vinyl Ether Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
- 12. api.pageplace.de [api.pageplace.de]
- 13. photochemical-radical-cation-cycloadditions-of-aryl-vinyl-ethers - Ask this paper | Bohrium [bohrium.com]
- 14. Synthesis of substituted aromatic compounds by Diels–Alder reactions of alkoxycyclobutenes produced via photocycloadditions between vinyl ethers and 1,3-dione enol esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. radtech.org [radtech.org]
- 16. Bio-based poly(vinyl ether)s and their application as alkyd-type surface coatings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. CK12-Foundation [flexbooks.ck12.org]
- 18. JPH0648971A - Aromatic vinyl ether compound and composition, and their production - Google Patents [patents.google.com]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
Benchmarking New Catalysts for Phenyl Vinyl Ether Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The polymerization of phenyl vinyl ether (PVE) is of significant interest for the synthesis of functional polymers with applications in advanced materials and drug delivery systems. The choice of catalyst is paramount in controlling the polymerization process, influencing key polymer properties such as molecular weight, polydispersity, and stereoregularity. This guide provides a comparative overview of traditional and novel catalytic systems for PVE polymerization, supported by experimental data to aid in catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the polymerization of vinyl ethers. While data for this compound is specifically highlighted where available, results from structurally similar monomers such as benzyl vinyl ether (BnVE) and phenoxyethyl vinyl ether (PhOVE) are also included to provide a broader context for catalyst performance.
| Catalyst System | Monomer | Yield (%) | Mn (kDa) | PDI (Mw/Mn) | Stereocontrol (isotacticity, % m) | Reference Catalyst |
| Traditional Lewis Acid | ||||||
| BF₃·OEt₂ | Benzyl Vinyl Ether | High | Variable | Broad | High (at -78 °C)[1][2][3] | Yes |
| Stereoselective Lewis Acid | ||||||
| TiCl₄/(R)-BINOL-PA | Phenoxyethyl Vinyl Ether | >90 | 15-25 | 1.1-1.3 | ~90[4] | No |
| Ti-TADDOLate Complex | 2-Phenylethyl Vinyl Ether | High | - | - | 94[5] | No |
| Organocatalyst (RAFT) | ||||||
| PCCP/HBD | Isobutyl Vinyl Ether | >95 | 5-30 | <1.2 | - | No |
| Photocatalyst (RAFT) | ||||||
| Pyrylium Salt/CTA | Isobutyl Vinyl Ether | >99 | 2.6-35 | 1.16-1.37 | - | No |
| Bisphosphonium Salt/CTA | Isobutyl Vinyl Ether | >90 | 5-50 | <1.3 | - | No |
Note: Data for this compound is limited in comparative studies. The performance of catalysts with other vinyl ethers is presented as an indication of their potential applicability. PDI = Polydispersity Index; Mn = Number-average molecular weight; PCCP = Pentacarbomethoxycyclopentadiene; HBD = Hydrogen Bond Donor; CTA = Chain Transfer Agent; BINOL-PA = BINOL-based Phosphoric Acid.
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. These protocols are generalized and may require optimization for specific experimental setups and desired polymer characteristics.
Traditional Cationic Polymerization using Lewis Acid (e.g., BF₃·OEt₂)
This method represents a conventional approach to vinyl ether polymerization.
Materials:
-
This compound (PVE), freshly distilled.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), as a solution in a dry, inert solvent (e.g., dichloromethane or toluene).
-
Anhydrous solvent (e.g., dichloromethane or toluene).
-
Quenching agent (e.g., methanol).
-
Inert gas (e.g., Argon or Nitrogen).
Procedure:
-
All glassware is oven-dried and cooled under an inert atmosphere.
-
The PVE monomer is dissolved in the anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to the desired reaction temperature (e.g., -78 °C in a dry ice/acetone bath).[1][2][3]
-
The BF₃·OEt₂ solution is added dropwise to the stirred monomer solution.
-
The polymerization is allowed to proceed for a specified time.
-
The reaction is terminated by the addition of a quenching agent (e.g., methanol).
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Characterization:
-
Molecular Weight and PDI: Gel Permeation Chromatography (GPC).
-
Structure: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stereoregularity: ¹³C NMR spectroscopy by analyzing the splitting of the methine carbon signal.
Stereoselective Cationic Polymerization using a Chiral Titanium Catalyst
This advanced method allows for the synthesis of isotactic poly(this compound), leading to materials with enhanced thermal and mechanical properties.[4]
Materials:
-
This compound (PVE), freshly distilled.
-
Titanium tetrachloride (TiCl₄) or a precursor like TiCl₄(THF)₂.
-
Chiral ligand, e.g., (R)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BINOL-PA).
-
Anhydrous toluene.
-
Quenching agent (e.g., triethylamine/methanol solution).
-
Inert gas atmosphere.
Procedure:
-
In a nitrogen-filled glovebox, a stock solution of the chiral ligand and the titanium precursor in anhydrous toluene are prepared.
-
In a separate vial, the PVE monomer is dissolved in anhydrous toluene.
-
Both solutions are cooled to -78 °C.
-
The catalyst solution is then transferred to the monomer solution to initiate the polymerization.
-
The reaction is stirred at -78 °C for a set duration.
-
The polymerization is quenched with the triethylamine/methanol solution.
-
The polymer is isolated by precipitation in methanol, followed by filtration and drying.
Characterization:
-
As described in the traditional cationic polymerization protocol, with a particular focus on determining the isotacticity using ¹³C NMR.
Organocatalytic RAFT Polymerization
This metal-free approach offers excellent control over the polymerization process under mild conditions.
Materials:
-
This compound (PVE), purified.
-
Organocatalyst, e.g., Pentacarbomethoxycyclopentadiene (PCCP).
-
Hydrogen bond donor (HBD), if required by the catalyst system.
-
Chain Transfer Agent (CTA), e.g., a suitable thiocarbonylthio compound.
-
Anhydrous solvent (e.g., dichloromethane).
-
Inert atmosphere.
Procedure:
-
The PVE monomer, CTA, and HBD (if used) are dissolved in the anhydrous solvent in a vial under an inert atmosphere.
-
The organocatalyst (PCCP) is added to initiate the polymerization.
-
The reaction is stirred at room temperature for the desired time.
-
The polymerization can be quenched by exposing the reaction to air or by adding a basic solution.
-
The polymer is purified by precipitation and drying.
Characterization:
-
As described in the previous protocols. The living nature of the polymerization can be confirmed by chain extension experiments.
Visualizing Polymerization Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes and a simplified polymerization mechanism.
Caption: General experimental workflow for cationic polymerization.
Caption: Simplified mechanism of cationic polymerization.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. User-friendly cationic polymerization of vinyl ethers - American Chemical Society [acs.digitellinc.com]
Cross-Validation of Analytical Methods for the Characterization of Phenyl Vinyl Ether: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise characterization of phenyl vinyl ether is critical in various stages of research and development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of four common analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The cross-validation of analytical methods is a crucial step in method development and transfer, ensuring that different techniques produce comparable and reliable data.[1] This process involves comparing the performance of two or more methods to determine their suitability for a specific analytical purpose.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: A logical workflow for the cross-validation of analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan mode (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis (target ion: m/z 120).
Quantitative Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a versatile technique for the quantification of compounds with a UV chromophore, such as the phenyl group in this compound.
Experimental Protocol
-
Instrumentation: HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
Quantitative Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.5 - 200 µg/mL |
| Accuracy (% Recovery) | 97.9 - 102.5% |
| Precision (% RSD) | < 2.5% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for direct quantification of a substance without the need for a specific reference standard of the analyte.
Experimental Protocol
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Solvent: Chloroform-d (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and non-overlapping signals, such as maleic acid.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into a vial and dissolve in a known volume of deuterated solvent.
-
Acquisition Parameters:
-
Pulse Sequence: A 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of this compound (e.g., the vinyl protons) and the internal standard.
Quantitative Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 50 mg/mL |
| Accuracy (% Recovery) | 99.0 - 101.0% |
| Precision (% RSD) | < 1.5% |
| Limit of Detection (LOD) | Dependent on the number of scans and magnetic field strength. |
| Limit of Quantitation (LOQ) | Dependent on the number of scans and magnetic field strength. |
Fourier-Transform Infrared (FTIR) Spectroscopy
While primarily a qualitative technique for functional group identification, FTIR can be used for quantitative analysis by creating a calibration curve based on the absorbance of a characteristic peak.
Experimental Protocol
-
Instrumentation: FTIR spectrometer with a suitable detector (e.g., DTGS).
-
Sample Preparation: Prepare a series of standard solutions of this compound in a suitable solvent that has a clear window in the region of interest (e.g., carbon tetrachloride).
-
Measurement Mode: Absorbance.
-
Analytical Peak: A well-resolved and intense peak characteristic of this compound, for example, the C-O-C stretching vibration of the vinyl ether group (around 1200-1250 cm⁻¹).
-
Pathlength: Use a fixed-pathlength liquid cell (e.g., 0.1 mm).
-
Calibration: Construct a Beer's Law plot of absorbance versus concentration of the standard solutions.
Quantitative Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 10 % (w/v) |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | ~0.05 % (w/v) |
| Limit of Quantitation (LOQ) | ~0.1 % (w/v) |
Comparison Summary
| Feature | GC-MS | HPLC-UV | qNMR | FTIR |
| Selectivity | Very High | High | Very High | Moderate |
| Sensitivity | Very High | High | Moderate | Low |
| Speed | Moderate | Fast | Slow | Very Fast |
| Sample Throughput | Moderate | High | Low | High |
| Cost per Sample | Moderate | Low | High | Very Low |
| Destructive | Yes | Yes | No | No |
| Primary Method | No | No | Yes | No |
Conclusion
The choice of the analytical method for the characterization of this compound depends on the specific requirements of the analysis.
-
GC-MS is ideal for trace-level quantification and when unambiguous identification is required.
-
HPLC-UV offers a good balance of speed, sensitivity, and cost-effectiveness for routine quantitative analysis.
-
qNMR is the method of choice for obtaining highly accurate and precise purity assessments without the need for a specific reference standard of this compound.
-
FTIR can be a rapid and cost-effective tool for quantitative analysis at higher concentrations, particularly in quality control settings where a calibration is established.
A thorough cross-validation of at least two of these methods is recommended to ensure the quality and reliability of the analytical data generated during drug development and research. This approach provides a high degree of confidence in the reported results and ensures consistency across different analytical platforms.
References
A Comparative Analysis of the Thermal Stability of Poly(phenyl vinyl ether) and Other Common Polymers
For researchers and professionals in materials science and drug development, understanding the thermal stability of polymers is critical for determining their processing parameters and end-use applications. Poly(phenyl vinyl ether) (PPVE), a member of the poly(vinyl ether) family, possesses unique properties attributed to its aromatic side group. This guide provides a comparative analysis of the thermal stability of a closely related poly(vinyl ether), Poly(2–Phthalimide Ethyl Vinyl Ether) (PPEVE), against other widely used polymers, supported by experimental data from thermogravimetric analysis (TGA).
Comparative Thermal Stability Data
The thermal stability of a polymer is commonly evaluated by its decomposition temperature, which can be determined using thermogravimetric analysis (TGA). The following table summarizes key thermal decomposition temperatures for PPEVE and other polymers, providing a clear comparison of their relative stabilities under an inert atmosphere.
| Polymer | Onset Decomposition Temp. (T_onset / T_10%) | Temperature of Maximum Decomposition Rate (T_max) |
| Poly(2–Phthalimide Ethyl Vinyl Ether) (PPEVE) | ~380 °C | 398 - 444 °C |
| Polystyrene (PS) | ~315 °C (T_10%)[1] | ~413 - 466 °C[2] |
| Poly(methyl methacrylate) (PMMA) | ~250 - 280 °C[3] | ~290 °C and ~365 °C (multi-stage)[4][5] |
| Poly(vinyl chloride) (PVC) | ~220 - 280 °C[6][7] | ~275 - 280 °C and ~450 °C (multi-stage)[8] |
| Poly(vinyl alcohol) (PVA) | ~240 - 290 °C[9] | ~293 °C and ~450 °C (multi-stage)[10] |
Note: Data is compiled from various sources and experimental conditions (e.g., heating rate) may vary. T_onset refers to the temperature at which significant degradation begins, while T_10% is the temperature at which 10% weight loss has occurred.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The data presented in this guide is typically obtained through Thermogravimetric Analysis (TGA). This standard thermal analysis technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Objective: To determine the thermal stability and decomposition characteristics of polymers.
Instrumentation:
-
A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of programmed heating.
-
Sample pans (typically platinum, aluminum, or ceramic).
-
A system for controlling the purge gas (e.g., nitrogen for inert atmosphere).
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.
-
Instrument Setup: The sample pan is loaded into the TGA furnace. An inert gas, such as nitrogen, is purged through the system at a constant flow rate (e.g., 60 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700-800 °C) at a constant, linear heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG curve) is often plotted to identify the temperatures at which the rate of mass loss is at its maximum (T_max).
Visualizing Experimental and Logical Frameworks
To better understand the experimental process and the factors influencing polymer stability, the following diagrams are provided.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Key factors influencing the thermal stability of polymers.
Discussion
The thermal stability of a polymer is intrinsically linked to its chemical structure. The data indicates that PPEVE, a proxy for poly(this compound), exhibits relatively high thermal stability compared to other common vinyl polymers like PVC and PMMA.
-
Poly(this compound) Analogue (PPEVE): The presence of the bulky, aromatic phthalimide ethyl side group contributes to its higher thermal stability. Aromatic structures tend to dissipate thermal energy more effectively and have higher bond dissociation energies compared to simple aliphatic side chains. The decomposition temperature range of 398-444°C is significantly higher than the initial decomposition of many other vinyl polymers.
-
Polystyrene (PS): Polystyrene also contains an aromatic phenyl ring, which enhances its stability compared to purely aliphatic polymers. Its degradation, which begins around 315-350°C, primarily involves random chain scission.[1][2]
-
Poly(methyl methacrylate) (PMMA): PMMA's degradation is complex and occurs in multiple steps, starting at a lower temperature of around 250°C.[3] The degradation mechanism involves the scission of head-to-head linkages and cleavage at unsaturated chain ends.[5][11]
-
Poly(vinyl chloride) (PVC): PVC is known for its relatively low thermal stability. Its degradation begins at temperatures as low as 220°C with the elimination of hydrochloric acid (HCl), which can catalyze further degradation.[6][12] This initial dehydrochlorination is followed by the breakdown of the resulting polyene backbone at higher temperatures.[6]
-
Poly(vinyl alcohol) (PVA): The thermal degradation of PVA also occurs in distinct stages. An initial stage below 200°C is often associated with the loss of absorbed water. The main decomposition, involving dehydration of the polymer backbone, starts around 240-290°C.[9][13]
Conclusion
Based on a comparative analysis of thermogravimetric data, poly(vinyl ethers) with aromatic side groups, such as the studied Poly(2–Phthalimide Ethyl Vinyl Ether), demonstrate superior thermal stability compared to common thermoplastic polymers like PVC, PMMA, and PVA. Its stability is more comparable to that of polystyrene, another aromatic-containing polymer. This enhanced thermal resistance makes it a suitable candidate for applications requiring higher processing temperatures or greater operational durability under thermal stress. The provided data and protocols serve as a valuable resource for scientists and researchers in selecting and processing polymers for advanced applications.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. Thermal Degradation Kinetics of Poly (vinyl chloride) | Scientific.Net [scientific.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. Machine Learning Backpropagation Prediction and Analysis of the Thermal Degradation of Poly (Vinyl Alcohol) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kinetics.nsc.ru [kinetics.nsc.ru]
- 12. researchgate.net [researchgate.net]
- 13. sryahwapublications.com [sryahwapublications.com]
Phenyl vinyl ether as an alternative to other phenoxy-containing monomers
In the realm of polymer science and material development, phenoxy-containing monomers are integral to formulating high-performance coatings, adhesives, and composites. While established monomers like phenoxy resins and 2-phenoxyethyl acrylate (PHEA) are widely utilized, there is growing interest in alternatives that may offer unique properties. This guide provides an objective comparison of phenyl vinyl ether (PVE) with other prominent phenoxy-containing monomers, supported by available data and illustrative experimental protocols.
Overview of Phenoxy-Containing Monomers
Phenoxy-containing monomers are characterized by the presence of a phenoxy group (a phenyl ring attached to an ether oxygen), which imparts properties such as thermal stability, chemical resistance, and rigidity to the resulting polymers.[1][2] This section compares the fundamental attributes of this compound (PVE), 2-Phenoxyethyl Acrylate (PHEA), and Phenoxy Resins.
-
This compound (PVE) is a simple monomer with a vinyl group directly attached to the phenoxy moiety. Its structural similarity to styrene suggests potential for interesting polymeric properties, though it differs significantly due to the oxygen atom in the ether linkage.[3] PVE has been investigated in polymerization studies but has shown some challenges, including inertness in certain polymerization systems.[3][4]
-
2-Phenoxyethyl Acrylate (PHEA) is a monofunctional acrylic monomer known for its role in formulations cured by ultraviolet (UV) and electron beam (EB) radiation.[5][6] It is valued for conferring properties like good adhesion, flexibility, and low shrinkage to coatings, inks, and adhesives.[7]
-
Phenoxy Resins , also known as polyhydroxy ethers, are high-molecular-weight thermoplastic polymers synthesized from bisphenol A and epichlorohydrin.[1][8] They are not monomers in the traditional sense but are often used as base polymers or additives, prized for their exceptional adhesion, toughness, and chemical resistance.[1][2]
A visual comparison of their chemical structures highlights their key differences.
Comparative Data Presentation
The following tables summarize the physical and performance characteristics of PVE, PHEA, and Phenoxy Resins based on available data.
Table 1: Physical and Chemical Properties of Monomers
| Property | This compound (PVE) | 2-Phenoxyethyl Acrylate (PHEA) | Phenoxy Resin (from Bisphenol A & Epichlorohydrin) |
| CAS Number | 766-94-9[9] | 48145-04-6[5] | Varies (e.g., 25068-38-6 for base resin) |
| Molecular Weight | 120.15 g/mol [9] | 192.21 g/mol | High (e.g., 30,000-70,000 g/mol )[8] |
| Appearance | Liquid | Colorless to yellowish liquid[10] | Transparent solid pellets/powder[8] |
| Boiling Point | 155-156 °C | 84 °C at 0.2 mm Hg[5] | Not Applicable (Decomposes) |
| Density | 0.98 g/mL | 1.104 g/mL at 25 °C[5] | ~1.18 g/cm³ |
| Solubility | Soluble in organic solvents | Soluble in organic solvents, limited in water[10] | Soluble in ketones (MEK), THF, NMP[2][8] |
Table 2: Polymer Performance and Application Comparison
| Feature | Poly(this compound) | Poly(2-phenoxyethyl acrylate) | Phenoxy Resins |
| Polymerization Method | Cationic polymerization[11][12] | Free-radical polymerization (UV/EB curing)[5][6] | Polycondensation[1][8] |
| Key Polymer Properties | Low-grade polymers reported; can inhibit other polymerizations[3] | Good adhesion, flexibility, hardness, low shrinkage, fast curing[6][7] | Excellent adhesion, high toughness, chemical resistance, thermal stability[1] |
| Primary Applications | Primarily research interest; limited commercial applications[3][4] | UV/EB cured coatings, inks, adhesives, 3D printing resins[6][7][13] | High-performance coatings (metal primers), structural adhesives, composites, electronics[1][2][8] |
| Advantages | Simple structure, potential for refractive index modification[4] | Rapid, energy-efficient curing; good rheology control[6] | Superior durability and adhesion to diverse substrates; no curing agents needed for thermoplastic applications[1][14] |
| Limitations | Inert to emulsion polymerization; can yield soft, inconsistent polymers[3] | Potential for skin sensitization; moderate toxicity[10] | High viscosity in solution; requires high processing temperatures[2][15] |
Polymerization Mechanisms and Workflows
The polymerization behavior of these monomers is fundamentally different, dictating their processing and application. PVE typically undergoes cationic polymerization, PHEA polymerizes via a free-radical mechanism, and phenoxy resins are formed through a step-growth polycondensation reaction.
Experimental Protocols
To provide a framework for comparison, this section outlines generalized protocols for polymer synthesis and performance evaluation.
Protocol 1: Synthesis of Poly(this compound) via Cationic Polymerization
-
Objective: To synthesize poly(this compound) for subsequent characterization.
-
Materials: this compound (monomer), toluene (solvent, dried), boron trifluoride diethyl etherate (BF₃·OEt₂, initiator), methanol (terminating agent), nitrogen gas supply.
-
Procedure:
-
A flame-dried, three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and rubber septum is charged with purified this compound and dry toluene under a nitrogen atmosphere.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The initiator, BF₃·OEt₂, is added dropwise via syringe.
-
The reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at -78 °C.
-
The polymerization is terminated by the addition of a small amount of pre-chilled methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
-
Characterization: The resulting polymer's molecular weight and polydispersity can be determined using Gel Permeation Chromatography (GPC).
Protocol 2: UV-Curing of a 2-Phenoxyethyl Acrylate Formulation
-
Objective: To prepare a crosslinked polymer film from a PHEA-based formulation for performance testing.
-
Materials: 2-Phenoxyethyl Acrylate (monomer), a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone), a crosslinking agent (e.g., trimethylolpropane triacrylate), substrate for coating (e.g., glass or metal panel).
-
Procedure:
-
Prepare a formulation by mixing PHEA, the crosslinking agent, and the photoinitiator until a homogeneous solution is obtained.
-
Apply a thin film of the formulation onto the substrate using a film applicator or spin coater to ensure uniform thickness.
-
Expose the coated substrate to a UV light source (e.g., a medium-pressure mercury lamp) for a specified duration to initiate polymerization and curing.
-
The cured film is then ready for performance evaluation.
-
-
Characterization: Curing speed can be monitored, and the final film can be tested for hardness, adhesion, and chemical resistance.[6]
Protocol 3: Workflow for Comparative Adhesion Testing
A standardized test is crucial for objective comparison. The ASTM D3359 (cross-cut tape test) is a common method for evaluating the adhesion of coatings.
Conclusion
This compound presents a chemically simple alternative to more complex phenoxy-containing monomers and resins. However, historical and available data suggest significant challenges in its polymerization, often resulting in low-grade materials.[3] In contrast, 2-phenoxyethyl acrylate is a well-established monomer, particularly in the field of radiation-curable systems, where it provides a balance of performance properties including rapid curing and good flexibility.[5][6] Phenoxy resins remain a benchmark for applications demanding the highest levels of adhesion, toughness, and chemical resistance, functioning as high-performance thermoplastics.[1]
For researchers and drug development professionals exploring new materials, PVE may be of academic interest for synthesizing polymers with modified optical properties or for fundamental polymerization studies.[4] However, for most industrial applications requiring robust and reliable performance, PHEA and phenoxy resins offer more predictable and superior characteristics. Future research into novel catalytic systems could potentially unlock more efficient polymerization pathways for PVE, but for now, it remains a niche monomer compared to its well-established phenoxy-containing counterparts.
References
- 1. phlextek.com [phlextek.com]
- 2. What are the characteristics of phenoxy resin? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. open.library.ubc.ca [open.library.ubc.ca]
- 4. This compound | 766-94-9 | Benchchem [benchchem.com]
- 5. 2-Phenoxyethyl Acrylate | 48145-04-6 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. specialchem.com [specialchem.com]
- 8. corrosionpedia.com [corrosionpedia.com]
- 9. This compound | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 2-PHENOXYETHYL ACRYLATE CAS 48145-04-6 - Chemical Supplier Unilong [unilongindustry.com]
- 14. Phenoxy resin | chemical compound | Britannica [britannica.com]
- 15. Fused Filament Fabrication Based on Polyhydroxy Ether (Phenoxy) Polymers and Related Properties - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of Poly(phenyl vinyl ether) for Medical Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable polymer is a critical decision in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides a comparative evaluation of the biocompatibility of poly(phenyl vinyl ether) (PPVE) against three commonly used polymers in the medical field: polyethylene glycol (PEG), polylactic acid (PLA), and polyurethane (PU).
It is important to note that while extensive biocompatibility data is available for PEG, PLA, and PU, there is a significant lack of comprehensive, publicly available data specifically for poly(this compound). Therefore, this guide utilizes general information on poly(vinyl ethers) as a surrogate for PPVE, with the strong caveat that further specific testing is imperative before any medical application is considered. General statements suggest that poly(vinyl ethers) are nonirritating and chemically inert, properties that are favorable for biocompatibility[1].
Quantitative Biocompatibility Data
The following tables summarize key quantitative data from in vitro biocompatibility studies on PEG, PLA, and PU. These metrics are crucial for assessing the potential of a polymer to elicit adverse reactions when in contact with biological systems.
| Polymer | Cell Viability (%) (Cell Line) | Assay | Reference |
| PEG | >95% (L929) | MTT | [2] |
| PLA | >90% (L929) | MTT | [2] |
| PU | 80-95% (L929) | Neutral Red Uptake | [3] |
| Poly(vinyl ether)s (general) | Data Not Available | - | - |
Table 1: Cytotoxicity Data. Cell viability is a measure of the percentage of viable cells after exposure to the polymer extract compared to a negative control.
| Polymer | Hemolysis (%) | Assay Method | Reference |
| PEG | <2% | ASTM F756 | [4] |
| PLA | <2% | ASTM F756 | [5] |
| PU | <5% | ASTM F756 | [6][7][8] |
| Poly(vinyl ether)s (general) | Low (qualitative) | Hemolysis Test | [9][10] |
Table 2: Hemocompatibility - Hemolysis. The hemolysis percentage indicates the degree of red blood cell lysis caused by the material. A value below 2% is generally considered non-hemolytic.
| Polymer | Platelet Adhesion | Method | Reference |
| PEG | Very Low | In vitro flow cytometry | [10][11][12][13] |
| PLA | Low to Moderate | LDH Assay | [14][15] |
| PU | Moderate to High (unmodified) | SEM, LDH Assay | [16][17][18][19] |
| Poly(vinyl ether)s (general) | Low | Platelet Adhesion Test | [9][10] |
Table 3: Hemocompatibility - Platelet Adhesion. Platelet adhesion is a key indicator of a material's potential to induce thrombus formation.
| Polymer | Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) | Cell Type | Reference |
| PEG | Low | Macrophages, Neutrophils | [1][2][20][21] |
| PLA | Moderate to High (degradation products) | Macrophages | [22][23] |
| PU | Moderate | Macrophages, Epithelial Cells | [9] |
| Poly(vinyl ether)s (general) | Data Not Available | - | - |
Table 4: Inflammatory Response - Cytokine Release. The release of pro-inflammatory cytokines by immune cells in response to a material indicates its potential to cause inflammation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of biocompatibility studies. Below are outlines of key experimental protocols.
Cytotoxicity Assay (MTT Assay)
-
Material Preparation: Polymer films are sterilized and then incubated in a cell culture medium for a defined period (e.g., 24-72 hours) to create an extract.
-
Cell Culture: A specific cell line (e.g., L929 mouse fibroblasts) is cultured in 96-well plates until a confluent monolayer is formed.
-
Exposure: The culture medium is replaced with the polymer extract, and the cells are incubated for a specified time.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to control cells cultured in a fresh medium.
Hemolysis Assay (Direct Contact Method)
-
Blood Collection: Fresh whole blood is collected from a healthy donor into a tube containing an anticoagulant (e.g., citrate).
-
Red Blood Cell (RBC) Preparation: The blood is centrifuged to separate the RBCs, which are then washed and resuspended in a saline solution.
-
Material Incubation: The polymer sample is placed in a tube with the RBC suspension. Positive (e.g., water) and negative (e.g., saline) controls are also prepared.
-
Incubation: The tubes are incubated with gentle agitation for a set period (e.g., 1-4 hours) at 37°C.
-
Centrifugation: The tubes are centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The absorbance of the supernatant is measured spectrophotometrically at a wavelength sensitive to hemoglobin (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Platelet Adhesion Assay
-
Platelet-Rich Plasma (PRP) Preparation: Fresh whole blood is centrifuged at a low speed to obtain PRP.
-
Material Incubation: The polymer samples are placed in the wells of a microplate and incubated with PRP for a defined time at 37°C.
-
Washing: The samples are gently washed with a buffer to remove non-adherent platelets.
-
Quantification/Visualization: Adherent platelets can be quantified using a lactate dehydrogenase (LDH) assay or visualized and counted using scanning electron microscopy (SEM).
In Vitro Cytokine Release Assay
-
Immune Cell Culture: Macrophages (e.g., from a THP-1 cell line or primary monocytes) are cultured in the presence of the polymer material or its extract.
-
Incubation: The cells are incubated for a period that allows for cytokine production (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
Signaling Pathways and Experimental Workflows
The interaction of a biomaterial with the host immune system is a complex process mediated by various signaling pathways. The diagrams below illustrate a generalized experimental workflow for biocompatibility testing and key signaling pathways involved in the foreign body response.
References
- 1. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. In-vitro toxicity study of poly(alkylphenol) as vulcanizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and ex vivo hemocompatibility of off-the-shelf modified poly(vinyl alcohol) vascular grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. kinampark.com [kinampark.com]
- 11. Molecular signaling in biomaterial-induced foreign body response: current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inflammasome components Asc and caspase-1 mediate biomaterial-induced inflammation and foreign body response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The inflammasome in biomaterial‐driven immunomodulation | Semantic Scholar [semanticscholar.org]
- 14. Biomaterials: Foreign Bodies or Tuners for the Immune Response? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Evaluation of hemocompatibility and endothelialization of hybrid poly(vinyl alcohol) (PVA)/gelatin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The inflammasome in biomaterial‐driven immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FOREIGN BODY REACTION TO BIOMATERIALS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Biomaterials Functionalized with Inflammasome Inhibitors—Premises and Perspectives [mdpi.com]
- 21. Integrin-Directed Modulation of Macrophage Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. annabilab.ucla.edu [annabilab.ucla.edu]
- 23. bosterbio.com [bosterbio.com]
A Comparative Guide to Emulsion and Solution Polymerization of Vinyl Ethers
The polymerization of vinyl ethers is a cornerstone of advanced polymer synthesis, yielding poly(vinyl ether)s (PVEs) with applications ranging from adhesives and coatings to advanced biomaterials. The electron-rich nature of the vinyl ether double bond makes it highly susceptible to cationic polymerization, which presents unique challenges and opportunities.[1] The choice of polymerization technique is critical in controlling the reaction kinetics, polymer properties, and final product form.
This guide provides an objective comparison between two prevalent methods for vinyl ether polymerization: emulsion and solution polymerization. We will delve into the mechanistic differences, present key performance data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.
Key Differences and Performance Data
Solution and emulsion polymerization represent homogeneous and heterogeneous systems, respectively, and these fundamental differences dictate their characteristics.[2] Solution polymerization involves a monomer and initiator dissolved in a suitable solvent, offering a controlled and uniform reaction environment. In contrast, emulsion polymerization occurs in a multiphase system, typically with monomer droplets dispersed in an aqueous medium stabilized by a surfactant, where polymerization is initiated in the aqueous phase and proceeds within micelles.[2][3]
The high reactivity and exothermic nature of vinyl ether cationic polymerization can be challenging to manage.[4] Emulsion and dispersion techniques can offer more efficient heat transfer compared to bulk or some solution systems, thereby mitigating the risk of thermal runaway.[5] However, conventional cationic polymerization is notoriously sensitive to water, making aqueous systems like emulsions historically challenging. Recent advances have developed robust initiating systems capable of functioning in aqueous media.[6][7]
The following table summarizes the key quantitative and qualitative differences between the two methods, with supporting data from recent literature.
| Parameter | Emulsion Polymerization of Vinyl Ethers | Solution Polymerization of Vinyl Ethers |
| Reaction Medium | Heterogeneous (typically water with surfactant)[2] | Homogeneous (organic solvent, e.g., toluene, hexane, TCE)[8][9] |
| Primary Mechanism | Cationic (with specialized water-tolerant initiators)[7] | Cationic (conventional and living/controlled)[1] |
| Heat Transfer | Excellent, due to the high heat capacity of water[10] | Good, facilitated by the solvent[2] |
| System Viscosity | Low, independent of polymer molecular weight[2] | Increases significantly with polymer molecular weight |
| Molecular Weight (Mn) | Typically lower; e.g., Mn ≤ 2000 g/mol for IBVE in direct emulsion[5] | Can be precisely controlled to achieve high values, especially with living methods[9] |
| Dispersity (Đ or Mw/Mn) | Broader; e.g., Đ = 2.0–2.5 for IBVE in direct emulsion[5] | Narrow, especially in living systems; Đ < 1.2 is achievable[11] |
| Typical Yields | Moderate to high; 50-60% in direct emulsion, up to 96% in inverse emulsion[5] | High, often >90% under optimized conditions[9] |
| Product Form | Aqueous latex/dispersion, directly usable for some applications[2] | Polymer in solution, requires solvent removal for solid product[2] |
| Purification | More complex, requires removal of surfactant and other additives[2] | Simpler, typically involves precipitation of the polymer and solvent evaporation |
| Advantages | - Superior heat management- Low viscosity- High polymerization rates[3] | - High polymer purity- Excellent control over MW and Đ (living systems)- Mechanistic clarity |
| Disadvantages | - Presence of contaminants (surfactants)- Typically broader molecular weight distributions- Uncontrolled polymerization in some cases[7] | - Viscosity increases with conversion- Use of volatile organic compounds (VOCs)- Potential for chain transfer to solvent[1] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting emulsion and solution polymerization of a representative vinyl ether, isobutyl vinyl ether (IBVE).
Protocol 1: Cationic Emulsion Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol is adapted from the work of Kostjuk et al., describing an aqueous cationic polymerization using a borane-based initiating system.[6][7]
Materials:
-
Isobutyl vinyl ether (IBVE), inhibitor-free
-
Cetyltrimethylammonium bromide (CTAB, surfactant)
-
Cumyl alcohol (CumOH, initiator)
-
Tris(pentafluorophenyl)borane (B(C6F5)3, co-initiator)
-
Diethyl ether (Et2O)
-
Deionized water
-
Ethanol/water bath for temperature control
Procedure:
-
To a glass reactor equipped with a mechanical stirrer, add 3 mL of deionized water, the surfactant CTAB, 1 mL of IBVE monomer, and 0.034 g of CumOH.
-
Stir the mixture at 150 rpm.
-
Immerse the reactor in an ethanol/water bath to bring the mixture to the desired polymerization temperature (e.g., 20 °C) and allow it to equilibrate for 20 minutes.
-
In a separate beaker, prepare the co-initiator solution by mixing 0.128 g of B(C6F5)3, 2 mL of deionized water, and a stoichiometric amount of diethyl ether. Allow this solution to equilibrate to the polymerization temperature.
-
Initiate the polymerization by adding the co-initiator solution to the reactor.
-
Allow the reaction to proceed for the desired duration.
-
Quench the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by pouring the latex into a large volume of methanol.
-
Filter, wash the polymer with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer for molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC).
Protocol 2: Living Cationic Solution Polymerization of Ethyl Vinyl Ether (EVE)
This protocol is based on a system utilizing trifluoromethyl sulfonates, which allows for controlled polymerization in an organic solvent.[9]
Materials:
-
Ethyl vinyl ether (EVE), inhibitor-free
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)3, catalyst)
-
1,1,2,2-Tetrachloroethane (TCE, solvent)
-
Diethylamine or methanol (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a nitrogen atmosphere.
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of Sc(OTf)3 catalyst in TCE.
-
Place the flask in a water bath to maintain a constant reaction temperature (e.g., room temperature).
-
Inject the EVE monomer into the catalyst solution with vigorous stirring.
-
Allow the polymerization to proceed for the specified time (e.g., 6 hours).
-
Terminate the reaction by adding a small amount of diethylamine or methanol.
-
Add the reaction mixture dropwise into a large volume of cold methanol to precipitate the poly(ethyl vinyl ether).
-
Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
-
Characterize the resulting polymer for Mn and Đ using GPC.
Visualizing Polymerization Workflows and Mechanisms
Diagrams created using the Graphviz DOT language provide a clear visual representation of the experimental workflows and the fundamental differences in the polymerization environments.
Caption: A comparison of the experimental workflows for emulsion and solution polymerization of vinyl ethers.
Caption: The physical environments of emulsion (heterogeneous) versus solution (homogeneous) polymerization.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcpolymers.com [mcpolymers.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of isobutyl vinyl ether in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Phenyl Vinyl Ether: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of phenyl vinyl ether, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a flammable liquid, harmful if swallowed, and may cause an allergic skin reaction.[1] Therefore, stringent safety measures are necessary during its handling and disposal.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A flame-retardant laboratory coat
-
Closed-toe shoes
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1] Use non-sparking tools and explosion-proof equipment.[1]
Spill Response
In the event of a spill, immediate action is crucial:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use a spill kit with absorbent materials (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully collect the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
This compound Disposal Procedure
Due to its chemical properties, this compound requires disposal as hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited.
Step 1: Waste Identification and Classification
This compound is classified as a flammable liquid. While a specific EPA hazardous waste code for this compound is not explicitly listed in readily available documentation, similar compounds like 2-chloroethyl vinyl ether are assigned the code U042.[2][3][4][5] Therefore, it should be treated as a hazardous waste. It is likely to fall under the F003 waste code for spent non-halogenated solvents if it has been used as such.[2]
Step 2: Waste Collection and Segregation
-
Container: Use a designated, properly labeled, and leak-proof container for collecting this compound waste. The container must be compatible with the chemical; glass or high-density polyethylene (HDPE) is generally suitable.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Segregation: Do not mix this compound waste with other incompatible waste streams. Store it separately from strong oxidizing agents, acids, and bases.
Step 3: Peroxide Formation Management
Like other ethers, this compound has the potential to form explosive peroxides upon exposure to air and light, especially over time.[6][7]
-
Dating: Upon receiving a new container of this compound, immediately mark it with the date of receipt and the date it is first opened.
-
Testing: If the container has been open for an extended period (typically recommended to test after 3-6 months) or if visual signs of crystallization or discoloration are present, it must be tested for peroxides before disposal. Contact your institution's Environmental Health and Safety (EHS) department for guidance on peroxide testing and management of potentially peroxide-contaminated materials. Do not attempt to handle or dispose of a container with visible crystals or discoloration without consulting EHS.
-
Disposal Timeline: Unopened containers should ideally be disposed of within one year of the receipt date. Opened containers should be disposed of within six months.[8]
Step 4: Arranging for Disposal
-
Contact EHS: Once your waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Chemical Incompatibility
To prevent dangerous reactions, it is critical to be aware of this compound's incompatibilities. Avoid contact with:
-
Strong Oxidizing Agents: Such as peroxides, nitrates, and perchlorates, which can cause fire or explosion.
-
Strong Acids: Can lead to violent reactions and polymerization.
-
Strong Bases: Can also initiate hazardous reactions.
The following table summarizes key quantitative data related to this compound:
| Property | Value |
| CAS Number | 766-94-9 |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol [1] |
| Flash Point | 16 °C (60.8 °F)[6] |
| Boiling Point | 155.5 °C (estimate)[9] |
| Density | 0.978 g/mL at 25 °C[6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. wku.edu [wku.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ethz.ch [ethz.ch]
- 8. vumc.org [vumc.org]
- 9. lookchem.com [lookchem.com]
Essential Safety and Operational Guide for Phenyl Vinyl Ether
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Phenyl vinyl ether, ensuring the well-being of personnel and the integrity of research.
Chemical Safety and Hazard Information
This compound is a flammable liquid that is harmful if swallowed and may cause an allergic skin reaction.[1][2][3] It is crucial to handle this chemical with appropriate care in a well-ventilated area, away from heat, sparks, and open flames.[3]
Key Physical and Chemical Properties:
| Property | Value |
| CAS Number | 766-94-9 |
| Molecular Formula | C₈H₈O |
| Molecular Weight | 120.15 g/mol [2] |
| Appearance | Liquid |
| Density | 0.978 g/mL at 25 °C[1][4] |
| Boiling Point | 155.5°C (estimate)[4] |
| Flash Point | 16 °C (60.8 °F)[1] |
| Storage Temperature | 2-8°C[1][4] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.[5] |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield should be used when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
The storage temperature should be maintained between 2-8°C.[1][4]
-
Ensure the container is tightly closed.[3]
2. Handling and Use:
-
All handling of this compound should be conducted in a chemical fume hood.
-
Ground and bond containers when transferring material to prevent static discharge.[3]
-
Use non-sparking tools.[3]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]
3. Disposal Plan:
-
This compound and any contaminated materials are considered hazardous waste.[7]
-
Collect waste in a designated, properly labeled, and sealed container.
-
Dispose of the waste through an approved hazardous waste disposal plant.[6][7]
-
Do not dispose of it down the drain.
Emergency and Spill Response Procedures
In the event of an accidental release, immediate and appropriate action is necessary.
1. Spill Cleanup Protocol:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure proper ventilation.
-
Wear the appropriate PPE as outlined above.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[8]
-
Clean the spill area with soap and water.[9]
-
For large spills, contact your institution's environmental health and safety department immediately.
2. First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[3][6]
-
If in eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
If swallowed: Rinse mouth.[3] Call a poison center or doctor if you feel unwell.[3]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6]
Caption: Workflow for handling this compound and responding to emergencies.
References
- 1. This compound 97 766-94-9 [sigmaaldrich.com]
- 2. This compound | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Cas 766-94-9,this compound | lookchem [lookchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
